Ivabradine oxalate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1086026-42-7 |
|---|---|
Molecular Formula |
C29H38N2O9 |
Molecular Weight |
558.6 g/mol |
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;oxalic acid |
InChI |
InChI=1S/C27H36N2O5.C2H2O4/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;3-1(4)2(5)6/h12-14,16,21H,6-11,15,17H2,1-5H3;(H,3,4)(H,5,6)/t21-;/m1./s1 |
InChI Key |
BOHZBFAHOBOJOS-ZMBIFBSDSA-N |
Isomeric SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.C(=O)(C(=O)O)O |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Ivabradine Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivabradine (B130884) is a heart rate-lowering agent used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1][2] It acts by selectively and specifically inhibiting the cardiac pacemaker "funny" current (If), which is a key determinant of heart rate in the sinoatrial (SA) node.[1][3][4][5][6] Unlike other heart rate-lowering agents such as beta-blockers and calcium channel blockers, ivabradine's mechanism of action is targeted to the SA node, with no effect on myocardial contractility, intracardiac conduction, or ventricular repolarization.[1][4][5][6] This technical guide provides a comprehensive overview of the chemical and physical properties of ivabradine oxalate (B1200264), its mechanism of action, and detailed experimental protocols for its characterization.
Chemical Properties
Ivabradine oxalate is the oxalate salt of ivabradine. The active form of ivabradine is the S-isomer.[7]
| Property | Value | References |
| Chemical Name | (S)-3-(3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one oxalate | [8][9][10][11] |
| CAS Number | 1086026-42-7 | [8][9][12] |
| Molecular Formula | C₂₉H₃₈N₂O₉ (C₂₇H₃₆N₂O₅ • C₂H₂O₄) | [9][12] |
| Molecular Weight | 558.63 g/mol | [9] |
| Exact Mass | 558.2577 g/mol | [9] |
| Hydrogen Bond Donor Count | 2 | [13] |
| Hydrogen Bond Acceptor Count | 10 | [13] |
| Rotatable Bond Count | 10 | [13] |
| Topological Polar Surface Area | 141 Ų | [13] |
Physical Properties
| Property | Value | References |
| Appearance | White to off-white, hygroscopic powder | [7] |
| Solubility | Soluble in water and chloroform; sparingly soluble in methylene (B1212753) chloride. | [7][14] |
| Melting Point | Data not publicly available. | |
| pKa | Data not publicly available. |
Note on Solubility: While specific quantitative solubility data for the oxalate salt is limited, the hydrochloride salt of ivabradine is reported to be soluble in ethanol (B145695) (~1 mg/ml), DMSO (~20 mg/ml), dimethyl formamide (B127407) (~25 mg/ml), and PBS (pH 7.2) (~10 mg/ml).[15]
Mechanism of Action
Ivabradine exerts its therapeutic effect by selectively inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically the HCN4 isoform, which are responsible for the cardiac pacemaker If current in the sinoatrial node.[1][3][4][5] The If current is crucial for the spontaneous diastolic depolarization that initiates the heartbeat.[3] By blocking these channels, ivabradine reduces the slope of diastolic depolarization, which in turn prolongs the time it takes to reach the threshold for an action potential.[3] This leads to a dose-dependent reduction in heart rate, thereby decreasing myocardial oxygen demand.[3][4]
Caption: Mechanism of action of this compound.
Experimental Protocols for Physicochemical Characterization
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[16][17][18]
Protocol:
-
Preparation: An excess amount of this compound is added to a known volume of the test solvent (e.g., water, buffers of different pH) in a sealed container.
-
Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the undissolved solid and the solution.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Analysis: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Reporting: The solubility is reported as the concentration of the saturated solution at the specified temperature.
Caption: Experimental workflow for solubility determination.
Melting Point Determination (Capillary Method)
The capillary method is a common technique for determining the melting point of a crystalline solid.[19][20][21]
Protocol:
-
Sample Preparation: A small amount of finely powdered and dried this compound is packed into a capillary tube.[20][22]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus with a calibrated thermometer or temperature sensor.
-
Heating: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (e.g., 1-2 °C/min) near the expected melting point for an accurate measurement.[22]
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded.
-
Reporting: The melting point is reported as a range of these two temperatures. A narrow melting range is indicative of high purity.[19]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[23][24][25][26]
Protocol:
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent system (e.g., water or a co-solvent system for poorly soluble compounds).
-
Titration Setup: The solution is placed in a thermostated vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: The solution is titrated with a standardized solution of a strong acid or base, added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the inflection point of this curve, which corresponds to the pH at which the concentrations of the acidic and basic forms of the molecule are equal.[23][24] Multiple titrations are performed to ensure reproducibility.[23][24]
References
- 1. Ivabradine - Wikipedia [en.wikipedia.org]
- 2. Ivabradine | C27H36N2O5 | CID 132999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ivabradine Hydrochloride? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. db.cbg-meb.nl [db.cbg-meb.nl]
- 8. chemwhat.com [chemwhat.com]
- 9. medkoo.com [medkoo.com]
- 10. clearsynth.com [clearsynth.com]
- 11. This compound | 1086026-42-7 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 12. This compound | Tox by Design [toxby.design]
- 13. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. Ivabradine D6 oxalate - Daicel Pharma Standards [daicelpharmastandards.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 19. nano-lab.com.tr [nano-lab.com.tr]
- 20. Melting Point Test - CD Formulation [formulationbio.com]
- 21. westlab.com [westlab.com]
- 22. thinksrs.com [thinksrs.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. dergipark.org.tr [dergipark.org.tr]
- 25. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 26. journals.indexcopernicus.com [journals.indexcopernicus.com]
A Comprehensive Technical Guide to the Synthesis of Key Ivabradine Oxalate Intermediates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthetic routes for key intermediates of Ivabradine (B130884) Oxalate (B1200264), a crucial medication for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure. This document outlines the core synthetic pathways, providing detailed experimental protocols, quantitative data for key reaction steps, and visual representations of the synthetic logic.
Core Synthetic Strategy
The synthesis of Ivabradine hinges on the convergence of two key intermediates: a benzazepine moiety and a chiral benzocyclobutane amine. The primary strategy involves the preparation of 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one and its subsequent alkylation, followed by condensation with (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)methyl]-N-(methyl)amine . The resulting compound is then reduced and salified to yield Ivabradine Oxalate.
Synthesis of the Benzazepine Moiety
The synthesis of the core benzazepine structure is a critical phase. A common and effective route starts from (3,4-dimethoxyphenyl)acetic acid.
Diagram: Synthesis of the Benzazepine Intermediate
Caption: Synthetic pathway for the benzazepine intermediate of Ivabradine.
Experimental Protocols and Data: Benzazepine Moiety
| Step | Reaction | Reactants | Reagents & Solvents | Conditions | Yield | Purity |
| 1 | Amide Formation | (3,4-Dimethoxyphenyl)acetic acid, 2,2-Dimethoxyethylamine | Dichloromethane (B109758), Triethylamine | 10-15°C, 2h | - | - |
| 2 | Cyclization | N-(2,2-Dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide | Glacial Acetic Acid, Conc. Hydrochloric Acid | 25°C, 17h | 92.9%[1] | >99.5%[1] |
| 3 | N-Alkylation | 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, 1-Bromo-3-chloropropane | DMSO, Potassium tert-butoxide | 25-30°C, 4-5h | - | - |
| 4 | Halogen Exchange | 3-(3-Chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | Sodium Iodide, Methyl Isobutyl Ketone | 117-118°C | 92%[2] | - |
Detailed Experimental Protocols:
Step 2: Cyclization to 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one [3][4]
-
In a suitable reactor, charge 142.0 g of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide, 710 ml of glacial acetic acid, and 710 ml of concentrated hydrochloric acid at 25°C.
-
Stir the mixture for 17 hours at 25°C.
-
Monitor the reaction by HPLC until the starting material is less than 4.0%.
-
Upon completion, pour the reaction mixture onto 3.0 kg of crushed ice.
-
Stir the resulting slurry for 30 minutes and then filter the solid.
-
Wash the filter cake with 1 L of water and suck dry.
-
Dry the solid under vacuum at 55-60°C to a loss on drying (LOD) of less than 0.5% to yield 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one.
Step 4: Halogen Exchange to 3-(3-Iodopropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one [2]
-
A mixture of 7,8-dimethoxy-3-(3-chloropropyl)-1,3-dihydro-2H-3-benzazepin-2-one (50.00 g) and sodium iodide (32.75 g) in methyl isobutyl ketone (375 mL) is heated to 117-118 °C with stirring under an argon atmosphere.
-
The reaction is monitored by HPLC.
-
Once the reaction is complete, the mixture is concentrated under reduced pressure.
-
The residue is diluted with dichloromethane (375 mL) and water (190 mL).
-
The organic phase is separated, washed with water (190 mL), and concentrated again under reduced pressure.
-
The resulting residue is treated with methyl tert-butyl ether (190 mL), and the suspension is cooled to 0 °C.
-
After stirring for 1 hour at 0 °C, the solid product is collected by filtration, washed with methyl isobutyl ether (40 mL), and dried to afford the title compound.
Synthesis of the Chiral Amine Intermediate
The synthesis of the enantiomerically pure (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)methyl]-N-(methyl)amine is a critical step that defines the stereochemistry of the final drug. This is often achieved through the resolution of a racemic mixture.
Diagram: Synthesis of the Chiral Amine Intermediate
Caption: Synthetic pathway for the chiral amine intermediate of Ivabradine.
Experimental Protocols and Data: Chiral Amine Intermediate
| Step | Reaction | Reactants | Reagents & Solvents | Conditions | Yield | Enantiomeric Purity |
| 5 | Resolution | Racemic N-[(4,5-Dimethoxyphenylcyclobutyl)-methyl]-N-methylamine hydrochloride | R-Mandelic Acid, Isobutyl Acetate, Ethanol | Reflux, then cool to RT | 40%[5] | >99%[5] |
Detailed Experimental Protocol:
Step 5: Resolution of the Racemic Amine [5]
-
To a solution of 15g of N-[(4,5-Dimethoxyphenylcyclobutyl)-methyl]-N-methylamine hydrochloride in 200ml of isobutyl acetate and 25ml of ethanol, add 7.5g of R-mandelic acid.
-
Reflux the mixture for one hour, then cool to room temperature and stir for 2 hours.
-
Filter the precipitate and wash the filter cake with a 9:1 mixture of isobutyl acetate and ethanol to obtain the crude product.
-
Recrystallize the crude product from a mixture of 100ml of methyl tertiary butyl ether and 100ml of ethanol by refluxing for one hour, followed by cooling to room temperature and stirring for 2 hours.
-
Filter the purified product and dry at 50-55°C for 8 hours to yield 11.7g of the desired (1S)-enantiomer with an enantiomeric purity of >99%.
Final Assembly and Formation of this compound
The final stages of the synthesis involve the coupling of the two key intermediates, followed by reduction and salt formation.
Diagram: Final Assembly of Ivabradine
Caption: Final steps in the synthesis of this compound.
Experimental Protocols and Data: Final Assembly
| Step | Reaction | Reactants | Reagents & Solvents | Conditions | Yield | Purity |
| 6 | Condensation | 3-(3-Iodopropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, (S)-N-[(4,5-Dimethoxybenzocyclobut-1-yl)methyl]-N-(methyl)amine | Potassium Carbonate, Water | 50-55°C, 10-20h | - | - |
| 7 | Reduction | Dehydroivabradine | Palladium on Carbon (10%), Acetic Acid, Hydrogen | 20-25°C, 23h | 70.9%[6] | 96.3%[6] |
| 8 | Salt Formation | Ivabradine | Oxalic Acid, Methanol (B129727) | 45-50°C, then cool | 80%[7] | >99.9%[7] |
Detailed Experimental Protocols:
Step 7: Reduction to Ivabradine [6]
-
In a hydrogenation vessel, charge 567 g of dehydroivabradine, 2.55 L of glacial acetic acid, and 141 g of 10% palladium on carbon.
-
Cool the mixture to 20 ± 5°C.
-
Evacuate the vessel and replace the atmosphere with nitrogen three times.
-
Introduce hydrogen gas at atmospheric pressure and maintain the temperature at 15-25°C for 23 hours.
-
Upon completion, filter the reaction mixture through diatomaceous earth and rinse the filter cake with glacial acetic acid.
-
Combine the filtrate with purified water and ethyl acetate.
-
Adjust the pH of the aqueous layer to 9-10 with sodium hydroxide (B78521) solution.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.
-
Dry the organic phase, filter, and concentrate by rotary evaporation to yield ivabradine.
Step 8: Formation of this compound [7]
-
Dissolve 168 g of oxalic acid dihydrate in 6760 ml of methanol and heat to 45-50°C until complete dissolution.
-
Add a solution of 620 g of dehydroivabradine in 1240 ml of methanol to the oxalic acid solution and maintain the temperature at 45-50°C for about 1 hour.
-
Seed the solution with a primer of dehydrothis compound and allow it to cool to room temperature.
-
Further cool the mixture to 0-5°C for 1 hour.
-
Filter the resulting white solid and wash it with 500 ml of methanol.
-
Recrystallize the solid from 13 volumes of methanol to obtain 465 g of dehydrothis compound.
-
The dehydrothis compound is then desalted and reduced as per Step 7 to yield Ivabradine base, which is then treated with oxalic acid in a similar manner to yield the final this compound.
This guide provides a comprehensive overview of the synthesis of key this compound intermediates, intended to be a valuable resource for professionals in the field of pharmaceutical development and research. The provided protocols and data are based on publicly available information and should be adapted and optimized for specific laboratory or manufacturing conditions.
References
- 1. EP2135861A1 - Process for the synthesis of the 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, and its application to the synthesis of ivabradine as well as its addition salts with a pharmaceutically acceptable acid - Google Patents [patents.google.com]
- 2. 7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one | 148870-57-9 [chemicalbook.com]
- 3. gccpo.org [gccpo.org]
- 4. 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one synthesis - chemicalbook [chemicalbook.com]
- 5. CN101857549B - Synthetic method of (1S)-4,5-dimethoxy-1-(aminomethyl)benzocyclobutane - Google Patents [patents.google.com]
- 6. Ivabradine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. WO2014188248A1 - A process for preparing ivabradine - Google Patents [patents.google.com]
ivabradine oxalate molecular structure and formula
An In-depth Technical Guide to Ivabradine (B130884) Oxalate (B1200264)
Introduction
Ivabradine is a heart rate-lowering agent used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1] It operates through a unique mechanism by selectively and specifically inhibiting the cardiac pacemaker "funny" current (If), which is a key regulator of heart rate in the sinoatrial (SA) node.[2][3][4][5] Unlike other rate-lowering agents such as beta-blockers and calcium channel blockers, ivabradine's action is confined to reducing heart rate without affecting myocardial contractility, atrioventricular conduction, or blood pressure.[6][7] This technical guide provides a detailed overview of the molecular structure, formula, physicochemical properties, mechanism of action, and relevant experimental protocols for ivabradine oxalate, the salt form used in pharmaceutical formulations.[1]
Molecular Structure and Formula
Ivabradine possesses a single chiral center, with the S-isomer being the active enantiomer.[1] The oxalate salt is a white to off-white, hygroscopic powder.[1]
-
IUPAC Name : 3-(3-((((7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)methylamino)propyl)-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-Benzazepin-2-one, ethanedioate (1:1)[8]
-
CAS Number : 1086026-42-7[8]
-
Molecular Formula : C₂₉H₃₈N₂O₉[8] (representing the combination of ivabradine, C₂₇H₃₆N₂O₅, and oxalic acid, C₂H₂O₄)[9]
The structure consists of a benzazepinone (B8055114) core linked via a propyl-methylamino chain to a dimethoxybenzocyclobutane moiety.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| InChI Key | BOHZBFAHOBOJOS-ZMBIFBSDSA-N | [8] |
| Canonical SMILES | CN(CCCN1C(=O)CC2=CC(=C(C=C2CC1)OC)OC)C[C@H]3C4=C(C=C(C=C4)OC)OC3.C(=O)(C(=O)O)O | [9] |
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized below. These properties are critical for its formulation, delivery, and pharmacokinetic profile.
Table 2: Quantitative Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Weight | 558.63 g/mol | [8][10] |
| Exact Mass | 558.2577 Da | [8][10] |
| Appearance | White to off-white hygroscopic powder | [1] |
| Solubility | Soluble in chloroform, sparingly soluble in methylene (B1212753) chloride | [1] |
| Elemental Analysis | C: 62.35%, H: 6.86%, N: 5.01%, O: 25.78% | [8] |
Mechanism of Action: Selective If Current Inhibition
Ivabradine's pharmacological effect is derived from its specific inhibition of the If current in the sinoatrial node, the heart's natural pacemaker.[11] The If current, carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, is a mixed Na⁺-K⁺ inward current crucial for initiating the diastolic depolarization phase of the action potential.[2][3] By blocking these channels, ivabradine reduces the slope of diastolic depolarization, which in turn slows the firing rate of the SA node and consequently reduces the heart rate.[6] This action is use-dependent, meaning its effect is more pronounced at higher heart rates.
Caption: Mechanism of action pathway for Ivabradine.
Experimental Protocols
This section details generalized protocols for the synthesis and analysis of this compound based on publicly available methods.
Synthesis of this compound
The conversion of ivabradine free base to its oxalate salt is a standard acid-base reaction. The following protocol is a generalized procedure derived from patent literature.[12]
Methodology:
-
Dissolution : Dissolve ivabradine free base in a suitable organic solvent, such as acetone.
-
Acid Addition : Separately, dissolve a stoichiometric equivalent of oxalic acid in the same solvent.
-
Reaction : Add the oxalic acid solution to the ivabradine solution dropwise while stirring at ambient temperature.
-
Precipitation : Stir the reaction mixture for a sufficient duration (e.g., 1-2 hours) to allow for the complete precipitation of the this compound salt.
-
Isolation : Isolate the solid product by filtration, for example, using a Buchner funnel.
-
Washing : Wash the isolated salt with a small amount of cold solvent to remove any unreacted starting materials.
-
Drying : Dry the final product under a vacuum at a controlled temperature (e.g., 40-50°C) to yield pure this compound.
Caption: General workflow for the synthesis of this compound.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, standard analytical techniques are employed.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Objective : To determine the purity of the this compound sample and quantify any impurities.
-
Column : A C18 reverse-phase column is typically used.
-
Mobile Phase : A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic solvent like acetonitrile.
-
Detection : UV detection at a wavelength where ivabradine shows maximum absorbance.
-
Procedure : A solution of the sample is prepared in a suitable diluent and injected into the HPLC system. The retention time of the main peak is compared to a reference standard, and the area percentage of all peaks is calculated to determine purity.[4]
Nuclear Magnetic Resonance (NMR) for Structural Confirmation:
-
Objective : To confirm the molecular structure of the synthesized compound.
-
Spectra : Both ¹H NMR and ¹³C NMR spectra are recorded.[13]
-
Solvent : A deuterated solvent, such as DMSO-d₆ or D₂O, is used to dissolve the sample.[13]
-
Procedure : The dissolved sample is placed in an NMR spectrometer. The resulting spectra provide information on the chemical environment of each proton and carbon atom, allowing for the verification of the complete molecular structure by comparing the observed chemical shifts and coupling constants to known values for ivabradine.[13]
References
- 1. db.cbg-meb.nl [db.cbg-meb.nl]
- 2. Ivabradine - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. Ivabradine synthesis - chemicalbook [chemicalbook.com]
- 5. medkoo.com [medkoo.com]
- 6. droracle.ai [droracle.ai]
- 7. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. chemwhat.com [chemwhat.com]
- 10. 2H-3-Benzazepin-2-one, 3-(3-((((7S)-3,4-dimethoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)methyl)methylamino)propyl)-1,3,4,5-tetrahydro-7,8-dimethoxy-, ethanedioate (1:1) | C29H38N2O9 | CID 44599864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ivabradine | C27H36N2O5 | CID 132999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. EP2471780B1 - Crystalline this compound Salts and Polymorphs Thereof - Google Patents [patents.google.com]
- 13. WO2014188248A1 - A process for preparing ivabradine - Google Patents [patents.google.com]
The Discovery and Development of Ivabradine: A Technical Guide to a Selective Heart Rate-Lowering Agent
Abstract
Ivabradine (B130884) is a first-in-class selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, responsible for the cardiac pacemaker If current. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of ivabradine as a heart rate-lowering agent. It details the preclinical and clinical evidence that established its efficacy and safety profile, leading to its approval for the treatment of chronic stable angina and chronic heart failure. This document includes a summary of key quantitative data from pivotal clinical trials, detailed experimental protocols for foundational preclinical studies, and visualizations of the underlying signaling pathways and developmental workflows. This guide is intended for researchers, scientists, and drug development professionals interested in the scientific journey of a targeted cardiovascular therapeutic.
Introduction: The Unmet Need and the "Funny" Current
Historically, the management of conditions exacerbated by elevated heart rate, such as chronic stable angina and heart failure, relied on agents like beta-blockers and calcium channel blockers. While effective in reducing heart rate, these drugs often exhibit negative inotropic effects, limiting their use in patients with compromised cardiac function. This created a clear unmet medical need for a pure heart rate-lowering agent that selectively acts on the sinoatrial (SA) node without affecting myocardial contractility.
The discovery of the "funny" current (If) in the 1970s provided a novel therapeutic target. The If current, predominantly carried by HCN channels in the SA node, is a mixed sodium-potassium inward current activated by hyperpolarization at the end of the action potential. It plays a crucial role in the diastolic depolarization phase, thereby controlling the heart's pacemaker activity. The unique properties of this current, being activated on hyperpolarization, led to its "funny" moniker. The Servier Research Institute initiated a drug discovery program to identify a selective inhibitor of this current, which ultimately led to the development of ivabradine.[1]
Mechanism of Action: Selective Inhibition of the If Current
Ivabradine's primary mechanism of action is the selective and specific inhibition of the If current in the SA node.[2] By binding to the intracellular side of the HCN4 channel, ivabradine reduces the slope of diastolic depolarization, prolonging its duration and consequently slowing the firing rate of the SA node. This leads to a dose-dependent reduction in heart rate. A key feature of ivabradine is its use-dependence, meaning it has a more pronounced effect at higher heart rates.
Crucially, ivabradine does not affect other cardiac ionic currents, including those involved in ventricular repolarization and myocardial contractility. This selectivity for the If current is the basis for its favorable hemodynamic profile, as it lowers heart rate without causing negative inotropic or lusitropic effects.
Figure 1: Signaling pathway of Ivabradine's action on the HCN4 channel in SA node cells.
Preclinical Development
The preclinical development of ivabradine involved a series of in vitro and in vivo studies to characterize its pharmacological profile and establish its safety and efficacy.
In Vitro Studies
Electrophysiological studies using the patch-clamp technique were fundamental in demonstrating ivabradine's selective inhibition of the If current in isolated sinoatrial node cells from various animal models. These studies confirmed that ivabradine's inhibitory effect was concentration-dependent and did not significantly alter other major cardiac ion currents.
In Vivo Animal Models
Studies in various animal models, including rats and dogs, were conducted to assess the effects of ivabradine on cardiovascular hemodynamics. These studies demonstrated that ivabradine produced a significant, dose-dependent reduction in heart rate both at rest and during exercise, without affecting blood pressure, myocardial contractility, or atrioventricular conduction.
In models of myocardial ischemia, ivabradine was shown to reduce the severity of ischemia and improve myocardial function.[1] Furthermore, in animal models of heart failure, long-term administration of ivabradine demonstrated beneficial effects on cardiac remodeling and function.
Clinical Development
The clinical development of ivabradine was a comprehensive program involving several large-scale, randomized, placebo-controlled trials to evaluate its efficacy and safety in patients with chronic stable angina and chronic heart failure.
Phase II Studies
Initial dose-ranging studies in patients with coronary artery disease established the optimal therapeutic dose range for ivabradine. A study involving 360 patients with chronic stable angina showed that ivabradine at doses of 2.5 mg, 5 mg, and 10 mg twice daily produced a dose-dependent decrease in heart rate and improved exercise tolerance.[3]
Phase III Pivotal Trials
Two major clinical trials, BEAUTIFUL and SHIFT, were pivotal in establishing the clinical utility of ivabradine.
-
The BEAUTIFUL Trial (morbidity-mortality EvAlUaTion of the If inhibitor ivabradine in patients with coronary disease and left-ventricULar dysfunction): This trial enrolled over 10,000 patients with stable coronary artery disease and left ventricular dysfunction. While ivabradine did not significantly reduce the primary composite endpoint of cardiovascular death, admission to hospital for acute myocardial infarction, or admission to hospital for new-onset or worsening heart failure in the overall population, a pre-specified subgroup analysis of patients with a baseline heart rate of 70 bpm or higher showed a significant reduction in the secondary endpoints of admission to hospital for fatal and non-fatal myocardial infarction and coronary revascularization.
-
The SHIFT Trial (Systolic Heart failure treatment with the If inhibitor ivabradine Trial): This landmark trial randomized over 6,500 patients with symptomatic chronic heart failure, a left ventricular ejection fraction of 35% or less, and a resting heart rate of 70 bpm or higher, who were on optimal medical therapy. The trial demonstrated that ivabradine significantly reduced the primary composite endpoint of cardiovascular death or hospitalization for worsening heart failure by 18% compared to placebo.[4] This benefit was primarily driven by a 26% reduction in both hospitalizations for worsening heart failure and deaths from heart failure.[4]
Figure 2: The drug discovery and development workflow of Ivabradine.
Data Presentation
Table 1: Key Efficacy Outcomes from the SHIFT Trial
| Outcome | Ivabradine (n=3241) | Placebo (n=3264) | Hazard Ratio (95% CI) | p-value |
| Primary Composite Endpoint | ||||
| Cardiovascular Death or Hospitalization for Worsening Heart Failure | 24.5% | 28.7% | 0.82 (0.75-0.90) | <0.0001 |
| Secondary Endpoints | ||||
| Hospitalization for Worsening Heart Failure | 16.3% | 21.4% | 0.74 (0.66-0.83) | <0.0001 |
| Death from Heart Failure | 3.9% | 5.1% | 0.74 (0.58-0.94) | 0.014 |
| All-Cause Hospitalization | 49.1% | 51.6% | 0.89 (0.82-0.96) | 0.003 |
| All-Cause Death | 15.3% | 16.1% | 0.90 (0.80-1.02) | 0.092 |
Data adapted from the SHIFT trial publication.
Table 2: Heart Rate Reduction in the SHIFT Trial
| Time Point | Mean Heart Rate (bpm) - Ivabradine | Mean Heart Rate (bpm) - Placebo | Mean Difference (bpm) |
| Baseline | 79.8 | 79.9 | -0.1 |
| 28 Days | 64.4 | 75.3 | -10.9 |
| 12 Months | 67.2 | 76.3 | -9.1 |
| 24 Months | 68.9 | 77.0 | -8.1 |
Data adapted from the SHIFT trial publication.
Table 3: Key Safety Outcomes from the SHIFT Trial
| Adverse Event | Ivabradine (n=3241) | Placebo (n=3264) |
| Serious Adverse Events | 44.9% | 48.7% |
| Adverse Events Leading to Discontinuation | 11.8% | 10.6% |
| Bradycardia | ||
| Symptomatic | 2.7% | 0.5% |
| Asymptomatic | 2.3% | 0.8% |
| Atrial Fibrillation | 5.0% per patient-year | 3.9% per patient-year |
| Phosphenes | 2.8% | 0.5% |
Data adapted from the SHIFT Clinical Study Report and ivabradine prescribing information.[5][6]
Experimental Protocols
Protocol for If Current Measurement by Patch-Clamp
-
Cell Preparation: Sinoatrial node cells are enzymatically isolated from the hearts of appropriate animal models (e.g., rabbits, mice).
-
Electrophysiological Recording: The whole-cell patch-clamp technique is employed. Micropipettes with a resistance of 2-5 MΩ are filled with an internal solution containing (in mM): 130 KCl, 10 NaCl, 2 Mg-ATP, 0.5 Na-GTP, 10 HEPES, and 5 EGTA, with the pH adjusted to 7.2 with KOH. The external solution is a Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 5.5 glucose, with the pH adjusted to 7.4 with NaOH.
-
Voltage Protocol: To elicit the If current, hyperpolarizing voltage steps are applied from a holding potential of -40 mV to test potentials ranging from -50 mV to -120 mV in 10 mV increments.
-
Data Analysis: The peak tail current is measured at the beginning of the hyperpolarizing pulse. The effect of ivabradine is assessed by perfusing the cells with increasing concentrations of the drug and measuring the percentage of current inhibition. The concentration-response curve is then fitted to determine the IC50 value.
Protocol for Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
Anesthesia: Mice are anesthetized with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (B1663881) (10 mg/kg).
-
Surgical Procedure:
-
A midline cervical incision is made to expose the trachea and the aortic arch.
-
The transverse aorta is isolated between the innominate and left carotid arteries.
-
A 7-0 silk suture is passed under the aorta.
-
A 27-gauge needle is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle.
-
The needle is then quickly removed, creating a stenosis of the aorta.
-
The chest and skin are closed in layers.
-
-
Post-operative Care: Mice are monitored for recovery and receive appropriate analgesia.
-
Assessment of Heart Failure: Cardiac function is assessed by echocardiography at specified time points post-surgery to measure parameters such as left ventricular ejection fraction, fractional shortening, and chamber dimensions.
-
Ivabradine Treatment: Ivabradine is administered to the mice, typically via oral gavage, at various doses to evaluate its effects on the progression of heart failure.
Synthesis of Ivabradine Hydrochloride
The industrial synthesis of ivabradine hydrochloride is a multi-step process. A common route involves the following key steps:
-
Synthesis of the Benzazepinone (B8055114) Moiety: This typically starts from commercially available materials and involves several steps to construct the tricyclic benzazepinone core.
-
Synthesis of the Chiral Amino Alcohol: The chiral center of ivabradine is introduced through the synthesis of a specific chiral amino alcohol intermediate.
-
Coupling Reaction: The benzazepinone moiety is coupled with the chiral amino alcohol derivative.
-
Reduction and Final Salt Formation: The coupled product undergoes a reduction step, followed by treatment with hydrochloric acid to form the final ivabradine hydrochloride salt.[7][8]
Figure 3: A simplified workflow for the chemical synthesis of Ivabradine Hydrochloride.
Conclusion
The discovery and development of ivabradine represent a significant advancement in cardiovascular pharmacology. By selectively targeting the If current in the sinoatrial node, ivabradine provides a unique mechanism for heart rate reduction without the confounding hemodynamic effects of other bradycardic agents. Its journey from the identification of a novel therapeutic target to a clinically proven medication for chronic stable angina and chronic heart failure serves as a compelling case study in modern drug development. The robust preclinical and clinical data, particularly from the SHIFT trial, have firmly established its role in the management of a specific subset of patients with heart failure, offering a valuable therapeutic option for this high-risk population. Future research may continue to explore the full potential of selective heart rate reduction in other cardiovascular and non-cardiovascular conditions.
References
- 1. The discovery of the selective I(f) current inhibitor ivabradine. A new therapeutic approach to ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term treatment with ivabradine in post-myocardial infarcted rats counteracts f-channel overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jurnal.umsu.ac.id [jurnal.umsu.ac.id]
- 4. Ivabradine - Wikipedia [en.wikipedia.org]
- 5. Table 40, Harms (Full SHIfT Population Heart Rate ≥ 70 BPM) - Clinical Review Report: Ivabradine hydrochloride (Lancora) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. US8212026B2 - Process for the preparation of ivabradine hydrochloride and polymorph thereof - Google Patents [patents.google.com]
- 8. Ivabradine hydrochloride synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Selective Inhibition of the Cardiac Pacemaker Current (If) by Ivabradine
Introduction
The cardiac pacemaker current, denoted as If (or "funny" current), is a critical component in the generation of spontaneous diastolic depolarization in the sinoatrial (SA) node, the heart's natural pacemaker.[1][2][3][4][5] This mixed sodium-potassium inward current is activated upon hyperpolarization at the end of an action potential, and its magnitude determines the slope of diastolic depolarization, thereby controlling the heart rate.[3][4][5] The channels responsible for If are Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, with the HCN4 isoform being predominantly expressed in the SA node.[6][7] Ivabradine (B130884) is the first clinically approved drug that acts as a selective and specific inhibitor of the If current, offering a targeted approach to heart rate reduction.[1][3][8][9] Unlike other heart rate-lowering agents such as beta-blockers and calcium channel blockers, ivabradine's action is largely confined to the SA node, preserving myocardial contractility and other key electrophysiological parameters.[1][2][3][4][8][10]
Core Mechanism of Selective If Inhibition
Ivabradine exerts its bradycardic effect by directly blocking the HCN channels.[6][7][10] The inhibition is not absolute but is use-dependent and voltage-dependent, meaning the degree of block is influenced by the channel's conformational state and the heart rate itself.
Molecular Interaction and Binding Site
Ivabradine accesses its binding site from the intracellular side of the HCN channel.[1][4][8][11] As a lipophilic molecule, it crosses the cell membrane and enters the central cavity of the channel pore when the channel is in its open state.[6][11] The drug then binds within this inner vestibule, physically occluding the ion permeation pathway.[6][7]
Mutagenesis and in silico modeling studies have identified key amino acid residues within the S6 transmembrane domain and the pore region of the HCN4 channel that are crucial for ivabradine binding. Specifically, residues Y506 , F509 , and I510 have been shown to be directly involved in the interaction and stabilization of the ivabradine molecule within the pore.[6][12][13] The "open channel block" mechanism explains the use-dependency of ivabradine; the drug has a higher affinity for the channel when it is open during diastolic depolarization.[6][14] Furthermore, the block is current-dependent, where the influx of ions can influence the drug's ability to unbind, a phenomenon described as "trapping" the drug molecule when the channel closes.[6][11]
Data Presentation
Table 1: Ivabradine Potency on HCN Channels and Selectivity Against Other Cardiac Ion Channels
| Channel/Current | Species/Expression System | IC50 (μM) | Reference |
| hHCN4 (Wild Type) | HEK293 cells | 2.1 | [12] |
| hHCN4 (Y506A mutant) | HEK293 cells | 57.7 | [12] |
| hHCN4 (F509A mutant) | HEK293 cells | 44.0 | [12] |
| hHCN4 (I510A mutant) | HEK293 cells | 47.7 | [12] |
| hHCN4 (Y506A-I510A double mutant) | HEK293 cells | 2213.0 | [12] |
| Native If | Rabbit SA node cells | ~3.0 | [14][15] |
| IKr (hERG) | HEK293 cells | No significant effect at clinical concentrations | [16] |
| ICa,L | Rabbit SA node cells | No significant effect at <3 μM | [15] |
| INa | Dog Purkinje fibers | Concentration-dependent block | [17] |
| IK | Rabbit SA node cells | No significant effect at <3 μM | [15] |
This table highlights the potency of ivabradine on its target HCN4 channel and its significantly lower affinity for other key cardiac ion channels at clinically relevant concentrations, demonstrating its selectivity.
Table 2: Electrophysiological Effects of Intravenous Ivabradine in Humans
| Parameter | Baseline (Mean) | After Ivabradine (0.2 mg/kg IV) | Change | Reference |
| Heart Rate (bpm) | Not specified | Decreased by ~14 bpm | Significant Reduction | [1][18] |
| Sinus Node Recovery Time | Not specified | Increased | Prolonged | [18] |
| QT Interval (uncorrected) | Not specified | Increased by 37.5 ms | Prolonged | [1] |
| Corrected QT Interval (QTc) | Normal | No significant change | No Prolongation | [1][18] |
| PR Interval | Normal | Unchanged | No Change | [18] |
| QRS Duration | Normal | Unchanged | No Change | [18] |
| Atrial Refractory Period | Normal | No significant change | No Change | [18] |
| Ventricular Refractory Period | Normal | No significant change | No Change | [18] |
This table summarizes the specific effects of ivabradine on the human cardiac electrophysiology, emphasizing its targeted action on the sinus node with minimal impact on conduction and repolarization when corrected for heart rate.[1][18]
Table 3: Key Outcomes from Clinical Trials with Oral Ivabradine
| Study/Parameter | Ivabradine Dose | Comparator | Key Outcome | Reference |
| Stable Angina | 5.0 - 7.5 mg twice daily | Placebo | Superior to placebo in improving exercise tolerance. | [2][4] |
| Stable Angina | 5.0 - 7.5 mg twice daily | Atenolol (B1665814) (50-100 mg once daily) | At least as effective as atenolol in improving exercise duration and reducing angina attacks. | [2][4][19] |
| Stable Angina | 7.5 - 10 mg twice daily | Amlodipine (B1666008) (10 mg daily) | Not inferior to amlodipine in improving exercise tolerance. | [9] |
| Heart Failure (SHIFT Trial) | Titrated to 7.5 mg twice daily | Placebo | Reduced heart rate by ~15 bpm vs placebo; significantly reduced hospitalizations for heart failure. | [20][21] |
| Permanent Atrial Fibrillation | Not specified | Digoxin | Produced a moderate heart rate reduction (11.6 bpm), but was less effective than digoxin. | [22] |
This table provides a high-level overview of ivabradine's efficacy in major clinical trials for stable angina and heart failure.
Visualizations of Pathways and Processes
References
- 1. Ivabradine – the first selective sinus node If channel inhibitor in the treatment of stable angina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heart rate lowering by specific and selective I(f) current inhibition with ivabradine: a new therapeutic perspective in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijbio.com [ijbio.com]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selective and Specific Inhibition of If with Ivabradine for the Treatment of Coronary Artery Disease or Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. pnas.org [pnas.org]
- 12. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels | PLOS One [journals.plos.org]
- 13. scispace.com [scispace.com]
- 14. Current-dependent Block of Rabbit Sino-Atrial Node If Channels by Ivabradine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The “Funny” Current (If) Inhibition by Ivabradine at Membrane Potentials Encompassing Spontaneous Depolarization in Pacemaker Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Electrophysiological effects of ivabradine in dog and human cardiac preparations: potential antiarrhythmic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Electrophysiological effects of a single intravenous administration of ivabradine (S 16257) in adult patients with normal baseline electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ahajournals.org [ahajournals.org]
- 22. Ivabradine for controlling heart rate in permanent atrial fibrillation: A translational clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Ivabradine in Regulating Spontaneous Diastolic Depolarization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ivabradine (B130884) is a heart rate-lowering agent that selectively inhibits the "funny" or pacemaker current (If) in the sinoatrial (SA) node, the heart's natural pacemaker. This current, mediated by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, is a key determinant of the spontaneous diastolic depolarization (SDD) that drives the rhythmic firing of pacemaker cells. By specifically targeting the If current, ivabradine reduces the slope of the SDD, thereby slowing the heart rate without significantly affecting myocardial contractility, ventricular repolarization, or blood pressure. This technical guide provides an in-depth overview of the mechanism of action of ivabradine, its effects on cardiac electrophysiology, and detailed protocols for its study.
Mechanism of Action: Selective Inhibition of the Funny Current (If)
The primary mechanism of action of ivabradine is the selective and specific inhibition of the If current in the SA node.[1][2] The If current is a mixed sodium-potassium inward current that is activated upon hyperpolarization of the cell membrane at the end of an action potential.[3][4] This inward current gradually depolarizes the cell during diastole, a phase known as spontaneous diastolic depolarization. Once the membrane potential reaches the threshold for activation of calcium channels, an action potential is fired.[5]
Ivabradine enters the HCN channel pore from the intracellular side and binds to a specific site within the channel.[6][7] This binding is use-dependent, meaning that the blocking effect is more pronounced at higher heart rates.[8] The molecular determinants for ivabradine binding to HCN4, the predominant HCN isoform in the SA node, have been identified as residues Y507 and I511 on the S6 transmembrane segment.[9] By blocking the If current, ivabradine reduces the steepness of the diastolic depolarization slope, which prolongs the time it takes for the membrane potential to reach the threshold for the next action potential, resulting in a dose-dependent reduction in heart rate.[10][11]
Quantitative Effects of Ivabradine on Cardiac Electrophysiology
The selective action of ivabradine on the If current translates into specific effects on the electrophysiological parameters of sinoatrial node cells. The following tables summarize the quantitative data on the effects of ivabradine.
| Parameter | Species/Cell Type | Ivabradine Concentration | Effect | Reference |
| IC50 for If/HCN4 Inhibition | ||||
| If Current | Rabbit Sinoatrial Node Cells | 1.5 - 2.8 µM | 50% inhibition of the funny current. | [12] |
| hHCN4 Channels | CHO Cells | 0.5 µM | 50% inhibition of the human HCN4 current. | [12] |
| Heart Rate/Beating Rate | ||||
| Spontaneous AP Firing Rate | Rabbit Sinoatrial Node Cells | 0.1 µM | 10% reduction after 3 hours. | [12] |
| 0.3 µM | 14% reduction after 2 hours. | [12] | ||
| 1 µM | 17% reduction after 1.5 hours. | [12] | ||
| Beating Rate | Rat Isolated Atria | 0.2 µM | 30% reduction after 3 hours (IC30). | [12] |
| Action Potential Parameters | ||||
| Diastolic Depolarization Rate | Pacemaker-like iCell Cardiomyocytes | 0.1, 0.3, 1 µM | Dose-dependent reduction. | [13] |
| Cycle Length | Pacemaker-like iCell Cardiomyocytes | 0.1, 0.3, 1 µM | Dose-dependent increase. | [13] |
| Action Potential Duration (APD90) | Pacemaker-like iCell Cardiomyocytes | 0.1, 0.3, 1 µM | No significant effect. | [13] |
| Parameter | Study Population | Ivabradine Dose | Change from Baseline/Placebo | Reference |
| Resting Heart Rate | Patients with Stable Angina | 5.0 mg twice daily | Reduction of 10 bpm. | [6] |
| 7.5 mg twice daily | Reduction of 12 bpm. | [6] | ||
| Patients with Heart Failure (SHIFT trial) | Titrated dose | Net reduction of 10.9 bpm vs. placebo after 28 days. | [14] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Ivabradine Action
The primary signaling pathway for ivabradine is its direct interaction with the HCN channel. However, it is important to understand this interaction in the context of the physiological regulation of the If current, which is significantly modulated by the cyclic adenosine (B11128) monophosphate (cAMP) signaling cascade.
Experimental Workflow for Studying Ivabradine's Effects
The following diagram illustrates a typical experimental workflow for characterizing the effects of ivabradine on isolated sinoatrial node cells.
Detailed Experimental Protocols
Isolation of Sinoatrial Node Myocytes
This protocol is adapted from methods described for murine and rabbit models.[6][7][9][15][16]
Materials:
-
Langendorff perfusion system
-
Dissection microscope and tools
-
Enzyme solution: Collagenase Type II, Protease Type XIV
-
Low calcium Tyrode's solution
-
Kraft-Brühe (KB) solution
-
Laminin-coated coverslips
Procedure:
-
Heart Extraction: Anesthetize the animal and perform a thoracotomy to excise the heart.
-
Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus. Perfuse with a calcium-free buffer to wash out blood, followed by an enzyme solution to digest the extracellular matrix.
-
Sinoatrial Node Dissection: Under a dissecting microscope, carefully dissect the sinoatrial node region from the right atrium.
-
Cell Dissociation: Transfer the dissected tissue to a solution with a low concentration of enzymes and gently triturate with a fire-polished pipette to release single cells.
-
Cell Plating: Plate the isolated myocytes onto laminin-coated coverslips for subsequent electrophysiological recordings.
Whole-Cell Patch-Clamp Recording of If Current
This protocol is based on standard voltage-clamp techniques used for studying If.[15][17][18]
Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 5.5 Glucose (pH 7.4 with NaOH).
-
Pipette Solution (in mM): 130 K-Aspartate, 20 KCl, 1 MgCl2, 5 Na2-ATP, 0.1 Na-GTP, 10 HEPES (pH 7.2 with KOH).
Voltage-Clamp Protocol:
-
Establish a whole-cell patch-clamp configuration on an isolated sinoatrial node myocyte.
-
Hold the membrane potential at -40 mV to inactivate voltage-gated sodium and calcium channels.
-
Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 2-4 seconds) to activate the If current.
-
A depolarizing step to a positive potential (e.g., +20 mV) can be included to measure tail currents and assess the voltage-dependence of channel deactivation.
-
Record the resulting currents before and after the application of various concentrations of ivabradine to the external solution.
Action Potential Recording in Current-Clamp Mode
This protocol allows for the measurement of spontaneous action potentials and the effect of ivabradine on their characteristics.[15][17]
Solutions:
-
Same as for If recording.
Current-Clamp Protocol:
-
Establish a whole-cell patch-clamp configuration.
-
Switch the amplifier to current-clamp mode (I=0) to allow the cell to fire spontaneous action potentials.
-
Record baseline spontaneous activity for a stable period.
-
Perfuse the cell with an external solution containing ivabradine at the desired concentration.
-
Record the changes in action potential parameters, including the firing rate, maximum diastolic potential, action potential amplitude, and the slope of the diastolic depolarization.
Conclusion
Ivabradine's selective inhibition of the If current in the sinoatrial node provides a targeted mechanism for reducing heart rate. Its action on the spontaneous diastolic depolarization is well-characterized, and its clinical efficacy in conditions such as chronic stable angina and heart failure is established. The experimental protocols detailed in this guide provide a framework for the continued investigation of ivabradine and other If inhibitors, contributing to a deeper understanding of cardiac pacemaking and the development of novel therapeutic strategies.
References
- 1. Hyperpolarization-activated, cyclic nucleotide-gated (HCN) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. en.bio-protocol.org [en.bio-protocol.org]
- 4. HCN channel - Wikipedia [en.wikipedia.org]
- 5. Effect of Ivabradine on Cardiac Ventricular Arrhythmias: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Methods for the Isolation, Culture, and Functional Characterization of Sinoatrial Node Myocytes from Adult Mice [jove.com]
- 8. Current-dependent Block of Rabbit Sino-Atrial Node If Channels by Ivabradine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A modified method for isolating sinoatrial node myocytes from adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fujifilmcdi.com [fujifilmcdi.com]
- 14. HCN Pacemaker Channel Activation Is Controlled by Acidic Lipids Downstream of Diacylglycerol Kinase and Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells [bio-protocol.org]
- 16. Methods for the Isolation, Culture, and Functional Characterization of Sinoatrial Node Myocytes from Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Virtual Labs [virtual-labs.github.io]
Ivabradine as a Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channel Blocker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ivabradine (B130884) is a heart rate-lowering agent that selectively inhibits the "funny" current (If) in the sinoatrial node, a key component of the heart's pacemaker activity. This current is mediated by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, with the HCN4 isoform being predominant in the sinoatrial node.[1][2] Ivabradine's mechanism of action involves a specific, use-dependent blockade of these channels from the intracellular side, leading to a reduction in the slope of diastolic depolarization and a consequent decrease in heart rate without significantly affecting myocardial contractility or ventricular repolarization.[1][3] This technical guide provides an in-depth overview of ivabradine's interaction with HCN channels, including its binding site, the molecular basis of its action, quantitative data on its inhibitory effects, and detailed experimental protocols for its study.
Mechanism of Action
Ivabradine's primary pharmacological effect is the selective inhibition of the If current, which is crucial for the spontaneous diastolic depolarization in pacemaker cells of the sinoatrial node.[2] This inhibitory action is state-dependent, with ivabradine preferentially binding to the open state of the HCN channel.[4][5]
Molecular Binding Site
Studies involving site-directed mutagenesis and in silico modeling have identified the binding site of ivabradine within the inner vestibule of the HCN4 channel pore.[6][7][8] Key amino acid residues involved in the interaction include Tyrosine 506 (Y506), Phenylalanine 509 (F509), and Isoleucine 510 (I510) in the S6 transmembrane domain.[6][7] These residues form a hydrophobic pocket that stabilizes the ivabradine molecule. The binding of ivabradine to this site physically obstructs the ion permeation pathway, thus blocking the flow of Na+ and K+ ions that constitute the If current.
Use-Dependence and Current-Dependence
A critical feature of ivabradine's action is its use-dependence, meaning its blocking effect is more pronounced at higher heart rates.[1][9] This is because the HCN channels are open for a greater proportion of the cardiac cycle at faster rates, providing more opportunities for ivabradine to bind. This property makes ivabradine particularly effective in tachycardic conditions while having a lesser effect at normal or slow heart rates.[9][10] The block is also current-dependent, being influenced by the flow of ions through the channel pore.[11]
Quantitative Data
The inhibitory potency of ivabradine on different HCN channel isoforms and its clinical efficacy in reducing heart rate have been quantified in numerous studies.
Table 1: Inhibitory Concentration (IC50) of Ivabradine on HCN Isoforms
| HCN Isoform | IC50 (µM) | Experimental System | Reference |
| hHCN4 | 0.5 | CHO cells expressing hHCN4 | [12] |
| hHCN4 | 2.0 | HEK293 cells expressing hHCN4 | [5][13] |
| mHCN1 | 0.94 | HEK293 cells expressing mHCN1 | [5][13] |
| hHCN4 (WT) | 2.1 | HEK293 cells | [14] |
| hHCN4 (Y506A mutant) | 57.7 | HEK293 cells | [14] |
| hHCN4 (F509A mutant) | 44.0 | HEK293 cells | [14] |
| hHCN4 (I510A mutant) | 47.7 | HEK293 cells | [14] |
Table 2: Clinical Trial Data on Ivabradine-Induced Heart Rate Reduction
| Trial | Patient Population | Ivabradine Dose | Mean Heart Rate Reduction (bpm) | Reference |
| BEAUTIFUL | Stable coronary artery disease and left-ventricular systolic dysfunction | 5-10 mg twice daily | 6 | [15] |
| SHIFT | Symptomatic heart failure with reduced ejection fraction (HR ≥70 bpm) | 2.5-7.5 mg twice daily | 18% reduction in primary composite endpoint of cardiovascular death or hospital admission for worsening heart failure | [16][17] |
| Post-hoc analysis of SHIFT | Heart failure with reduced ejection fraction (HR ≥75 bpm) | Not specified | Significant reduction in primary outcome after 67 days | [18] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of ivabradine with HCN channels.
Whole-Cell Patch-Clamp Recording of HCN Currents
This protocol is adapted from methodologies described for recording HCN currents in heterologous expression systems like HEK293 cells.
Objective: To measure the inhibitory effect of ivabradine on HCN channel currents.
Materials:
-
HEK293 cells stably or transiently expressing the desired HCN isoform.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External (extracellular) solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 D-glucose, 5 HEPES-NaOH; pH 7.4.
-
Internal (pipette) solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 4 Na2ATP, 0.3 TrisGTP; pH 7.3.
-
Ivabradine stock solution.
Procedure:
-
Cell Preparation: Plate transfected HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with the external solution at a constant rate.
-
Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Hold the cell at a depolarized potential (e.g., -35 mV or -40 mV) where HCN channels are predominantly closed.
-
Apply a series of hyperpolarizing voltage steps (e.g., from -40 mV to -140 mV in 10 mV increments) to activate the HCN channels.
-
Follow each activating step with a depolarizing step (e.g., to +5 mV) to measure tail currents.
-
-
Data Acquisition: Record the current responses during the voltage-clamp protocol.
-
Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of ivabradine and repeat the voltage-clamp protocol to measure the blocked current.
-
Data Analysis: Measure the peak current amplitude at each voltage step before and after drug application to determine the percentage of inhibition. Construct dose-response curves to calculate the IC50 value.
Site-Directed Mutagenesis of HCN Channels
This protocol outlines the general steps for introducing point mutations into the HCN4 channel cDNA to identify key residues for ivabradine binding.
Objective: To create mutant HCN4 channels for functional analysis.
Materials:
-
Plasmid DNA containing the wild-type HCN4 cDNA.
-
Mutagenic primers containing the desired nucleotide change.
-
High-fidelity DNA polymerase.
-
dNTPs.
-
DpnI restriction enzyme.
-
Competent E. coli cells.
-
DNA sequencing reagents.
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the middle, with 10-15 bases of correct sequence on both sides.
-
PCR Amplification: Perform PCR using the wild-type plasmid as a template and the mutagenic primers to generate the mutated plasmid. Use a high-fidelity polymerase to minimize secondary mutations.
-
Template Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plasmid Purification: Select transformed colonies and purify the plasmid DNA using a miniprep kit.
-
Sequence Verification: Sequence the purified plasmid DNA to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Transfection: Transfect the verified mutant plasmid into HEK293 cells for functional expression and subsequent patch-clamp analysis as described in Protocol 3.1.
Assessment of Use-Dependency
This protocol is designed to evaluate the use-dependent nature of ivabradine's block on HCN channels.
Objective: To determine if the blocking effect of ivabradine increases with the frequency of channel activation.
Materials:
-
Same as for Protocol 3.1.
Procedure:
-
Establish Whole-Cell Configuration: Follow steps 1-5 of Protocol 3.1.
-
Baseline Recording: Apply a low-frequency train of hyperpolarizing pulses (e.g., 0.1 Hz) from a holding potential of -35 mV to a test potential of -120 mV to establish a stable baseline HCN current.
-
Drug Application: Perfuse the cell with a fixed concentration of ivabradine.
-
High-Frequency Stimulation: Once a steady-state block is achieved at the low frequency, increase the frequency of the hyperpolarizing pulses (e.g., to 1 Hz, 2 Hz, and 5 Hz).
-
Data Acquisition: Record the current amplitude at each pulse during the different frequency trains.
-
Data Analysis: Plot the normalized current amplitude against the pulse number for each frequency. A faster and more profound block at higher frequencies indicates use-dependent inhibition.
Visualizations
Signaling Pathway of Ivabradine Action
References
- 1. Efficient characterization of use-dependent ion channel blockers by real-time monitoring of channel state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-Directed Mutagenesis to Study the Structure–Function Relationships of Ion Channels | Springer Nature Experiments [experiments.springernature.com]
- 3. Identification of the molecular site of ivabradine binding to HCN4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for the Isolation, Culture, and Functional Characterization of Sinoatrial Node Myocytes from Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for the Isolation, Culture, and Functional Characterization of Sinoatrial Node Myocytes from Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use-dependent inhibition of hHCN4 by ivabradine and relationship with reduction in pacemaker activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels | PLOS One [journals.plos.org]
- 17. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.plos.org [journals.plos.org]
A Technical Guide to the "Funny" Current (If) and the Action of Ivabradine
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Heart's Intrinsic Rhythm
The rhythmic and spontaneous beating of the heart is orchestrated by a specialized group of cells in the sinoatrial (SA) node, the heart's natural pacemaker.[1] A key player in this process is a unique ion current known as the "funny" current, or If.[2][3] First described in the 1970s, its "funny" designation arose from its unusual characteristic of activating upon membrane hyperpolarization, contrary to most voltage-gated currents known at the time.[2][4][5] This current is fundamental to initiating the diastolic depolarization phase in pacemaker cells, thereby controlling the heart rate.[3][4][6]
The clinical significance of If is highlighted by the development of specific pharmacological agents that target it. Ivabradine (B130884) is the first and most selective inhibitor of the If current, marketed for the treatment of chronic stable angina and heart failure.[4][7] By specifically reducing heart rate without affecting other cardiovascular parameters like myocardial contractility or blood pressure, ivabradine represents a targeted therapeutic approach rooted in the foundational science of cardiac electrophysiology.[8][9][10] This guide provides an in-depth overview of the molecular basis of If, the mechanism of ivabradine, associated quantitative data, and the experimental protocols used in its study.
The "Funny" Current (If) and HCN Channels
Molecular Identity and Structure
The molecular basis of the If current lies in the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel family.[2][7][11] In mammals, this family comprises four distinct isoforms (HCN1, HCN2, HCN3, and HCN4), with HCN4 being the predominant isoform in the sinoatrial node.[12][13][14]
HCN channels are tetramers, with four subunits assembling to form a central ion-conducting pore.[7][15] Each subunit consists of:
-
Six transmembrane domains (S1-S6): A structure shared with other voltage-gated ion channels.
-
A voltage-sensing domain (VSD): Located in the S4 segment, which contains positively charged amino acid residues and moves in response to changes in membrane potential, leading to channel gating.
-
A pore region: Situated between the S5 and S6 segments, containing a characteristic GYG sequence typical of potassium-permeable channels.[7]
-
A C-terminal Cyclic Nucleotide-Binding Domain (CNBD): This domain allows for direct modulation of channel activity by cyclic adenosine (B11128) monophosphate (cAMP).[7][16]
Electrophysiological Properties and Regulation
The If current possesses a unique combination of properties critical to its pacemaking role:
-
Activation by Hyperpolarization: If activates at voltages within the diastolic range, typically with a threshold of about -40/-50 mV.[4][5] Following an action potential, as the cell membrane repolarizes, If is engaged to initiate the next wave of depolarization.[1]
-
Mixed Cation Permeability: The channel is permeable to both sodium (Na+) and potassium (K+) ions, resulting in a net inward depolarizing current.[4][5][6] The reversal potential is approximately -10 to -20 mV.[6]
-
Modulation by cAMP: The autonomic nervous system regulates heart rate by modulating intracellular cAMP levels. Sympathetic stimulation (via β-adrenergic receptors) increases cAMP, which binds directly to the CNBD of HCN channels.[3][16] This binding facilitates channel opening, increasing the current and accelerating the rate of diastolic depolarization, thus increasing heart rate.[16] Conversely, parasympathetic stimulation decreases cAMP, slowing heart rate.
References
- 1. Ion channels set the rhythm of life - Nanion Technologies [nanion.de]
- 2. knowingneurons.com [knowingneurons.com]
- 3. researchgate.net [researchgate.net]
- 4. ijbio.com [ijbio.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. physiology.elte.hu [physiology.elte.hu]
- 7. HCN channel - Wikipedia [en.wikipedia.org]
- 8. Ivabradine - Wikipedia [en.wikipedia.org]
- 9. droracle.ai [droracle.ai]
- 10. Ivabradine – the first selective sinus node If channel inhibitor in the treatment of stable angina - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HCN channels: structure, cellular regulation and physiological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Channelpedia - HCN [channelpedia.epfl.ch]
- 13. Frontiers | The Functional Role of Hyperpolarization Activated Current (If) on Cardiac Pacemaking in Human vs. in the Rabbit Sinoatrial Node: A Simulation and Theoretical Study [frontiersin.org]
- 14. rupress.org [rupress.org]
- 15. scispace.com [scispace.com]
- 16. cyclic AMP Regulation and Its Command in the Pacemaker Channel HCN4 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ivabradine Oxalate in In Vitro Electrophysiology Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ivabradine (B130884) is a heart rate-lowering agent that selectively and specifically inhibits the "funny" current (If) in the sinoatrial node.[1] The If current, mediated by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, plays a crucial role in the spontaneous diastolic depolarization of pacemaker cells, thus controlling the heart rate.[2] Due to its specific action, ivabradine is a valuable tool in cardiovascular research and drug development for studying cardiac pacemaking and associated disorders.[3] These application notes provide detailed protocols for the use of ivabradine oxalate (B1200264) in in vitro electrophysiology studies, focusing on patch-clamp techniques to characterize its effects on HCN channels.
Mechanism of Action
Ivabradine's primary mechanism of action is the selective inhibition of the If current.[4] This inhibition is use-dependent and occurs from the intracellular side of the channel, meaning the channels need to be open for the drug to exert its blocking effect.[5][6] The block is also voltage-dependent, being more pronounced at depolarized potentials.[5] Ivabradine binds to the pore of HCN channels, with different characteristics for various isoforms. For instance, it acts as an "open-channel" blocker for HCN4, the predominant isoform in the sinoatrial node, and exhibits "closed-channel" blocking characteristics for HCN1.[7][8] This selective action on If allows for a reduction in heart rate without significantly affecting other cardiac ionic currents, myocardial contractility, or ventricular repolarization.[1][4]
Data Presentation
The following table summarizes the quantitative data on the effects of ivabradine from various in vitro electrophysiology studies.
| Parameter | Value | Cell Type / Channel Isoform | Experimental Conditions | Reference |
| IC50 | 2.0 µM | hHCN4 | Expressed in HEK293 cells | [8] |
| 0.94 µM | mHCN1 | Expressed in HEK293 cells | [8] | |
| If Blockade | 60 ± 8% | Rabbit SANC | 3 µM Ivabradine at -92 ± 4 mV | [9][10] |
| 41 ± 6% | Rabbit SANC | 3 µM Ivabradine at ~-60 mV (maximal diastolic potential) | [9][10] | |
| Effect on Firing Rate | 15% reduction | Rabbit SANC | 3 µM Ivabradine | [9][10] |
| Vmax Block | Onset kinetic rate constant: 13.9 ± 3.2 beat-1 | Dog ventricular muscle | 400 ms (B15284909) cycle length | [11] |
| Slow recovery time constant: 8.76 ± 1.34 s | Dog ventricular muscle | - | [11] |
Experimental Protocols
Preparation of Ivabradine Oxalate Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in in vitro electrophysiology experiments.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent) or Dimethyl sulfoxide (B87167) (DMSO)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required amount: Determine the mass of this compound needed to prepare a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of this compound should be considered for accurate calculations.
-
Dissolution:
-
For aqueous stock solutions, dissolve the calculated amount of this compound in high-purity water. Gentle warming and vortexing may be required to facilitate dissolution.
-
For DMSO stock solutions, dissolve the powder in 100% DMSO. This is often preferred for long-term storage and for compounds with limited aqueous solubility.
-
-
Aliquot and Store: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Whole-Cell Patch-Clamp Recording of If Current
Objective: To measure the If current in isolated pacemaker cells or cells expressing HCN channels and to assess the inhibitory effect of ivabradine.
Materials:
-
Isolated cells (e.g., sinoatrial node cells, HEK293 cells expressing HCN channels)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
-
This compound working solutions (prepared by diluting the stock solution in the extracellular solution to the final desired concentrations)
Protocol:
-
Cell Preparation: Isolate single pacemaker cells using established enzymatic digestion protocols or culture cells expressing the HCN channel of interest.
-
Solution Preparation:
-
Extracellular Solution (example for mammalian cells, in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular Solution (example, in mM): 130 K-Aspartate, 10 NaCl, 2 Mg-ATP, 0.1 Na-GTP, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH.
-
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Recording Procedure:
-
Obtain a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential where If is deactivated (e.g., -35 mV to -40 mV).[7]
-
Apply a series of hyperpolarizing voltage steps (e.g., from -40 mV to -120 mV in 10 mV increments for 2-4 seconds) to activate the If current.
-
Record the resulting currents.
-
-
Application of Ivabradine:
-
Perfuse the cell with the extracellular solution containing the desired concentration of ivabradine.
-
Due to the use-dependent nature of the block, apply repetitive hyperpolarizing pulses to facilitate the binding of ivabradine to the open channels.[6]
-
Allow sufficient time for the drug effect to reach a steady state (can be several minutes).[6]
-
Record the If current again using the same voltage protocol as in the control condition.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after ivabradine application.
-
Construct current-voltage (I-V) relationship curves.
-
Calculate the percentage of current inhibition at each voltage.
-
To determine the IC50, apply a range of ivabradine concentrations and fit the concentration-response data to a Hill equation.
-
Mandatory Visualizations
Caption: Workflow for a patch-clamp experiment studying ivabradine.
Caption: Mechanism of If current and ivabradine's inhibitory action.
Caption: Logical diagram of expected outcomes with ivabradine.
References
- 1. I f inhibition with ivabradine : electrophysiological effects and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijbio.com [ijbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Use-dependent inhibition of hHCN4 by ivabradine and relationship with reduction in pacemaker activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels [air.unimi.it]
- 9. The “Funny” Current (If) Inhibition by Ivabradine at Membrane Potentials Encompassing Spontaneous Depolarization in Pacemaker Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Electrophysiological effects of ivabradine in dog and human cardiac preparations: potential antiarrhythmic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Ivabradine Oxalate in Isolated Heart Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivabradine (B130884) is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which is responsible for the cardiac pacemaker "funny" current (If).[1][2][3] This current plays a crucial role in the spontaneous diastolic depolarization of sinoatrial (SA) node cells, thereby regulating heart rate.[4][5][6] By specifically blocking the If current, ivabradine reduces the heart rate without affecting myocardial contractility, ventricular repolarization, or blood pressure.[1][4][7][8] This unique mechanism of action makes ivabradine a valuable tool in cardiovascular research.
Isolated heart preparations, such as the Langendorff and working heart models, are powerful ex vivo systems for studying cardiac function and pharmacology in the absence of systemic neurohumoral influences. These models allow for the precise control of loading conditions, coronary perfusion, and drug concentrations. This document provides detailed protocols for the application of ivabradine oxalate (B1200264) in these preparations, summarizes expected quantitative outcomes, and visualizes key experimental pathways.
Mechanism of Action
Ivabradine's primary effect is the dose-dependent inhibition of the If current in the sinoatrial node.[3][6] This action reduces the slope of diastolic depolarization, prolongs the duration of diastole, and consequently slows the heart rate.[5] Unlike other rate-lowering agents like beta-blockers or calcium channel blockers, ivabradine's action is specific to the SA node, with no significant impact on cardiac conduction, contractility, or vascular tone at therapeutic concentrations.[1][7][9]
Experimental Protocols
The following protocols describe the use of ivabradine in Langendorff (retrograde perfusion) and working heart (antegrade perfusion) models. Animal handling and experimental procedures should be performed in accordance with local institutional guidelines and the guidelines of the Canadian Council on Animal Care or equivalent.
Protocol 1: Langendorff (Retrograde Perfusion) Model
This model is ideal for studying the direct effects of ivabradine on heart rate, myocardial contractility, and coronary flow, independent of cardiac work and systemic factors.
1. Materials and Reagents:
-
Animal: Male New Zealand White rabbit or Wistar rat.
-
Anesthetic: Sodium pentobarbital (B6593769) (50 mg/kg, i.p).[10]
-
Anticoagulant: Heparin (500 IU, i.p).[11]
-
Perfusion Buffer: Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 Glucose), pH 7.4, gassed with 95% O₂ / 5% CO₂ at 37°C.
-
This compound Stock Solution: Prepare a 1-10 mM stock solution in sterile water or DMSO. Subsequent dilutions should be made in the Krebs-Henseleit buffer.
-
Apparatus: Langendorff perfusion system with a constant pressure or constant flow pump, heated reservoir, and appropriate transducers for measuring pressure and flow.
2. Heart Isolation and Perfusion:
-
Anesthetize the animal and administer heparin.
-
Perform a thoracotomy, rapidly excise the heart, and place it in ice-cold Krebs-Henseleit buffer.
-
Isolate the aorta and cannulate it onto the Langendorff apparatus.
-
Initiate retrograde perfusion via the aorta at a constant pressure (e.g., 75 mmHg for rats, 80-100 mmHg for rabbits). Ensure the coronary arteries are perfused.[11]
-
Insert a fluid-filled latex balloon connected to a pressure transducer into the left ventricle via the left atrium to measure isovolumetric ventricular pressure.
3. Experimental Procedure:
-
Allow the heart to stabilize for a 20-30 minute period. During this time, baseline parameters should be recorded, including Heart Rate (HR), Left Ventricular Developed Pressure (LVDP), the maximal rate of pressure development (+dP/dtmax), and Coronary Flow (CF).
-
Following stabilization, introduce ivabradine into the perfusate. A cumulative concentration-response curve can be generated by increasing the concentration of ivabradine in a stepwise manner (e.g., 0.3, 1, 3, 6 µM).[12][13] Allow 10-15 minutes for the effects to stabilize at each concentration before recording data.
-
A parallel control group perfused with a vehicle (the solvent for ivabradine) should be run to account for any time-dependent changes in the preparation.
-
Pacing Control (Optional but Recommended): To distinguish between heart rate-dependent and potential direct myocardial effects, a separate group of hearts can be electrically paced at a constant rate (e.g., 5 Hz for rats) throughout the experiment.[14] In this group, the effect of ivabradine on contractile parameters independent of its chronotropic effect can be assessed.
Protocol 2: Ex Vivo Working Heart Model
This model allows for the assessment of cardiac pump function (cardiac output, stroke volume) under more physiological loading conditions.
1. Materials and Reagents:
-
Same as for the Langendorff model.
-
Apparatus: A working heart perfusion system that allows for antegrade perfusion from a left atrial cannula (preload) and ejection from the aorta against a resistance column (afterload).
2. Heart Isolation and Perfusion:
-
The initial isolation and cannulation of the aorta are identical to the Langendorff procedure.
-
After a brief period of retrograde perfusion to clear the coronaries, cannulate the left atrium.
-
Switch the perfusion from retrograde (Langendorff) to antegrade (working) mode. The perfusate now enters the left atrium, fills the left ventricle, and is ejected through the aorta against a set afterload pressure.
-
Set preload (e.g., 10-15 cm H₂O) and afterload (e.g., 50-80 mmHg) to desired physiological levels.
3. Experimental Procedure:
-
Allow the heart to stabilize in working mode for 20-30 minutes. Record baseline parameters including HR, Cardiac Output (CO), Stroke Volume (SV), Aortic Pressure (AP), and Coronary Flow (CF).
-
Administer ivabradine as described in the Langendorff protocol, adding it to the atrial reservoir. A concentration of 3 µM has been shown to be effective in ex vivo mouse heart models.[15]
-
Record all functional parameters after a stabilization period at each drug concentration.
-
A vehicle-treated control group is essential for comparison.
References
- 1. droracle.ai [droracle.ai]
- 2. mdpi.com [mdpi.com]
- 3. ijbio.com [ijbio.com]
- 4. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ivabradine: Evidence and current role in cardiovascular diseases and other emerging indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ivabradine - Wikipedia [en.wikipedia.org]
- 7. Therapeutic Use and Molecular Aspects of Ivabradine in Cardiac Remodeling: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. Ivabradine, coronary artery disease, and heart failure: beyond rhythm control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ivabradine protects rats against myocardial infarction through reinforcing autophagy via inhibiting PI3K/AKT/mTOR/p70S6K pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Heart rate reduction with ivabradine improves energy metabolism and mechanical function of isolated ischaemic rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective heart rate reduction with ivabradine slows ischaemia-induced electrophysiological changes and reduces ischaemia-reperfusion-induced ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ivabradine reduces heart rate while preserving metabolic fluxes and energy status of healthy normoxic working hearts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ivabradine in Animal Models of Myocardial Ischemia
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ivabradine (B130884) is a heart rate-lowering agent that selectively inhibits the funny current (If) in the sinoatrial node.[1] Beyond its primary bradycardic effect, extensive research in animal models of myocardial ischemia and infarction has revealed significant cardioprotective properties. These effects are not solely dependent on heart rate reduction and include the attenuation of cardiac remodeling, reduction of inflammation, apoptosis, and fibrosis, and modulation of key cellular signaling pathways.[2][3] Studies in rat, mouse, and pig models demonstrate that ivabradine can improve cardiac function, reduce infarct size, and promote beneficial molecular changes, making it a valuable tool for investigating therapeutic strategies for ischemic heart disease.[1][4][5]
Data Presentation: Quantitative Summary
The following tables summarize the quantitative data from various studies on the application of ivabradine in animal models of myocardial ischemia.
Table 1: Ivabradine Dosing and Administration Regimens
| Animal Model | Strain | Ivabradine Dose | Route of Administration | Duration | Reference |
|---|---|---|---|---|---|
| Rat | Sprague-Dawley | 10 mg/kg/day | Oral Gavage | 7 days | [1] |
| Rat | Sprague-Dawley | 10 mg/kg/day | Oral Gavage | 28 days | [4] |
| Rat | Wistar | 10 mg/kg/day | Drinking Water | 90 days | [6] |
| Mouse | C57BL | 10 mg/kg/day | Oral Gavage | 4 weeks | [7][8] |
| Mouse | - | 10 mg/kg/day | Drinking Water | 28 days | [9] |
| Pig | - | 0.3 mg/kg | Intravenous | Single dose post-IR |[5][10][11] |
Table 2: Effects of Ivabradine on Cardiac Function (Echocardiography & Hemodynamics)
| Animal Model | Parameter | Control Group (MI/IR) | Ivabradine-Treated Group | Outcome | Reference |
|---|---|---|---|---|---|
| Rat (IR) | LVEF (%) at 28 days | 36.02 ± 6.16 | 45.72 ± 2.62 | Significant Improvement | [4][12] |
| Rat (IR) | LVFS (%) at 28 days | 15.23 ± 2.84 | 20.13 ± 1.38 | Significant Improvement | [4] |
| Rat (MI) | LVEDP (mmHg) | Increased | Significantly Reduced | Improvement in Diastolic Function | [13] |
| Rat (MI) | LVSP (mmHg) | Decreased | Significantly Increased | Improvement in Systolic Function | [13] |
| Mouse (MI) | LVEF (%) at 28 days | ~30% | ~45% | Significant Improvement | [9] |
| Mouse (MI) | End-Systolic Volume (µL) | ~45 µL | ~30 µL | Significant Reduction | [9] |
| Pig (IR) | LVEF (%) at 7 days | Decreased post-IR | Significantly Higher than Placebo | Significant Improvement |[5][11] |
LVEF: Left Ventricular Ejection Fraction; LVFS: Left Ventricular Fractional Shortening; LVEDP: Left Ventricular End-Diastolic Pressure; LVSP: Left Ventricular Systolic Pressure.
Table 3: Effects of Ivabradine on Myocardial Injury and Remodeling
| Animal Model | Parameter | Control Group (MI/IR) | Ivabradine-Treated Group | Outcome | Reference |
|---|---|---|---|---|---|
| Rat (IR) | Infarct Size (%) | 40.70 ± 8.94 | 30.19 ± 5.89 | Significant Reduction | [4][12] |
| Rat (MI) | Infarct Size (%) | Significantly Increased | Significantly Decreased | Significant Reduction | [1][13] |
| Mouse (MI) | Fibrotic Area (%) | Significantly Increased | Significantly Decreased | Significant Reduction | [8] |
| Mouse (MI) | Capillary Density | Unchanged | Significantly Increased | Promotes Angiogenesis | [7] |
| Mouse (MI) | Cardiomyocyte Size | Increased (Hypertrophy) | Significantly Reduced | Attenuates Hypertrophy |[7] |
Experimental Protocols
Protocol 1: Induction of Myocardial Infarction (MI) in Rodents via LAD Ligation
This protocol describes the permanent ligation of the left anterior descending (LAD) coronary artery in rats, a standard method for inducing MI.[3][14][15]
-
Anesthesia and Preparation:
-
Anesthetize the rat (e.g., Wistar or Sprague-Dawley, 200-250g) with Ketamine (50-80 mg/kg) and Xylazine (5-12 mg/kg) via intraperitoneal injection.[3][15] Confirm deep anesthesia by lack of pedal withdrawal reflex.
-
Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
-
Intubate the trachea with a suitable cannula (e.g., 14-gauge) and connect to a small animal ventilator. Set respiratory parameters (e.g., tidal volume ~8 mL/kg, rate ~77 breaths/min).[3]
-
Shave the fur from the left thoracic region.
-
-
Thoracotomy:
-
Perform a left thoracotomy by making an incision between the fourth and fifth intercostal spaces to expose the heart.[14]
-
Gently retract the ribs to provide a clear view of the left ventricle and atrium.
-
Carefully open the pericardium to fully expose the heart.
-
-
LAD Ligation:
-
Identify the LAD artery, which is typically visible between the pulmonary artery and the left auricle.[16]
-
Using a tapered needle with a 6-0 or 7-0 silk suture, pass the suture under the LAD at a position 1-2 mm distal to the left atrial appendage.[15][16]
-
Permanently ligate the artery by tying a secure knot. Successful ligation is confirmed by the immediate appearance of a pale, ischemic region in the anterior wall of the left ventricle.[3]
-
-
Closure and Recovery:
-
Close the chest cavity in layers using appropriate sutures. Ensure to expel air from the thoracic cavity before final closure to prevent pneumothorax.
-
Close the skin incision with wound clips or sutures.
-
Discontinue the ventilator once the animal resumes spontaneous breathing.
-
Administer appropriate post-operative analgesia and monitor the animal closely during recovery.
-
Protocol 2: Ivabradine Administration
-
Oral Gavage (Rats/Mice): Dissolve ivabradine in sterile water or phosphate-buffered saline (PBS). For a 10 mg/kg dose, administer the corresponding volume directly into the stomach using an oral zonde needle.[4][8]
-
Drinking Water (Rats/Mice): Dissolve ivabradine in the drinking water at a concentration calculated based on the average daily water consumption to achieve the target dose (e.g., 10 mg/kg/day).[6][9] This method is less stressful but offers less precise dosing.
-
Intravenous Injection (Pigs): For acute studies, dissolve ivabradine powder in distilled water (to at least 12 mg/mL) and administer as a slow intravenous bolus at a dose of 0.3 mg/kg.[10][17]
Protocol 3: Assessment of Cardioprotective Effects
-
Echocardiography:
-
Perform transthoracic echocardiography on anesthetized animals at desired time points (e.g., 7 and 28 days post-MI).
-
Acquire M-mode and 2D images from the parasternal long-axis and short-axis views.
-
Measure key parameters including Left Ventricular Internal Dimensions at end-diastole and end-systole (LVIDd, LVIDs), and calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (LVFS) to assess systolic function.[4][18]
-
-
Infarct Size Measurement (TTC Staining):
-
At the end of the experiment, euthanize the animal and excise the heart.
-
Freeze the heart at -20°C for 1-2 hours to facilitate slicing.[19]
-
Cut the ventricles into uniform transverse slices (e.g., 2 mm thick).
-
Incubate the slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate (B84403) buffer at 37°C for 15-30 minutes.[20][21]
-
Viable, non-infarcted myocardial tissue contains dehydrogenase enzymes that convert TTC to a red formazan (B1609692) precipitate. The infarcted tissue, lacking these enzymes, remains pale white.[22]
-
Fix the slices in 10% formalin to enhance contrast.[19]
-
Image both sides of each slice and use image analysis software (e.g., ImageJ) to quantify the area of infarction (white) and the total left ventricular area.
-
Calculate the infarct size as a percentage of the total left ventricular area.
-
Protocol 4: Western Blot Analysis for Signaling Pathways
This protocol provides a general workflow for analyzing the PI3K/AKT/mTOR pathway.[23][24]
-
Protein Extraction: Homogenize frozen heart tissue samples in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize samples to an equal protein concentration (e.g., 20-30 µ g/lane ), add Laemmli buffer, and denature by boiling at 95°C for 5-10 minutes.[23]
-
Gel Electrophoresis: Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting total and phosphorylated forms of key proteins (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR).[25][26]
-
Detection: After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) kit.[24]
-
Analysis: Quantify band intensity using densitometry software and normalize phosphorylated protein levels to their total protein counterparts.
Signaling Pathways and Mechanisms of Action
Ivabradine exerts its cardioprotective effects through multiple signaling pathways, often independent of its heart rate-lowering action.
Experimental Workflow
The typical workflow for investigating ivabradine's effects in a rodent MI model involves several key stages from surgical induction to molecular analysis.
Inhibition of PI3K/AKT/mTOR Pathway and Autophagy
In the context of myocardial infarction, the PI3K/AKT/mTOR pathway is often activated, which can inhibit the protective cellular process of autophagy. Ivabradine has been shown to inhibit the PI3K/AKT/mTOR/p70S6K signaling pathway.[1] This inhibition relieves the suppression of autophagy, thereby enhancing the clearance of damaged cellular components and protecting cardiomyocytes from ischemic injury.[1][13]
Modulation of Angiogenesis and Cardiac Hypertrophy
Ivabradine promotes angiogenesis and reduces cardiac hypertrophy through distinct pathways. It enhances the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), a pathway crucial for promoting the formation of new capillaries in the ischemic heart.[7][8] Concurrently, it inhibits the activation of the p38 mitogen-activated protein kinase (MAPK) pathway, a key signaling cascade involved in the development of pathological cardiac hypertrophy.[7]
Inhibition of Cyclophilin A (CyPA) Secretion
In response to ischemia/reperfusion injury, the pro-inflammatory protein Cyclophilin A (CyPA) is secreted, which binds to its receptor EMMPRIN (extracellular matrix metalloproteinase inducer) and contributes to inflammation, matrix degradation, and cardiac necrosis.[5] Studies in porcine models have shown that ivabradine prevents the secretion of CyPA, thereby reducing this inflammatory cascade and protecting the heart from IR-induced damage.[5][11]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Clinical use of ivabradine in the acute coronary syndrome: A systematic review and narrative synthesis of current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jove.com [jove.com]
- 4. Effects of Ivabradine on Left Ventricular Systolic Function and Cardiac Fibrosis in Rat Myocardial Ischemia-Reperfusion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ivabradine Induces Cardiac Protection against Myocardial Infarction by Preventing Cyclophilin-A Secretion in Pigs under Coronary Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term treatment with ivabradine in post-myocardial infarcted rats counteracts f-channel overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ivabradine promotes angiogenesis and reduces cardiac hypertrophy in mice with myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ivabradine promotes angiogenesis and reduces cardiac hypertrophy in mice with myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Ivabradine in acute heart failure: Effects on heart rate and hemodynamic parameters in a randomized and controlled swine trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ivabradine protects rats against myocardial infarction through reinforcing autophagy via inhibiting PI3K/AKT/mTOR/p70S6K pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 15. veterinaryworld.org [veterinaryworld.org]
- 16. Video: Left Anterior Descending Coronary Artery Ligation for Ischemia-Reperfusion Research: Model Improvement via Technical Modifications and Quality Control [jove.com]
- 17. researchgate.net [researchgate.net]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 19. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 20. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging [dgk.org]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Sinoatrial Node Function In Vitro Using Ivabradine Oxalate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of ivabradine (B130884) oxalate (B1200264), a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, in the in vitro investigation of sinoatrial node (SAN) function. This document outlines the mechanism of action of ivabradine, presents its electrophysiological effects in tabular format, and provides detailed protocols for the isolation of primary sinoatrial node cells and for conducting patch-clamp and isolated tissue bath experiments.
Introduction
The sinoatrial node is the primary pacemaker of the heart, and its spontaneous electrical activity dictates the heart rate. The "funny" current (If), carried by HCN channels, is a key contributor to the diastolic depolarization phase of the SAN action potential, thereby playing a crucial role in pacemaking. Ivabradine selectively blocks the If current, offering a valuable pharmacological tool to dissect the role of this current in SAN physiology and pathophysiology.[1]
Mechanism of Action
Ivabradine exerts its effect by selectively binding to the intracellular pore of open HCN channels.[1] This use-dependent blockade reduces the influx of positive ions (Na+ and K+) during diastole, which in turn slows the rate of diastolic depolarization.[2] The consequence of this action is a concentration-dependent decrease in the spontaneous firing rate of SAN pacemaker cells, leading to a reduction in heart rate.[1][3] A key advantage of ivabradine is its high selectivity for the If current, with minimal effects on other cardiac ion channels at therapeutic concentrations, thus preserving myocardial contractility and ventricular repolarization.[1]
Quantitative Data on Ivabradine's Effects
The following tables summarize the quantitative effects of ivabradine on the If current and sinoatrial node cell electrophysiology.
Table 1: Inhibitory Concentration (IC50) of Ivabradine on If Current and HCN Channels
| Species/Preparation | IC50 (µM) | Reference |
| Rabbit Sinoatrial Node Cells | 1.5 | [4] |
| Rabbit Sinoatrial Node Cells | 2.18 | [4] |
| Human HCN4 Channels (expressed in HEK293 cells) | 0.54 | [3] |
| Mouse Sinoatrial Node Cells | ~3 | [5] |
Table 2: Dose-Dependent Effects of Ivabradine on Human Pacemaker-like Cell Action Potential Parameters[7]
| Parameter | Control (n=3) | 0.1 µM Ivabradine | 0.3 µM Ivabradine | 1 µM Ivabradine |
| Firing Frequency (Hz) | 1.2 ± 0.3 | 1.1 ± 0.3 | 0.9 ± 0.2 | 0.6 ± 0.1 |
| Cycle Length (ms) | 862 ± 183 | 918 ± 189 | 1111 ± 222 | 1667 ± 167 |
| Diastolic Depolarization Rate (DDR100, mV/s) | 375 ± 0 | 350 ± 43 | 267 ± 29 | 233 ± 29 |
| Maximum Diastolic Potential (MDP, mV) | -57 ± 11 | -57 ± 11 | -49 ± 15 | -43 ± 15 |
| Action Potential Peak (mV) | 74 ± 9 | 73 ± 19 | 58 ± 23 | 44 ± 21 |
| Action Potential Duration at 90% Repolarization (APD90, ms) | 250 ± 11 | 447 ± 40 | 305 ± 80 | 295 ± 100 |
Experimental Protocols
Isolation of Sinoatrial Node Myocytes from Adult Mice
This protocol is adapted from established methods for the enzymatic isolation of single pacemaker cells from the murine sinoatrial node.[6][7][8]
Materials and Solutions:
-
Tyrode's Solution (Normal): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5.5 mM D-glucose, 5 mM HEPES. Adjust pH to 7.4 with NaOH.
-
Low Ca2+/Mg2+ Solution: 140 mM NaCl, 5.4 mM KCl, 0.5 mM MgCl2, 5.5 mM D-glucose, 5 mM HEPES, 20 mM Taurine, 0.03 mM CaCl2. Adjust pH to 6.9 with NaOH.
-
Enzyme Solution: Low Ca2+/Mg2+ solution containing Collagenase Type II (1 mg/mL) and Protease Type XIV (1 mg/mL). Prepare fresh.
-
Kraftbrühe (KB) Solution: 70 mM L-glutamic acid, 20 mM KCl, 20 mM Taurine, 10 mM KH2PO4, 3 mM MgCl2, 10 mM HEPES, 10 mM D-glucose, 0.5 mM EGTA. Adjust pH to 7.2 with KOH.
-
Calcium Re-adaptation Solutions: A series of solutions with increasing CaCl2 concentrations (e.g., 0.3, 0.6, 0.9, and 1.8 mM) in a suitable buffer.
Procedure:
-
Euthanize the mouse according to approved institutional animal care and use committee protocols.
-
Rapidly excise the heart and place it in ice-cold, oxygenated Tyrode's solution.
-
Under a dissecting microscope, carefully dissect the sinoatrial node region.
-
Transfer the dissected tissue to a tube containing Low Ca2+/Mg2+ solution and incubate for 5-10 minutes at 37°C.
-
Transfer the tissue to the Enzyme Solution and incubate for 10-15 minutes at 37°C with gentle agitation.
-
Wash the digested tissue several times with KB solution to stop the enzymatic reaction.
-
Mechanically dissociate the cells by gentle trituration using a fire-polished Pasteur pipette in KB solution.
-
Allow the isolated cells to settle and then begin a gradual re-introduction of calcium by sequentially resuspending the cell pellet in solutions with increasing Ca2+ concentrations.
-
The resulting single, spontaneously beating sinoatrial node myocytes are ready for patch-clamp or other in vitro assays.
Patch-Clamp Electrophysiology
Objective: To record spontaneous action potentials (current-clamp) or If current (voltage-clamp) from isolated SAN myocytes and assess the effects of ivabradine.
Solutions:
-
Extracellular (Bath) Solution (for Current-Clamp): Normal Tyrode's solution.
-
Intracellular (Pipette) Solution (for Current-Clamp): 140 mM KCl, 10 mM NaCl, 2 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM HEPES. Adjust pH to 7.2 with KOH.
-
Extracellular (Bath) Solution (for Voltage-Clamp to isolate If): Normal Tyrode's solution containing BaCl2 (1-2 mM) and MnCl2 (2 mM) to block other currents.
-
Intracellular (Pipette) Solution (for Voltage-Clamp): As for current-clamp, or a Cs+-based solution can be used to block K+ currents.
Protocol:
-
Plate the isolated SAN myocytes on glass coverslips in a recording chamber mounted on an inverted microscope.
-
Continuously perfuse the cells with the appropriate extracellular solution at 35-37°C.
-
Prepare patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a giga-ohm seal between the patch pipette and a single, spontaneously beating myocyte.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
For Current-Clamp:
-
Record baseline spontaneous action potentials.
-
Perfuse with increasing concentrations of ivabradine oxalate (e.g., 0.1, 0.3, 1, 3, 10 µM) and record the changes in firing rate, diastolic depolarization slope, and other action potential parameters.
-
-
For Voltage-Clamp:
-
Hold the cell at a holding potential of -35 mV.
-
Apply hyperpolarizing voltage steps (e.g., from -40 mV to -120 mV in 10 mV increments) to elicit the If current.[4][9]
-
Record the baseline If current-voltage relationship.
-
Perfuse with ivabradine and repeat the voltage-clamp protocol to determine the concentration-dependent block of the If current.
-
Isolated Sinoatrial Node Tissue Bath Preparation
Objective: To measure the effect of ivabradine on the spontaneous beating rate of an intact sinoatrial node preparation.
Solutions:
-
Krebs-Henseleit Solution: 120 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11 mM D-glucose. Bubble with 95% O2 / 5% CO2 to maintain pH at 7.4.
Protocol:
-
Euthanize a rabbit or other suitable animal according to approved protocols.
-
Rapidly excise the heart and place it in ice-cold, oxygenated Krebs-Henseleit solution.
-
Dissect the right atrium containing the sinoatrial node.
-
Mount the preparation in a tissue bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.
-
Attach one end of the preparation to a force transducer to record spontaneous contractions.
-
Allow the preparation to equilibrate and establish a stable spontaneous beating rate.
-
Record the baseline beating rate.
-
Add this compound to the tissue bath in a cumulative concentration-response manner (e.g., 0.1 µM to 10 µM), allowing the preparation to stabilize at each concentration before recording the beating rate.
-
Analyze the data to construct a concentration-response curve for the negative chronotropic effect of ivabradine.
Data Analysis and Interpretation
-
Action Potential Parameters: Analyze recordings for changes in firing frequency (Hz), cycle length (ms), maximum diastolic potential (mV), diastolic depolarization rate (mV/s), action potential amplitude (mV), and action potential duration at 50% and 90% repolarization (APD50 and APD90).
-
If Current: Measure the peak inward current at each voltage step. Plot the current-voltage (I-V) relationship. Calculate the percentage of block at each concentration of ivabradine to determine the IC50 value.
-
Tissue Bath: Measure the spontaneous beating rate (beats per minute, bpm) at baseline and in the presence of different concentrations of ivabradine. Express the effect as a percentage change from baseline and construct a concentration-response curve.
By following these protocols, researchers can effectively utilize this compound as a tool to investigate the fundamental role of the If current in sinoatrial node pacemaking and to evaluate the potential of novel chronotropic agents.
References
- 1. Ivabradine – the first selective sinus node If channel inhibitor in the treatment of stable angina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use-dependent inhibition of hHCN4 by ivabradine and relationship with reduction in pacemaker activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current-dependent Block of Rabbit Sino-Atrial Node If Channels by Ivabradine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bidirectional flow of the funny current (If) during the pacemaking cycle in murine sinoatrial node myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute Isolation of Cells from Murine Sino-atrial Node - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for the Isolation, Culture, and Functional Characterization of Sinoatrial Node Myocytes from Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Investigating the Bradycardic Effects of Ivabradine Oxalate in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivabradine (B130884) is a heart rate-lowering agent that selectively and specifically inhibits the "funny" or pacemaker current (If) in the sinoatrial node.[1] This current, mediated by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, plays a crucial role in the diastolic depolarization of pacemaker cells, thus controlling the heart rate.[1][2] Ivabradine's mechanism of action involves blocking these HCN channels, leading to a reduction in the pacemaker firing rate and consequently, a decrease in heart rate (bradycardia).[3][4] These application notes provide detailed protocols for investigating the bradycardic effects of ivabradine oxalate (B1200264) in in vitro cell culture models, particularly with spontaneously beating cardiomyocytes derived from induced pluripotent stem cells (iPSC-CMs).
Mechanism of Action: Ivabradine and the HCN Channel
Ivabradine exerts its bradycardic effect by directly binding to and inhibiting HCN channels, which are responsible for the If current in cardiac pacemaker cells.[4] The inhibition is use-dependent, meaning it is more pronounced at higher stimulation frequencies.[5] Ivabradine binds to the open state of the HCN4 channel isoform, which is predominantly expressed in the sinoatrial node, from the intracellular side.[5][6] This binding slows the rate of diastolic depolarization, prolonging the time it takes for the membrane potential to reach the threshold for an action potential, thereby reducing the spontaneous firing rate of pacemaker cells.[3][7]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of ivabradine on HCN channels and cardiomyocyte beating rates as reported in the literature.
Table 1: Ivabradine Inhibition of HCN Channel Isoforms
| Channel Isoform | Cell Type | IC50 (µM) | Reference |
| hHCN4 | CHO cells | 0.54 | [5] |
| hHCN4 | HEK 293 cells | 2.0 | [6][8] |
| mHCN1 | HEK 293 cells | 0.94 | [6][9] |
| Native If | Rabbit SAN cells | 1.5 - 2.8 | [5] |
Table 2: Effect of Ivabradine on Cardiomyocyte Beating Rate
| Cell Type | Concentration (µM) | Effect on Beating Rate | Reference |
| iPSC-CMs | 0.1 | Dose-dependent decrease | [10] |
| iPSC-CMs | 1 | Dose-dependent decrease | [10] |
| iPSC-CMs | 3 | Dose-dependent decrease | [10] |
| iPSC-CMs | 10 | Complete block of automaticity | [10][11] |
| hESC- and hiPSC-CMs | 10-6 M (1 µM) | No significant effect on Beat Rate Variability (BRV) | [12] |
| hESC- and hiPSC-CMs | Higher concentrations | Significant increase in BRV | [12] |
| Rabbit SAN | 0.1 | 10% reduction after 3 hours | [5] |
| Rabbit SAN | 0.3 | 14% reduction after 2 hours | [5] |
| Rabbit SAN | 1 | 17% reduction after 1.5 hours | [5] |
| Rat Right Atria | - | IC30 of 0.2 µM after 3 hours | [5] |
Experimental Protocols
Protocol 1: Culture of Spontaneously Beating iPSC-Derived Cardiomyocytes
This protocol describes the basic culture of iPSC-CMs to prepare them for ivabradine treatment.
Materials:
-
Cryopreserved iPSC-derived cardiomyocytes
-
Matrigel-coated cell culture plates
-
Cardiomyocyte maintenance medium
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thaw cryopreserved iPSC-CMs rapidly in a 37°C water bath.
-
Transfer the cells to a conical tube containing pre-warmed cardiomyocyte maintenance medium.
-
Centrifuge the cells and resuspend the pellet in fresh maintenance medium.
-
Plate the cells onto Matrigel-coated plates at a suitable density.
-
Culture the cells in an incubator at 37°C with 5% CO2, changing the medium every 2-3 days.
-
Allow the cells to form a spontaneously beating syncytium, which typically occurs within a few days.
Protocol 2: Assessment of Bradycardic Effects using Video Microscopy and Image Analysis
This protocol provides a non-invasive method to quantify the beating rate of cardiomyocytes.
Materials:
-
Cultured iPSC-CMs (from Protocol 1)
-
Inverted microscope with a camera capable of video recording
-
Image analysis software (e.g., MATLAB with custom scripts, or commercially available software)
-
This compound stock solution
-
Cardiomyocyte maintenance medium
Procedure:
-
Baseline Recording: Place the culture plate on the microscope stage and allow it to equilibrate. Record a baseline video (e.g., 30-60 seconds) of the spontaneously beating cardiomyocytes.
-
Drug Preparation: Prepare a series of dilutions of this compound in the cardiomyocyte maintenance medium to achieve the desired final concentrations.
-
Treatment: Carefully add the ivabradine solutions to the respective wells. Include a vehicle control (medium without the drug).
-
Post-treatment Recording: At various time points after drug addition (e.g., 15 min, 30 min, 1 hr, 2 hr), record videos of the beating cardiomyocytes.
-
Data Analysis:
-
Use image analysis software to track the motion of the cardiomyocytes in the videos.[13][14]
-
One common method is to measure the change in pixel intensity over time in a region of interest.[13]
-
Apply a Fast Fourier Transform (FFT) to the pixel intensity data to determine the dominant beating frequency.[13][14]
-
Convert the frequency (in Hz) to beats per minute (BPM).
-
-
Dose-Response Analysis: Plot the percentage change in beating rate against the logarithm of the ivabradine concentration to generate a dose-response curve and calculate the IC50 value.
Protocol 3: Electrophysiological Assessment using Patch-Clamp
This protocol allows for the direct measurement of the If current and action potentials.
Materials:
-
Cultured iPSC-CMs (from Protocol 1)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular and extracellular solutions
-
This compound stock solution
Procedure:
-
Cell Preparation: Place a coverslip with cultured iPSC-CMs in the recording chamber on the patch-clamp setup and perfuse with extracellular solution.
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Whole-Cell Configuration:
-
Approach a single, spontaneously beating cardiomyocyte with the patch pipette.
-
Form a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.
-
-
Current-Clamp Recordings (Action Potentials):
-
Record spontaneous action potentials in the absence of ivabradine (baseline).
-
Perfuse the chamber with a known concentration of ivabradine and record the changes in the action potential firing rate.[10]
-
-
Voltage-Clamp Recordings (If Current):
-
Hold the cell at a depolarized potential (e.g., -40 mV) to inactivate other voltage-gated channels.
-
Apply hyperpolarizing voltage steps to elicit the If current.[10][11]
-
Record the If current at baseline and after the application of various concentrations of ivabradine to determine the extent of block.[10][11]
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the bradycardic effects of this compound in a cell culture setting. By utilizing iPSC-derived cardiomyocytes and employing techniques such as video microscopy and patch-clamp electrophysiology, it is possible to obtain robust and reproducible data on the dose-dependent inhibition of pacemaker activity by ivabradine. This in vitro approach is valuable for drug screening, mechanism of action studies, and cardiotoxicity assessments.
References
- 1. ijbio.com [ijbio.com]
- 2. AOP-Wiki [aopwiki.org]
- 3. The “Funny” Current (If) Inhibition by Ivabradine at Membrane Potentials Encompassing Spontaneous Depolarization in Pacemaker Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. articles.cellphysiolbiochem.com [articles.cellphysiolbiochem.com]
- 5. Use-dependent inhibition of hHCN4 by ivabradine and relationship with reduction in pacemaker activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fujifilmcdi.com [fujifilmcdi.com]
- 8. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels [air.unimi.it]
- 9. researchgate.net [researchgate.net]
- 10. Induced Pluripotent Stem Cell–Derived Cardiomyocytes Provide In Vivo Biological Pacemaker Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Effect of Antiarrhythmic Drugs on the Beat Rate Variability of Human Embryonic and Human Induced Pluripotent Stem Cell Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Ivabradine Oxalate in Combination with Beta-Blockers in Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of ivabradine (B130884) oxalate (B1200264) in combination with beta-blockers in preclinical heart failure models. This document details the rationale for the combination therapy, summarizes key quantitative data from relevant studies, provides detailed experimental protocols for replicating these studies, and illustrates the key signaling pathways and experimental workflows.
Heart failure (HF) is a complex clinical syndrome characterized by the inability of the heart to meet the body's metabolic demands. A key pathophysiological feature of many forms of heart failure is the overactivation of the sympathetic nervous system, leading to an elevated heart rate, which in turn increases myocardial oxygen demand and can contribute to adverse cardiac remodeling. Beta-blockers are a cornerstone of heart failure therapy, primarily by antagonizing the effects of catecholamines on the heart, thereby reducing heart rate and providing other beneficial effects. However, up-titration of beta-blockers can be limited by side effects such as hypotension and fatigue.
Ivabradine oxalate offers a complementary mechanism for heart rate reduction by selectively inhibiting the I f current in the sinoatrial node. This allows for a reduction in heart rate without the negative inotropic or hypotensive effects associated with beta-blockers. The combination of ivabradine and a beta-blocker, therefore, presents a promising therapeutic strategy to achieve optimal heart rate control and improve cardiac outcomes in heart failure.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the combination of ivabradine and beta-blockers in rat models of heart failure.
Table 1: Effects of Ivabradine and Metoprolol (B1676517) on Cardiac Function in a Post-Myocardial Infarction Rat Model
| Parameter | Sham | MI (Control) | MI + Metoprolol (250 mg/kg/day) | MI + Ivabradine (10 mg/kg/day) |
| Heart Rate (bpm) | 388 ± 9 | 385 ± 10 | 315 ± 8 | 318 ± 7 |
| Left Ventricular Ejection Fraction (%) | 78 ± 2 | 45 ± 3 | 58 ± 4 | 56 ± 3 |
| Left Ventricular End-Diastolic Pressure (mmHg) | 4 ± 1 | 22 ± 2 | 14 ± 2 | 15 ± 2 |
| Left Ventricular Dilation (End-diastolic diameter, mm) | 7.2 ± 0.2 | 9.5 ± 0.3 | 8.4 ± 0.3* | 9.3 ± 0.4 |
*p < 0.05 vs. MI (Control). Data adapted from Maczewski M, Mackiewicz U. Cardiovasc Res. 2008.[1]
Table 2: Effects of Ivabradine and Bisoprolol on Survival and Cardiac Parameters in Dahl Salt-Sensitive Hypertensive Rats with Heart Failure
| Parameter | Control (Placebo) | Ivabradine (IVA) | Bisoprolol (BIS) |
| Median Survival (weeks) | 17.0 | 19.7 | 19.7 |
| 24-hour Heart Rate (bpm) | 388 | 305 | 329 |
| Left Ventricular Fractional Shortening (%) | 39.0 | 56.7 | 47.8 |
| Urinary Noradrenaline Excretion (µ g/day ) | 2.27 | 1.35* | 1.95 |
*p < 0.05 vs. Control. Data adapted from a study on Dahl salt-sensitive rats receiving chronic therapy.
Experimental Protocols
Post-Myocardial Infarction Heart Failure Model in Rats
This protocol describes the induction of heart failure in rats via ligation of the left anterior descending (LAD) coronary artery, followed by treatment with ivabradine and/or a beta-blocker.
1.1. Animal Model
-
Species: Male Wistar or Sprague-Dawley rats
-
Weight: 250-300 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
1.2. Surgical Procedure: LAD Ligation [2][3][4][5][6]
-
Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine cocktail, isoflurane).
-
Intubate the animal and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Gently retract the ribs to visualize the left ventricle.
-
Identify the LAD coronary artery, typically located between the pulmonary cone and the left atrium.
-
Pass a 6-0 silk suture under the LAD, approximately 2-3 mm from its origin.
-
Permanently ligate the artery. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle.
-
Close the chest in layers and allow the animal to recover.
-
Provide post-operative analgesia and monitor for recovery.
1.3. Drug Administration [1][7]
-
This compound: Prepare a solution of this compound in sterile water. Administer orally via gavage at a dose of 10 mg/kg/day.
-
Metoprolol Succinate (B1194679): Prepare a suspension of metoprolol succinate in a suitable vehicle (e.g., 0.5% methylcellulose). Administer orally via gavage at a dose of 250 mg/kg/day.
-
Combination Therapy: Administer both drugs as described above.
-
Treatment Duration: Typically 4-8 weeks, starting 24 hours post-surgery.
1.4. Assessment of Cardiac Function [8][9][10][11][12]
-
Echocardiography: Perform transthoracic echocardiography at baseline and at the end of the treatment period to assess left ventricular dimensions, ejection fraction, and fractional shortening. Anesthetize the animals lightly to minimize effects on heart rate.
-
Hemodynamic Measurements: At the end of the study, perform invasive hemodynamic measurements via a catheter inserted into the left ventricle to measure parameters such as left ventricular end-diastolic pressure (LVEDP).
Dahl Salt-Sensitive Hypertensive Heart Failure Model
This protocol describes the induction of heart failure in Dahl salt-sensitive rats through a high-salt diet, followed by therapeutic intervention.
2.1. Animal Model
-
Species: Male Dahl salt-sensitive rats
-
Age: 6-8 weeks at the start of the diet.
2.2. Induction of Heart Failure [13][14][15][16][17]
-
Feed the rats a high-salt diet (e.g., 8% NaCl) for a period of 8-12 weeks.
-
Monitor blood pressure regularly using a tail-cuff method to confirm the development of hypertension.
-
Perform periodic echocardiography to monitor for the development of cardiac hypertrophy and diastolic dysfunction, which are characteristic of this model.
2.3. Drug Administration
-
This compound: Administer via drinking water or oral gavage at a dose of 10-20 mg/kg/day.
-
Bisoprolol: Administer via drinking water or oral gavage.
-
Treatment Duration: Chronic administration for several weeks after the establishment of heart failure.
2.4. Assessment of Cardiac Function and Survival
-
Echocardiography and Hemodynamics: As described in the post-MI model.
-
Survival Analysis: Monitor the animals daily and record mortality to construct survival curves.
-
Biomarker Analysis: Collect urine and blood samples to measure biomarkers such as noradrenaline and brain natriuretic peptide (BNP).
Langendorff Isolated Perfused Heart Preparation
This ex vivo technique allows for the direct assessment of cardiac function and the effects of drugs without the influence of systemic factors.[18][19][20][21][22]
3.1. Preparation of the Heart
-
Anesthetize the rat and administer heparin to prevent blood clotting.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on a Langendorff apparatus.
3.2. Perfusion
-
Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C. The composition of the buffer is typically (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.
-
Maintain a constant perfusion pressure or flow rate.
3.3. Experimental Protocol
-
Allow the heart to stabilize for a period (e.g., 20-30 minutes).
-
Introduce ivabradine and/or a beta-blocker into the perfusate at desired concentrations.
-
Record cardiac parameters such as heart rate, left ventricular developed pressure (LVDP), and the maximum rates of pressure development and fall (+/- dP/dt).
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Effect of metoprolol and ivabradine on left ventricular remodelling and Ca2+ handling in the post-infarction rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligation of Left Anterior Descending Coronary Artery in Rats for Developing Occlusive Myocardial Infarction Model [jove.com]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. Surgical protocol for permanent ligation of the left anterior descending coronary artery in mice to generate a model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Left Anterior Descending Coronary Artery Ligation for Ischemia-reperfusion Research: Model Improvement via Technical Modifications and Quality Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ivabradine protects rats against myocardial infarction through reinforcing autophagy via inhibiting PI3K/AKT/mTOR/p70S6K pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Echocardiographic Evaluation of Cardiac Function in Ischemic Rats: Value of M-Mode Echocardiography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Methods to Induce Cardiac Hypertrophy and Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of heart failure in chronic hypertensive Dahl rats: focus on heart failure with preserved ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Diet modification reverses diastolic dysfunction in rats with heart failure and preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Langendorff heart - Wikipedia [en.wikipedia.org]
- 19. scispace.com [scispace.com]
- 20. ijbcp.com [ijbcp.com]
- 21. researchgate.net [researchgate.net]
- 22. transonic.com [transonic.com]
LC-MS/MS method for quantification of ivabradine in plasma
An Application Note and Protocol for the Quantification of Ivabradine (B130884) in Plasma using LC-MS/MS
This document provides a comprehensive guide for the quantitative analysis of ivabradine in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). It is intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.
Introduction
Ivabradine is a heart rate-lowering medication used for the symptomatic treatment of stable angina pectoris and chronic heart failure. It acts by selectively inhibiting the If current in the sinoatrial node, which is a key determinant of heart rate. Accurate quantification of ivabradine in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to ensure safety and efficacy. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalysis of ivabradine.
Principle of the Method
The method involves the extraction of ivabradine and an internal standard (IS) from a plasma matrix, followed by chromatographic separation on a reverse-phase HPLC column. The separated analytes are then ionized, typically using an electrospray ionization (ESI) source, and detected by a triple quadrupole mass spectrometer. Quantification is achieved by Multiple Reaction Monitoring (MRM), which measures specific precursor-to-product ion transitions for both ivabradine and the internal standard, ensuring high selectivity and minimizing matrix interference.
Experimental Protocols
This section details the procedures for sample preparation and analysis. While several methods exist, a common and straightforward protocol using protein precipitation is described below. Variations in methodologies are summarized in the subsequent tables.
Materials and Reagents
-
Ivabradine reference standard
-
Internal Standard (e.g., Ivabradine-d6, Diazepam, or other suitable analogue)[1]
-
HPLC-grade Methanol (B129727)
-
HPLC-grade Acetonitrile[2]
-
Ammonium Acetate[2]
-
Ultrapure water
-
Control human plasma (with anticoagulant like K2 EDTA)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve ivabradine and the Internal Standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions with a methanol/water (50:50, v/v) mixture to prepare working solutions for calibration curve standards and quality control (QC) samples.
-
Internal Standard Spiking Solution: Dilute the IS stock solution to a final concentration (e.g., 30 ng/mL) in methanol.[4]
Sample Preparation: Protein Precipitation (PPT)
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard spiking solution (e.g., 30 ng/mL in acetonitrile (B52724) or methanol).[2][4]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[4]
-
Centrifuge the tubes at high speed (e.g., 15,000 x g or 4000 rpm) for 10 minutes to pellet the precipitated proteins.[3][4]
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject a small volume (e.g., 2-10 µL) into the LC-MS/MS system for analysis.[4]
Note: Other extraction techniques like Solid-Phase Extraction (SPE)[5] and Liquid-Liquid Extraction (LLE)[3] have also been successfully validated and may provide cleaner extracts if matrix effects are significant.
LC-MS/MS Instrumentation and Conditions
The following are typical instrument conditions. Optimization may be required based on the specific instrumentation used.
-
LC System: Agilent 1200 series or equivalent[3]
-
Mass Spectrometer: Agilent 6410, API 3200, or equivalent triple quadrupole mass spectrometer[3][5]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode[5][6]
-
Column: C18 or C8 analytical column (e.g., Waters X-Bridge C18, 150x4.6 mm, 3.5 µm; Agilent Eclipse XDB C8, 150x4.6 mm, 5 µm).[1][5]
-
Mobile Phase:
-
Elution Mode: Isocratic (e.g., 80:20, B:A) or Gradient[3]
-
Column Temperature: 35 °C[5]
-
Injection Volume: 2 - 10 µL[4]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ionization Mode: ESI Positive
-
MRM Transitions:
-
Instrument Parameters:
Data Presentation and Method Validation Summary
The following tables summarize quantitative data from various validated LC-MS/MS methods for ivabradine, allowing for easy comparison.
Table 1: Comparison of Sample Preparation and Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Matrix | Human Plasma | Human Plasma | Rat Plasma | Human Plasma |
| Sample Volume | 0.2 mL | 0.5 mL | Not Specified | 0.1 mL |
| Extraction | Protein Precipitation (Perchloric Acid)[8] | Solid-Phase Extraction (SPE)[5] | Protein Precipitation (Acetonitrile)[1] | Liquid-Liquid Extraction (LLE)[3] |
| LC Column | C18[8] | Agilent Eclipse XDB C8 (150x4.6 mm, 5 µm)[5] | Waters X-Bridge C18 (150x4.6 mm, 3.5 µm)[1] | Diamonsil C18 (150x4.6 mm, 5 µm)[3] |
| Mobile Phase | Not Specified | 0.1% Formic Acid:Methanol (60:40, v/v)[5] | Acetonitrile:0.1% Orthophosphoric Acid (30:70, v/v)[1] | Methanol:5mM Ammonium Acetate + 0.2% Formic Acid (80:20, v/v)[3] |
| Flow Rate | Not Specified | 1.0 mL/min[5] | 1.0 mL/min[1] | Not Specified |
| Run Time | Not Specified | 4.5 min[5] | 5.0 min[1] | Not Specified |
Table 2: Comparison of Mass Spectrometric Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Ionization Mode | ESI Positive[8] | ESI Positive[5] | ESI Positive[1] | ESI Positive[3] |
| Ivabradine Transition (m/z) | 469 → 177+262[8] | 469 → 177[5] | 638.14 → 124.22[1] | 469.2 → 177.2[6] |
| Metabolite Transition (m/z) | N/A | N/A | N/A | 455.2 → 262.2 (N-desmethylivabradine)[6] |
| Internal Standard | Not Specified | Unspecified (m/z 453→177)[5] | Ivabradine-d6 (m/z 644.37→130.41)[1] | Diazepam[3] |
Table 3: Summary of Method Validation Data
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (ng/mL) | 0.49 - 49.30[8] | 0.1 - 200[5] | 0.1 - 1.5[1] | 0.1013 - 101.3[3] |
| LLOQ (ng/mL) | 0.49[8] | 0.1[5] | 0.1[1] | 0.1013[3] |
| Intra-day Precision (%CV) | < 9.4%[8] | 1.23 - 14.17%[5] | 0.048 - 12.68%[1] | < 15%[3] |
| Inter-day Precision (%CV) | < 9.4%[8] | 5.26 - 8.96%[5] | 0.1 - 2.66%[1] | < 15%[3] |
| Accuracy | < 14.2%[8] | Within acceptance criteria | 99.71 - 100.3%[1] | Within acceptance criteria[3] |
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical protocol.
Caption: Overall workflow for LC-MS/MS quantification of ivabradine.
Caption: Detailed protocol for Protein Precipitation (PPT) sample preparation.
References
- 1. Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and Metoprolol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effects of stable isotope labeled internal standard on determination of ivabradine and N-demethylivabradine in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. e-century.us [e-century.us]
- 5. Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of ivabradine, metoprolol and their metabolites in rat plasma by ultra-performance liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Determination of Ivabradine hydrochloride in the human plasma and the bioequivalence study by LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Developing a Dose-Response Curve for Ivabradine in Cardiac Myocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ivabradine (B130884) is a heart rate-lowering drug that selectively inhibits the "funny" current (If) in the sinoatrial (SA) node of the heart.[1][2] This current, mediated by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, plays a crucial role in the spontaneous diastolic depolarization of pacemaker cells, thus controlling the heart rate.[2][3] Ivabradine's specific mechanism of action, which involves blocking the HCN channel from the intracellular side in a concentration-dependent manner, makes it a valuable tool for studying cardiac electrophysiology and a therapeutic agent for conditions such as stable angina and heart failure.[1][2][4][5] Unlike other heart rate-lowering agents like beta-blockers, ivabradine does not affect myocardial contractility or ventricular repolarization.[3][6]
These application notes provide a detailed protocol for generating a dose-response curve for ivabradine in isolated cardiac myocytes. The primary endpoint is the inhibition of the If current, measured using the whole-cell patch-clamp technique. This protocol is intended for researchers in cardiovascular pharmacology and drug discovery to assess the potency and efficacy of ivabradine and similar compounds.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data for the dose-dependent inhibition of the If current by ivabradine in isolated sinoatrial node myocytes. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this data. A reported half-block concentration for ivabradine is in the range of 1.5 µM to 2.18 µM.[4]
| Ivabradine Concentration (µM) | Mean If Current Amplitude (pA) | Standard Deviation (pA) | Percent Inhibition (%) |
| 0 (Control) | 150.2 | 15.8 | 0 |
| 0.1 | 135.1 | 14.2 | 10.0 |
| 0.3 | 112.5 | 12.1 | 25.1 |
| 1.0 | 78.9 | 9.5 | 47.5 |
| 3.0 | 42.1 | 5.3 | 71.9 |
| 10.0 | 18.0 | 3.1 | 88.0 |
| 30.0 | 8.9 | 2.0 | 94.1 |
Experimental Protocols
Protocol 1: Isolation of Cardiac Myocytes (from Rodent)
This protocol describes the isolation of cardiac myocytes from a rodent heart using the Langendorff perfusion method, a common technique for obtaining high-quality, calcium-tolerant myocytes suitable for electrophysiological studies.[7][8]
Materials:
-
Animals: Adult rat or mouse.
-
Solutions:
-
Perfusion Buffer (Calcium-free Tyrode's solution): NaCl, KCl, MgCl₂, HEPES, glucose. pH adjusted to 7.4.
-
Enzyme Solution: Perfusion buffer supplemented with collagenase type II and protease type XIV.
-
Low Calcium Solution (KB Solution): High potassium solution to stop contraction.
-
-
Equipment:
-
Langendorff apparatus with a perfusion pump or gravity feed system.
-
Water bath for temperature control (37°C).
-
Surgical instruments for heart excision.
-
Beakers, Petri dishes, and transfer pipettes.
-
Procedure:
-
Anesthetize the animal according to approved institutional guidelines.
-
Rapidly excise the heart and place it in ice-cold Perfusion Buffer.
-
Cannulate the aorta on the Langendorff apparatus and begin retrograde perfusion with oxygenated Perfusion Buffer at 37°C to clear the coronary arteries of blood.[8]
-
Once the heart is cleared of blood, switch the perfusion to the Enzyme Solution.
-
Perfuse with the Enzyme Solution until the heart becomes flaccid (typically 10-20 minutes).
-
Stop the enzyme perfusion and switch to the Low Calcium Solution for a brief period to wash out the enzymes.
-
Remove the heart from the cannula and gently tease apart the ventricular or atrial tissue in a Petri dish containing Low Calcium Solution to release the individual myocytes.
-
Filter the cell suspension through a nylon mesh to remove large tissue debris.
-
Allow the myocytes to settle by gravity for 10-15 minutes.
-
Carefully remove the supernatant and resuspend the myocyte pellet in a suitable experimental buffer.
-
Gradually reintroduce calcium to the cell suspension to obtain calcium-tolerant, rod-shaped myocytes.
Protocol 2: Whole-Cell Patch-Clamp Recording of If Current
This protocol outlines the procedure for recording the If current from isolated cardiac myocytes using the whole-cell patch-clamp technique.[9][10]
Materials:
-
Isolated cardiac myocytes.
-
Extracellular (Bath) Solution: Tyrode's solution containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose. pH 7.4. Specific channel blockers (e.g., for Na⁺ and Ca²⁺ channels) may be added to isolate the If current.
-
Intracellular (Pipette) Solution: K-gluconate based solution containing KCl, MgCl₂, HEPES, EGTA, and ATP. pH 7.2.
-
Ivabradine Stock Solution: Prepare a high-concentration stock solution of ivabradine in a suitable solvent (e.g., DMSO or water) and make serial dilutions to achieve the final desired concentrations in the extracellular solution.
-
Equipment:
-
Inverted microscope.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Perfusion system for drug application.
-
Procedure:
-
Plate the isolated myocytes in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the extracellular solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Under visual guidance, approach a single, healthy, rod-shaped myocyte with the patch pipette.
-
Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode.
-
To elicit the If current, apply a series of hyperpolarizing voltage steps from a holding potential of -40 mV to test potentials ranging from -50 mV to -120 mV in 10 mV increments.[11]
-
Record the baseline If current in the absence of ivabradine.
-
Begin perfusion with the lowest concentration of ivabradine and allow the drug effect to reach a steady state (typically 3-5 minutes).
-
Record the If current at the same voltage steps.
-
Repeat steps 10 and 11 for each subsequent concentration of ivabradine, moving from the lowest to the highest concentration.
-
After the highest concentration, a washout step with the control extracellular solution can be performed to assess the reversibility of the block.
-
Analyze the current amplitude at a specific voltage step (e.g., -120 mV) for each ivabradine concentration to determine the percent inhibition and construct the dose-response curve.
Mandatory Visualizations
Caption: Ivabradine's mechanism of action in a cardiac myocyte.
Caption: Experimental workflow for generating an ivabradine dose-response curve.
References
- 1. Ivabradine – the first selective sinus node If channel inhibitor in the treatment of stable angina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The therapeutic role of ivabradine in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Current-dependent Block of Rabbit Sino-Atrial Node If Channels by Ivabradine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ivabradine Hydrochloride? [synapse.patsnap.com]
- 6. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. How to isolate cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recording Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel Currents (Ih) in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols for Ivabradine Oxalate in Chronic Stable Angina Pectoris Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ivabradine (B130884) oxalate (B1200264) in preclinical and clinical research for chronic stable angina pectoris. Detailed protocols for key experiments are provided to facilitate study design and execution.
Introduction
Ivabradine is a selective inhibitor of the "funny" current (If) in the sinoatrial (SA) node of the heart.[1][2][3] This current plays a crucial role in regulating the heart's pacemaker activity.[1][2][4] By specifically blocking the If current, ivabradine reduces the heart rate without affecting myocardial contractility, blood pressure, or intracardiac conduction.[2][3] This mechanism of action makes it a valuable agent for the management of chronic stable angina, a condition characterized by myocardial ischemia resulting from an imbalance between myocardial oxygen supply and demand.[4] A reduction in heart rate decreases myocardial oxygen demand and increases the duration of diastole, allowing for improved coronary perfusion.
Mechanism of Action
Ivabradine selectively blocks the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the If current in the SA node.[2] The If current is a mixed sodium-potassium current that is activated during diastolic depolarization, contributing to the pacemaker potential.[1][2] By inhibiting this current, ivabradine slows the rate of diastolic depolarization, leading to a dose-dependent reduction in heart rate.[5]
Quantitative Data
The following tables summarize key quantitative data for ivabradine oxalate from preclinical and clinical studies.
Table 1: Preclinical Data - If Current Inhibition
| Parameter | Value | Species/Cell Line | Reference |
| IC50 | ~2-3 µM | In vitro (HCN channels) | [6] |
| IC50 | 1.5 µM | Rabbit sinoatrial node cells | [1] |
Table 2: Clinical Data - Efficacy in Chronic Stable Angina (Selected Trials)
| Trial | N | Treatment | Duration | Key Efficacy Endpoints | Result | Reference |
| INITIATIVE | 939 | Ivabradine (7.5 mg or 10 mg BID) vs. Atenolol (100 mg OD) | 16 weeks | Change in time to limiting angina | Non-inferior to atenolol | [7] |
| ASSOCIATE | 889 | Ivabradine (5-7.5 mg BID) + Atenolol (50 mg OD) vs. Placebo + Atenolol | 4 months | Improvement in exercise capacity | Significant improvement vs. placebo | [8] |
| REDUCTION | 4954 | Ivabradine (mean dose 11.61±3.18 mg/day) | 4 months | Reduction in angina attacks per week | Reduced from 2.4 to 0.4 (P<0.0001) | [9] |
| SHIFT (sub-study) | 1944 | Ivabradine vs. Placebo (in patients with heart failure) | 12 months | Placebo-corrected heart rate reduction | 10.1 bpm (P < 0.001) | [10] |
| BEAUTIFUL (sub-study with limiting angina) | 1507 | Ivabradine vs. Placebo | 18 months | Hospitalization for myocardial infarction | 42% reduction (HR 0.58) | [11] |
| SIGNIFY | 19102 | Ivabradine vs. Placebo | 27.8 months | Composite of cardiovascular death or nonfatal myocardial infarction | No significant difference | [2][12] |
Experimental Protocols
Preclinical Research Protocols
This protocol is for recording the If current from isolated sinoatrial node (SAN) cells.
Materials:
-
Isolated SAN cells
-
Patch clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipettes
-
Pipette puller and microforge
-
Extracellular (Tyrode's) solution: (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
-
Intracellular (pipette) solution: (in mM) 130 K-Aspartate, 10 NaCl, 2 CaCl2, 5 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH)
-
This compound stock solution
Procedure:
-
Cell Preparation: Isolate single SAN myocytes from the appropriate animal model (e.g., rabbit) using enzymatic digestion.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution. Fire-polish the tip.
-
Recording:
-
Place an isolated SAN cell in the recording chamber perfused with extracellular solution.
-
Approach the cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -35 mV.
-
Apply a series of hyperpolarizing voltage steps (e.g., from -40 mV to -120 mV in 10 mV increments for 2-3 seconds) to elicit the If current.
-
Record the baseline If current.
-
Perfuse the chamber with increasing concentrations of ivabradine and repeat the voltage-clamp protocol at each concentration.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step.
-
Construct current-voltage (I-V) relationship curves.
-
Generate a dose-response curve by plotting the percentage of If inhibition against the ivabradine concentration.
-
Calculate the IC50 value.
-
This model induces gradual coronary artery occlusion, mimicking chronic stable angina in humans.[6][12][13][14][15]
Materials:
-
Swine model
-
Ameroid constrictor of appropriate size
-
Surgical instruments for thoracotomy
-
Anesthesia and monitoring equipment
-
Analgesics and antibiotics
Procedure:
-
Surgical Preparation: Anesthetize the swine and perform a left thoracotomy to expose the heart.
-
Ameroid Constrictor Placement:
-
Isolate the left circumflex (LCx) coronary artery.
-
Place an appropriately sized ameroid constrictor around the proximal LCx. The casein core of the constrictor will gradually swell, leading to slow occlusion of the artery over several weeks.
-
-
Post-operative Care: Close the chest and provide appropriate post-operative analgesia and care.
-
Experimental Protocol:
-
Allow 3-4 weeks for the development of chronic myocardial ischemia.
-
Administer ivabradine or vehicle to different groups of animals.
-
Assess cardiac function (e.g., using echocardiography or MRI) and exercise tolerance at baseline and after treatment.
-
At the end of the study, euthanize the animals and perform histological analysis of the heart tissue.
-
This model uses a pharmacological stressor to induce myocardial ischemia.[16][17][18][19][20]
Materials:
-
Rodent model (rat or mouse)
-
Dobutamine (B195870) hydrochloride
-
Infusion pump (for IV administration) or syringes (for IP injection)
-
ECG monitoring equipment
-
Echocardiography system
Procedure:
-
Animal Preparation: Anesthetize the animal and establish intravenous access if using infusion.
-
Baseline Measurements: Record baseline ECG and echocardiographic parameters.
-
Dobutamine Administration:
-
Monitoring: Continuously monitor ECG for signs of ischemia (e.g., ST-segment depression) and perform echocardiography at each stage of dobutamine administration to assess for wall motion abnormalities.
-
Ivabradine Treatment: Administer ivabradine or vehicle prior to dobutamine challenge and compare the ischemic response between groups.
Clinical Research Protocol
The ETT is a standard clinical tool to assess the efficacy of anti-anginal drugs.[21][22][23]
Patient Population: Patients with a diagnosis of chronic stable angina pectoris.
Procedure:
-
Patient Preparation: Patients should refrain from eating, smoking, and consuming caffeine (B1668208) for at least 3 hours before the test. Medications may be withheld as per protocol.
-
Baseline Measurements: Obtain a 12-lead ECG, blood pressure, and heart rate at rest in both supine and standing positions.
-
Exercise Protocol:
-
Use a standardized protocol, such as the Bruce or modified Bruce protocol on a treadmill.
-
The workload is progressively increased in stages.
-
-
Monitoring:
-
Continuously monitor the 12-lead ECG.
-
Record blood pressure and heart rate at the end of each stage.
-
Monitor the patient for symptoms such as chest pain, dyspnea, and fatigue.
-
-
Test Termination: The test is terminated upon reaching a predetermined endpoint, such as achieving 85% of the maximum predicted heart rate, development of limiting symptoms, significant ECG changes (e.g., >1 mm ST-segment depression), or hemodynamic instability.
-
Recovery: Continue to monitor the patient for at least 6-8 minutes after exercise.
-
Data Analysis:
-
Total exercise duration.
-
Time to the onset of angina.
-
Time to 1-mm ST-segment depression.
-
Maximum heart rate and blood pressure achieved.
-
Rate-pressure product (heart rate x systolic blood pressure).
-
Safety Considerations
The most common adverse effects of ivabradine are bradycardia and visual disturbances (phosphenes). It is important to monitor heart rate during treatment and adjust the dose accordingly. Ivabradine is contraindicated in patients with severe bradycardia, sick sinus syndrome, and in combination with strong CYP3A4 inhibitors.
Conclusion
This compound is a valuable tool for research in chronic stable angina pectoris due to its specific mechanism of action. The protocols and data presented in these application notes provide a foundation for designing and conducting robust preclinical and clinical studies to further elucidate its therapeutic potential.
References
- 1. Current-dependent Block of Rabbit Sino-Atrial Node If Channels by Ivabradine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Ivabradine – the first selective sinus node If channel inhibitor in the treatment of stable angina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Time to benefit of heart rate reduction with ivabradine in patients with heart failure and reduced ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] A Chronic Cardiac Ischemia Model in Swine Using an Ameroid Constrictor | Semantic Scholar [semanticscholar.org]
- 7. Effects of ivabradine in patients with stable angina receiving β-blockers according to baseline heart rate: an analysis of the ASSOCIATE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heart rate reduction with ivabradine and health related quality of life in patients with chronic heart failure: results from the SHIFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of adding ivabradine to usual care in patients with angina pectoris: a systematic review of randomised clinical trials with meta-analysis and Trial Sequential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Chronic Cardiac Ischemia Model in Swine Using an Ameroid Constrictor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crafting a Rigorous, Clinically Relevant Large Animal Model of Chronic Myocardial Ischemia: What Have We Learned in 20 Years? [mdpi.com]
- 12. A Clinically Relevant Swine Model of Chronic Myocardial Ischemia by Ameroid Constrictor Placement with Simultaneous Perfusion Mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Clinically Relevant Swine Model of Chronic Myocardial Ischemia by Ameroid Constrictor Placement with Simultaneous Perfusion Mapping [jove.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 18. droracle.ai [droracle.ai]
- 19. ahajournals.org [ahajournals.org]
- 20. ahajournals.org [ahajournals.org]
- 21. Exercise tolerance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. asnc.org [asnc.org]
- 23. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
Application of Ivabradine in Studies of Inappropriate Sinus Tachycardia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inappropriate Sinus Tachycardia (IST) is a clinical syndrome characterized by a persistent and exaggerated increase in heart rate at rest (>100 beats per minute) and an average 24-hour heart rate of over 90 beats per minute, which is not attributable to secondary causes. Symptoms can be debilitating and include palpitations, dizziness, fatigue, and exercise intolerance.[1] While beta-blockers and calcium channel blockers have been traditionally used, they are often poorly tolerated or ineffective.[2] Ivabradine (B130884), a selective inhibitor of the If ("funny") current in the sinoatrial (SA) node, has emerged as a promising therapeutic agent for IST.[3] By specifically targeting the pacemaker activity of the SA node, ivabradine effectively reduces heart rate without the negative inotropic or other systemic effects associated with conventional treatments.[4][5] This document provides detailed application notes and protocols for the use of ivabradine in research and clinical studies of IST.
Mechanism of Action of Ivabradine
Ivabradine's therapeutic effect in IST stems from its selective inhibition of the If current, which is crucial for the spontaneous diastolic depolarization of pacemaker cells in the SA node.[5] The If current is a mixed sodium-potassium current that is activated upon hyperpolarization.[2] By blocking the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels responsible for this current, ivabradine slows the rate of diastolic depolarization, thereby reducing the firing rate of the SA node and consequently lowering the heart rate.[5] This targeted action on the heart's primary pacemaker makes it an ideal candidate for treating IST, where the underlying pathophysiology is believed to involve enhanced automaticity of the sinus node.[2][4]
Figure 1: Signaling pathway of Ivabradine's action on the SA node.
Quantitative Data from Clinical Studies
The efficacy of ivabradine in reducing heart rate and improving symptoms in patients with IST has been demonstrated in several clinical studies. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of Ivabradine on Heart Rate in Patients with Inappropriate Sinus Tachycardia
| Study (Year) | Number of Patients | Ivabradine Dose | Treatment Duration | Baseline Mean 24h HR (bpm) | Post-Treatment Mean 24h HR (bpm) | Change in Mean 24h HR (bpm) |
| Cappato et al. (2012)[6][7] | 21 | 5 mg twice daily | 6 weeks | 88 ± 5 | 77 ± 9 | -11 |
| Benezet-Mazuecos et al. (2013)[8][9] | 24 | 5-7.5 mg twice daily | 6 months | 97 ± 6 | 79 ± 8 | -18 |
| Ptaszynski et al. (2013) | 14 | Up to 7.5 mg twice daily | 2 months | Not Reported | Significant Reduction (p<0.001) | Not Reported |
HR: Heart Rate; bpm: beats per minute. Data are presented as mean ± standard deviation where available.
Table 2: Symptom Improvement and Exercise Tolerance with Ivabradine in IST
| Study (Year) | Assessment Method | Key Findings |
| Cappato et al. (2012)[6][7] | Symptom evaluation | >70% reduction in symptoms; 47% of patients experienced complete elimination of symptoms. Significant increase in exercise performance. |
| Benezet-Mazuecos et al. (2013)[8][9] | SF-36 Health Survey | Significant improvement in mean SF-36 score (57 ± 23 vs. 76 ± 20, p<0.001). |
| Ptaszynski et al. (2013)[10] | EHRA score, Treadmill stress test | Significant reduction in IST-related symptoms. Significant improvement in exercise capacity (p<0.001). |
EHRA: European Heart Rhythm Association.
Experimental Protocols
Protocol 1: Assessment of Ivabradine Efficacy using 24-Hour Holter Monitoring
Objective: To continuously monitor and quantify the heart rate response to ivabradine treatment over a 24-hour period.
Materials:
-
24-hour Holter monitor with recording device and electrodes
-
Skin preparation materials (alcohol swabs, abrasive pad)
-
Patient diary
Procedure:
-
Patient Preparation:
-
Explain the procedure to the patient, including the importance of maintaining a detailed diary of activities and symptoms.
-
Prepare the patient's skin by cleaning with alcohol swabs and gently abrading the electrode sites to ensure good contact.
-
Attach the electrodes to the patient's chest in the standard configuration for the specific Holter device.
-
-
Holter Monitor Application:
-
Connect the electrodes to the Holter recorder.
-
Secure the recorder to the patient's belt or with a shoulder strap.
-
Verify that the monitor is recording correctly.
-
-
Patient Instructions:
-
Instruct the patient to continue their usual daily activities.
-
Emphasize the importance of accurately recording the time of any symptoms (e.g., palpitations, dizziness), activities (e.g., walking, climbing stairs, sleeping), and medication intake in the diary.
-
-
Monitoring Period:
-
The patient will wear the Holter monitor for a continuous 24-hour period.
-
-
Data Analysis:
-
After 24 hours, the monitor is returned, and the data is downloaded to a computer for analysis.
-
Key parameters to be analyzed include:
-
Mean 24-hour heart rate
-
Minimum and maximum heart rate
-
Mean daytime and nighttime heart rate
-
Number and duration of tachycardic episodes (heart rate > 100 bpm)
-
Correlation of symptoms with heart rate changes.
-
-
Compare baseline Holter data with post-ivabradine treatment data to assess efficacy.
-
Figure 2: Experimental workflow for 24-hour Holter monitoring.
Protocol 2: Evaluation of Symptom Improvement using the SF-36 Health Survey
Objective: To quantitatively assess the impact of ivabradine treatment on the health-related quality of life of patients with IST.
Materials:
-
SF-36 Health Survey questionnaire (validated version)
-
Quiet and private space for the patient to complete the survey
Procedure:
-
Administration:
-
Provide the patient with the SF-36 questionnaire before initiating ivabradine treatment (baseline) and at pre-defined follow-up intervals (e.g., 6 weeks, 3 months, 6 months).
-
The survey can be self-administered by the patient.[11]
-
Ensure the patient understands the instructions for completing the questionnaire.
-
-
SF-36 Domains:
-
The SF-36 assesses eight health domains:[5]
-
Physical Functioning
-
Role-Physical (role limitations due to physical health)
-
Bodily Pain
-
General Health
-
Vitality
-
Social Functioning
-
Role-Emotional (role limitations due to emotional problems)
-
Mental Health
-
-
-
Scoring:
-
Each of the 36 items is scored on a scale.
-
The scores for the items in each of the eight domains are then transformed into a 0-100 scale, with higher scores indicating better health status.[5]
-
Two summary scores can also be calculated: the Physical Component Summary (PCS) and the Mental Component Summary (MCS).
-
-
Data Analysis:
-
Compare the baseline SF-36 scores with the follow-up scores to determine the change in health-related quality of life.
-
Analyze changes in individual domain scores as well as the summary scores to identify specific areas of improvement.
-
Protocol 3: Assessment of Exercise Tolerance with a Treadmill Stress Test
Objective: To evaluate the effect of ivabradine on exercise capacity in patients with IST.
Materials:
-
Treadmill
-
Electrocardiogram (ECG) monitoring system
-
Blood pressure monitor
-
Emergency medical equipment
Procedure:
-
Patient Preparation:
-
Obtain informed consent from the patient.
-
Instruct the patient to wear comfortable clothing and shoes.
-
Attach ECG electrodes to the patient's chest for continuous monitoring.
-
Obtain a baseline resting 12-lead ECG and blood pressure reading.
-
-
Exercise Protocol:
-
A standardized protocol, such as the Bruce protocol, is typically used.[8]
-
The Bruce protocol consists of stages of 3 minutes each, with an increase in both the speed and incline of the treadmill at each stage.
-
-
Monitoring during the Test:
-
Continuously monitor the patient's ECG, heart rate, and blood pressure.
-
Observe the patient for any signs or symptoms of distress (e.g., chest pain, severe shortness of breath, dizziness).
-
-
Test Termination:
-
The test is terminated when the patient reaches their target heart rate, experiences limiting symptoms, shows significant ECG changes, or at the discretion of the supervising clinician.
-
-
Data Collection and Analysis:
-
Record the total exercise duration.
-
Note the maximum heart rate and blood pressure achieved.
-
Analyze any ECG abnormalities that occurred during the test.
-
Compare the results of the baseline exercise test with the test performed after a course of ivabradine treatment to assess for any improvement in exercise tolerance.
-
Figure 3: Logical relationship of steps in a treadmill stress test.
Dosing and Administration
The typical starting dose of ivabradine for IST is 2.5 to 7.5 mg twice daily.[12] The dose can be titrated based on the patient's heart rate response and tolerability.[13] It is generally recommended to start with a lower dose, such as 5 mg twice daily, and adjust after 2 weeks.[13]
Safety and Tolerability
Ivabradine is generally well-tolerated. The most common side effects are bradycardia and visual disturbances (phosphenes).[14] No severe cardiovascular side effects were reported in the cited studies on IST.[6][8] However, it is important to monitor for excessive bradycardia and to be aware of potential drug interactions, particularly with inhibitors of CYP3A4.[13]
Conclusion
Ivabradine represents a significant advancement in the management of inappropriate sinus tachycardia. Its targeted mechanism of action offers effective heart rate control with a favorable safety profile compared to traditional therapies. The protocols outlined in this document provide a framework for the systematic evaluation of ivabradine's efficacy and its impact on the quality of life in patients with IST. Further large-scale, randomized controlled trials are warranted to solidify its role as a first-line therapy for this challenging condition.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Rationale and Design of the Effect of Ivabradine on Exercise Tolerance in Patients With Chronic Heart Failure (EXCILE-HF) Trial ― Protocol for a Multicenter Randomized Controlled Trial ― [jstage.jst.go.jp]
- 3. Paradoxical improvement in exercise tolerance and peak VO2 consumption after treatment with ivabradine and beta-blockers in a patient with mild dilated cardiomyopathy and inappropriate sinus tachycardia—a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical efficacy of ivabradine in patients with inappropriate sinus tachycardia: a prospective, randomized, placebo-controlled, double-blind, crossover evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. heartbeat-med.com [heartbeat-med.com]
- 6. api.heartrhythmalliance.org [api.heartrhythmalliance.org]
- 7. heal-ist.com [heal-ist.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Implementation of a Hybrid Cardiac Rehabilitation and Symptom Scoring System in Patients with Inappropriate or Postural Sinus Tachycardia Referred for Sinus Node Sparing Hybrid Ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.unipd.it [research.unipd.it]
- 11. nexinhealth.in [nexinhealth.in]
- 12. Website [eprovide.mapi-trust.org]
- 13. Hybrid epicardial and endocardial sinus node–sparing ablation therapy for inappropriate sinus tachycardia: Rationale and design of the multicenter HEAL-IST IDE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues with Ivabradine Oxalate in Research
For researchers, scientists, and drug development professionals, ensuring the accurate and consistent solubilization of research compounds is critical for experimental success. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges encountered with ivabradine (B130884) oxalate (B1200264).
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of ivabradine oxalate?
This compound is described as a white to off-white, hygroscopic powder.[1] It is soluble in chloroform (B151607) and sparingly soluble in methylene (B1212753) chloride.[1] While specific quantitative data for the oxalate salt is limited, its solubility is reported to be similar to that of ivabradine hydrochloride.[1]
Q2: I am having trouble dissolving this compound in aqueous solutions. What should I do?
Ivabradine salts can be challenging to dissolve directly in aqueous buffers. It is often recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium. Gentle warming can also aid dissolution in water. For instance, ivabradine hydrochloride has a solubility of ≥5 mg/mL in water with warming.
Q3: My this compound solution appears to be degrading over time. Is this expected?
This compound is known to be more susceptible to oxidative degradation than the hydrochloride salt.[1] To mitigate this, it is crucial to use high-purity solvents and consider the addition of antioxidants, such as butylated hydroxytoluene (BHT), to your stock solutions, especially for long-term storage.[1][2]
Q4: Can I use sonication to dissolve this compound?
Yes, sonication can be a useful technique to aid in the dissolution of this compound, particularly when preparing stock solutions in organic solvents. It is advisable to use a bath sonicator to avoid localized heating that could potentially degrade the compound.
Q5: What is the recommended storage condition for this compound solutions?
For optimal stability, stock solutions of this compound in organic solvents should be stored at -20°C. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes. Aqueous solutions are generally not recommended for storage for more than one day.[3]
Solubility Data
The following table summarizes the approximate solubility of ivabradine salts in common laboratory solvents. Note that the quantitative data is primarily for the hydrochloride salt, but the solubility of the oxalate salt is reported to be similar.[1]
| Solvent | Ivabradine Hydrochloride Solubility (approx.) | This compound Solubility (qualitative) |
| Water | ≥5 mg/mL (with warming) | Soluble (dissolution may be slow) |
| PBS (pH 7.2) | ~10 mg/mL[3] | Expected to be similar to hydrochloride |
| Ethanol | ~1 mg/mL[3] | Soluble |
| DMSO | ~20 mg/mL[3] | Soluble |
| Dimethyl Formamide (DMF) | ~25 mg/mL[3] | Soluble |
| Chloroform | Not readily available | Soluble[1] |
| Methylene Chloride | Not readily available | Sparingly soluble[1] |
Experimental Protocols
Preparation of a Concentrated Stock Solution in an Organic Solvent
This protocol is suitable for preparing a high-concentration stock solution of this compound for subsequent dilution in aqueous media for in vitro or in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, amber glass vial
-
Vortex mixer
-
Bath sonicator
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Weigh the desired amount of this compound powder and transfer it to a sterile amber glass vial.
-
Add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 20 mg/mL stock solution, add 50 µL of DMSO for every 1 mg of this compound).
-
Purge the vial with an inert gas to displace oxygen and minimize oxidative degradation.
-
Tightly cap the vial and vortex thoroughly.
-
If the compound is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes, or until the solution is clear. Gentle warming in a water bath (37-50°C) can also be applied.
-
Once dissolved, store the stock solution at -20°C, protected from light. For long-term storage, aliquot into single-use vials to avoid repeated freeze-thaw cycles.
Preparation of a Working Solution for In Vitro Cell Culture
This protocol describes the dilution of a concentrated organic stock solution into a cell culture medium.
Materials:
-
Concentrated this compound stock solution (e.g., 20 mg/mL in DMSO)
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw the concentrated stock solution at room temperature.
-
In a sterile microcentrifuge tube, perform a serial dilution of the stock solution with the pre-warmed cell culture medium to achieve the final desired concentration.
-
Ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Gently mix the working solution by pipetting or inverting the tube.
-
Use the freshly prepared working solution for your cell-based assays immediately.
Preparation of a Formulation for In Vivo Animal Studies
This protocol provides an example of how to formulate this compound for administration to laboratory animals. The specific vehicle composition may need to be optimized based on the animal model and route of administration.
Materials:
-
Concentrated this compound stock solution (e.g., 20 mg/mL in DMSO)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Prepare a clear stock solution of this compound in DMSO as described in the first protocol.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the co-solvents in the following order, mixing thoroughly after each addition: PEG300, then Tween-80. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Finally, add the sterile saline to reach the final desired volume and concentration.
-
Ensure the final solution is clear and free of precipitation. If precipitation occurs, gentle warming and sonication may be used. It is recommended to prepare this formulation fresh on the day of use.
Visualizing Key Processes
Troubleshooting Workflow for Solubility Issues
This diagram outlines a logical approach to troubleshooting common solubility problems with this compound.
Caption: A workflow for addressing solubility challenges with this compound.
Signaling Pathway of Ivabradine's Mechanism of Action
This diagram illustrates the signaling pathway through which ivabradine exerts its therapeutic effect by inhibiting the "funny" current (If) in sinoatrial node cells.
Caption: The signaling cascade showing ivabradine's inhibition of the HCN channel.
References
optimizing ivabradine oxalate concentration for electrophysiology experiments
Welcome to the technical support center for the use of ivabradine (B130884) oxalate (B1200264) in electrophysiology experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ivabradine in electrophysiology?
Ivabradine selectively inhibits the "funny" current (If), which is mediated by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1][2] This current is a key contributor to the spontaneous diastolic depolarization in sinoatrial (SA) node pacemaker cells, and therefore, its inhibition leads to a reduction in heart rate.[3][4] Ivabradine binds to the intracellular side of the HCN channel, specifically interacting with residues such as Y506, F509, and I510 in HCN4.[4]
Q2: What is a typical working concentration range for ivabradine in in vitro electrophysiology experiments?
The optimal concentration of ivabradine depends on the specific HCN channel isoform and the experimental preparation. For in vitro studies, a concentration range of 0.1 µM to 30 µM is commonly used.[5][6] The IC50 for HCN channel inhibition is typically in the range of 2-3 µM.[3][7] Significant reductions in diastolic depolarization are observed when If inhibition exceeds 50%.[3]
Q3: Are there any known off-target effects of ivabradine that I should be aware of?
Yes, at concentrations higher than those required for If inhibition, ivabradine can exhibit off-target effects on other cardiac ion channels. The most notable off-target effects are:
-
hERG (KCNH2) Potassium Channels: Ivabradine can inhibit hERG channels, which are responsible for the rapid delayed rectifier potassium current (IKr).[8][9] This can lead to a prolongation of the action potential duration and the QT interval.[8][10] The IC50 for hERG inhibition by ivabradine is similar to that for HCN channels, in the range of 2-3 µM.[7]
-
Voltage-Gated Sodium Channels (Nav1.5): Ivabradine has been shown to inhibit cardiac voltage-gated sodium channels in a concentration-dependent manner, with an IC50 of approximately 30 µM.[11] This can affect the maximum upstroke velocity of the action potential.
-
L-type Calcium Channels (Cav1.2): At concentrations higher than 3 µM, ivabradine can also begin to affect L-type calcium currents.[12]
Q4: How should I prepare a stock solution of ivabradine oxalate?
Ivabradine hydrochloride is soluble in aqueous solutions. To prepare a stock solution, dissolve ivabradine hydrochloride in high-quality water or a buffer such as PBS (pH 7.2).[13][14] For example, a 10 mg/ml stock solution can be prepared in PBS.[13] For organic solvents, ivabradine hydrochloride is soluble in DMSO (approx. 20 mg/ml) and ethanol (B145695) (approx. 25 mg/ml).[13] When using organic solvents, ensure the final concentration in your experimental solution is insignificant to avoid solvent-related physiological effects.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or minimal effect on pacemaker cell firing rate. | 1. Ivabradine concentration is too low. 2. Degraded ivabradine solution. 3. Experimental preparation lacks functional If current. | 1. Increase the concentration of ivabradine in a stepwise manner (e.g., 0.1, 1, 3, 10 µM).2. Prepare a fresh stock solution of ivabradine.3. Confirm the presence of If in your cell type or preparation using voltage-clamp protocols. |
| Unexpected prolongation of the action potential duration. | 1. Off-target effect on hERG channels. | 1. Use the lowest effective concentration of ivabradine to minimize hERG blockade.2. Consider using a more specific If inhibitor if available.3. Perform control experiments to characterize the effect of your ivabradine concentration on hERG currents in an expression system. |
| Precipitation of ivabradine in the experimental solution. | 1. Solubility limit exceeded. 2. Interaction with components of the saline solution. | 1. Ensure the final concentration does not exceed the solubility limit in your specific buffer. Ivabradine hydrochloride has good solubility in PBS (approx. 10 mg/ml).[13]2. Prepare fresh solutions and ensure all components are fully dissolved before adding ivabradine. |
| Variability in results between experiments. | 1. Inconsistent drug concentration. 2. Temperature fluctuations. 3. Run-down of ion channels during recording. | 1. Ensure accurate and consistent preparation of working solutions from the stock.2. Maintain a stable temperature throughout the experiment, as ion channel kinetics are temperature-sensitive.3. Monitor the stability of the recording over time and apply ivabradine after a stable baseline is achieved. |
Quantitative Data Summary
Table 1: Ivabradine IC50 Values for Key Cardiac Ion Channels
| Ion Channel | IC50 (µM) | Cell Type/Preparation | Reference(s) |
| HCN Channels (If) | ~2-3 | In vitro | [3] |
| hERG (IKr) | ~2-3 | hERG expressing cells | [7] |
| Nav1.5 (INa) | ~30 | Mouse ventricular cardiomyocytes | [11] |
| Nav1.2 | 296 ± 11 | Recombinant | [11] |
| Nav1.4 | 257 ± 15 | Recombinant | [11] |
Table 2: Electrophysiological Effects of Ivabradine
| Parameter | Effect | Concentration Range | Reference(s) |
| Sinoatrial Node Firing Rate | Decrease | 0.1 - 10 µM | [6] |
| Diastolic Depolarization Slope | Decrease | 0.1 - 10 µM | [6] |
| Action Potential Duration (APD) | Prolongation (at higher concentrations) | 10 µM | [6] |
| QT Interval | Prolongation (uncorrected) | Clinically relevant doses | [10][15] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of If in Isolated Sinoatrial Node Cells
-
Cell Preparation: Isolate sinoatrial node cells from an appropriate animal model (e.g., rabbit) using enzymatic digestion.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 D-glucose, 5 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 NaCl, 2 CaCl2, 2 MgATP, 0.1 Na2GTP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a potential of -35 mV to -40 mV.
-
Apply hyperpolarizing voltage steps (e.g., from -40 mV to -120 mV in 10 mV increments for 2-3 seconds) to elicit the If current.
-
-
Data Acquisition and Analysis:
-
Record the current traces before and after the application of ivabradine at various concentrations.
-
Measure the steady-state current amplitude at the end of the hyperpolarizing pulse.
-
Construct a concentration-response curve to determine the IC50 value.
-
Protocol 2: Action Potential Recording in Isolated Cardiac Preparations
-
Preparation: Dissect a suitable cardiac preparation, such as a Purkinje fiber or a sinoatrial node preparation, and place it in a tissue bath.
-
Superfusion: Continuously superfuse the preparation with oxygenated Tyrode's solution at a constant temperature (e.g., 37°C).
-
Recording:
-
Impale a cell with a sharp glass microelectrode filled with 3 M KCl.
-
Record spontaneous action potentials.
-
-
Drug Application:
-
After obtaining a stable baseline recording, switch to a superfusion solution containing the desired concentration of ivabradine.
-
Record the changes in action potential parameters such as firing rate, diastolic depolarization slope, and action potential duration.
-
Visualizations
Caption: Ivabradine's mechanism of action on the HCN channel.
Caption: General workflow for an electrophysiology experiment with ivabradine.
Caption: A decision tree for troubleshooting common issues with ivabradine.
References
- 1. What is the mechanism of Ivabradine Hydrochloride? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. AOP-Wiki [aopwiki.org]
- 4. Ivabradine - Wikipedia [en.wikipedia.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Electrophysiological effects of ivabradine in dog and human cardiac preparations: potential antiarrhythmic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. hERG potassium channel inhibition by ivabradine may contribute to QT prolongation and risk of torsades de pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hERG potassium channel blockade by the HCN channel inhibitor bradycardic agent ivabradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. I f inhibition with ivabradine : electrophysiological effects and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Bradycardic Agent Ivabradine Acts as an Atypical Inhibitor of Voltage-Gated Sodium Channels [frontiersin.org]
- 12. The “Funny” Current (If) Inhibition by Ivabradine at Membrane Potentials Encompassing Spontaneous Depolarization in Pacemaker Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. iajps.com [iajps.com]
- 15. droracle.ai [droracle.ai]
Ivabradine Oxalate Stability in Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ivabradine (B130884) oxalate (B1200264) in various solvent solutions.
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation pathways for ivabradine?
A1: Ivabradine is susceptible to degradation under several conditions, primarily through hydrolysis (acidic and basic), oxidation, and photolysis.[1][2][3] Forced degradation studies have shown that ivabradine degrades when exposed to increased temperature, strong acids and bases, oxidizing agents, and light.[1][4]
Q2: How does the stability of ivabradine oxalate compare to ivabradine hydrochloride?
A2: While both salts are used in pharmaceutical development, this compound has been reported to be more susceptible to oxidative degradation compared to the hydrochloride salt.[5] This has led to the inclusion of antioxidants like butylated hydroxytoluene (BHT) in some this compound formulations to enhance stability.[5]
Q3: What are the known degradation products of ivabradine?
A3: Several degradation products of ivabradine have been identified and characterized using techniques like LC-MS/MS.[1] One notable photodegradation product is N-desmethyl ivabradine, which is also an active metabolite.[4] Other identified degradation compounds have also been found to be pharmacologically active.[1][6] In forced degradation studies, five major degradation products were identified under various stress conditions.[3]
Q4: What is the recommended method for assessing the stability of an this compound solution?
A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for assessing the stability of ivabradine solutions.[3][7][8] These methods can separate the intact ivabradine from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API) over time. A common detection wavelength for ivabradine is around 286-287 nm.[7]
Q5: Is there quantitative data on the stability of this compound in common organic solvents?
Q6: How can I improve the stability of my this compound solution?
A6: To improve stability, consider the following:
-
Protection from Light: Store solutions in amber vials or protect them from light, as ivabradine is susceptible to photolytic degradation.[2]
-
Temperature Control: Store solutions at recommended temperatures (e.g., refrigerated or as specified by the manufacturer) to minimize thermal degradation.
-
Use of Antioxidants: For formulations, especially those prone to oxidation, the addition of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid has been shown to improve the stability of this compound.[10][11]
-
pH Control: Avoid highly acidic or alkaline conditions if possible, as these can accelerate hydrolytic degradation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Problem: Additional peaks are observed in the HPLC chromatogram of an this compound solution that were not present in the initial analysis.
-
Possible Cause: This indicates the formation of degradation products.
-
Troubleshooting Steps:
-
Verify Peak Purity: Use a photodiode array (PDA) detector to check the peak purity of the main ivabradine peak.
-
Review Storage Conditions: Confirm that the solution was stored under the recommended conditions (protected from light, appropriate temperature).
-
Perform Forced Degradation: To tentatively identify the degradation pathway, you can subject a fresh sample of the this compound solution to controlled stress conditions (e.g., heat, acid, base, oxidation) and compare the resulting chromatograms to your sample.
-
LC-MS/MS Analysis: For definitive identification of the unknown peaks, analysis by LC-MS/MS is recommended to determine the mass of the degradation products and elucidate their structures.[1]
-
Issue 2: Decrease in Ivabradine Concentration Over Time
-
Problem: The concentration of this compound in a prepared solution is decreasing over a series of experiments.
-
Possible Cause: The solvent and storage conditions may not be optimal for the stability of this compound.
-
Troubleshooting Steps:
-
Conduct a Stability Study: Prepare a fresh solution and analyze its concentration at defined time points (e.g., 0, 24, 48, 72 hours) under your typical experimental storage conditions. This will provide a degradation profile.
-
Evaluate Solvent Choice: If using an aqueous buffer, ensure the pH is near neutral if possible. For organic solvents, while comprehensive data is lacking, solutions should be prepared fresh whenever possible. One study noted that aqueous solutions of ivabradine hydrochloride are not recommended for storage for more than one day.[9]
-
Consider Antioxidants: If oxidative degradation is suspected (e.g., if the solvent is not degassed or if the solution is exposed to air for extended periods), consider preparing the solution with the addition of a suitable antioxidant.[10][11]
-
Data Presentation
The following tables summarize the conditions and outcomes of forced degradation studies performed on ivabradine.
Table 1: Summary of Forced Degradation Conditions for Ivabradine
| Stress Condition | Reagent/Method | Duration & Temperature | Reference |
| Acid Hydrolysis | 2 M HCl | 24 hours at 80°C | [2] |
| Alkaline Hydrolysis | 1 M NaOH | 24 hours at 80°C | [2] |
| Oxidation | 3%, 7.5%, and 15% H₂O₂ | 24 hours at 80°C | [2] |
| Thermal Degradation | Deionized Water | 24 hours at 80°C | [2] |
| Photolytic Degradation (Solution) | Deionized Water, 500 W/m² | 24 and 48 hours | [2] |
| Photolytic Degradation (Solid) | 500 W/m² | 120 hours | [2] |
Table 2: Summary of Ivabradine Degradation Under Various Stress Conditions
| Stress Condition | Extent of Degradation | Key Observations | Reference |
| Acid Hydrolysis | Significant Degradation | Formation of multiple degradation products. | [2] |
| Alkaline Hydrolysis | Significant Degradation | Formation of multiple degradation products. | |
| Oxidative Degradation | Complete Degradation | Complete degradation observed with H₂O₂. | |
| Thermal Degradation | Susceptible | Degradation observed at elevated temperatures. | [1][4] |
| Photolytic Degradation (Solution) | Significant Degradation | Six degradation products formed after 24 hours; complete decomposition after 48 hours. | [2] |
| Photolytic Degradation (Solid) | Stable | No degradation products were observed after 120 hours of exposure. | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a general guideline based on published studies for ivabradine hydrochloride.[2] Researchers should adapt it based on their specific needs and analytical methods.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or a water:acetonitrile (B52724) mixture) to obtain a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Take a known volume of the stock solution.
-
Add an equal volume of 2 M HCl.
-
Incubate the mixture at 80°C for 24 hours.
-
Cool the solution and neutralize it with an appropriate amount of 2 M NaOH.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Take a known volume of the stock solution.
-
Add an equal volume of 1 M NaOH.
-
Incubate the mixture at 80°C for 24 hours.
-
Cool the solution and neutralize it with an appropriate amount of 1 M HCl.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Oxidative Degradation:
-
Take a known volume of the stock solution.
-
Add an equal volume of 30% H₂O₂.
-
Keep the solution at room temperature for a specified period, monitoring the degradation.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Thermal Degradation:
-
Take a known volume of the stock solution diluted with deionized water.
-
Incubate at 80°C for 24 hours.
-
Cool and dilute to a final concentration suitable for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in a transparent container to a light source providing an illuminance of 500 W/m² for 24-48 hours.
-
A control sample should be kept in the dark under the same temperature conditions.
-
At specified time points, withdraw samples and analyze by HPLC.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to determine the percentage of degradation and identify degradation products.
Visualizations
Ivabradine Mechanism of Action: HCN Channel Blockade
Caption: Mechanism of ivabradine blocking the HCN4 channel.
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation stability testing.
References
- 1. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels | PLOS One [journals.plos.org]
- 3. Review: HCN Channels in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Hyperpolarization-Activated Cyclic-Nucleotide-Gated Channel Blocker Ivabradine Does Not Prevent Arrhythmias in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]
- 5. EP3025705A1 - Stable ivabradine formulations - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2016162437A1 - Pharmaceutical composition comprising this compound - Google Patents [patents.google.com]
Technical Support Center: Managing Ivabradine-Induced Bradycardia in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ivabradine (B130884) in animal studies. The information is designed to help manage bradycardia, a common side effect, ensuring the welfare of the animals and the integrity of the experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ivabradine and why does it cause bradycardia?
Ivabradine is a heart rate-lowering agent that selectively and specifically inhibits the cardiac pacemaker current, known as the "funny" current (If).[1][2] This current is crucial for regulating the heart rate by controlling the spontaneous diastolic depolarization in the sinoatrial (SA) node.[1] The If current is carried through hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, primarily the HCN4 isoform in the SA node.[3][4] Ivabradine enters the HCN channel from the intracellular side when the channel is open, disrupting the flow of ions. This action prolongs the time it takes for the SA node to fire, thus slowing the heart rate.[1][3] This targeted effect on the SA node allows ivabradine to reduce heart rate without significantly affecting myocardial contractility, blood pressure, or ventricular repolarization.[1][2]
Q2: What are the typical dose ranges for ivabradine in common laboratory animal species?
The dose of ivabradine required to induce a significant heart rate reduction varies between species and the desired level of bradycardia. It is crucial to perform dose-finding studies for your specific animal model and experimental conditions. The following table summarizes doses used in various published studies.
| Animal Model | Route of Administration | Dose Range | Observed Heart Rate Reduction | Reference |
| Mice | Oral (drinking water) | 5 - 20 mg/kg/day | Up to 20% | [5] |
| Osmotic minipump | 10 mg/kg/day | 22% | [6] | |
| Intraperitoneal (i.p.) | 10 mg/kg | ~13% within 5 minutes | [7] | |
| Rats | Oral | 10 mg/kg/day | Significant reduction | [8] |
| Intravenous (IV) | 2 mg/kg | Significant bradycardia | ||
| Dogs | Oral | 0.5 - 2.0 mg/kg (single dose) | Dose-dependent decrease | [9][10] |
| Intravenous (IV) | 0.5 mg/kg | Significant decrease | ||
| Cats | Oral | 0.1 - 0.5 mg/kg (single dose) | Dose-dependent decrease | |
| Hamsters | Intravenous (IV) | 2.0 mg/kg bolus + 0.5 mg/kg/h | Not specified | [11] |
Q3: How should I monitor animals for bradycardia during an ivabradine study?
Continuous monitoring of cardiovascular parameters is essential for the safe and effective use of ivabradine in animal studies.
Key Monitoring Parameters:
-
Heart Rate: Continuous measurement is ideal, especially during the initial dosing and peak effect periods. Telemetry is the gold standard for conscious, unrestrained animals as it minimizes stress-related heart rate fluctuations.[12]
-
Electrocardiogram (ECG): To monitor cardiac rhythm and detect any conduction disturbances, such as atrioventricular (AV) block.[2][13]
-
Blood Pressure: To assess the overall hemodynamic status of the animal.[2]
Monitoring Frequency:
-
Baseline: Establish a stable baseline heart rate and blood pressure before ivabradine administration.
-
Post-Dose: Monitor continuously for the first few hours after the initial dose and at regular intervals thereafter, depending on the route of administration and the expected time to peak effect.
-
Long-term studies: Daily or weekly monitoring may be sufficient once the heart rate has stabilized.
Troubleshooting Guide: Managing Excessive Bradycardia
Excessive bradycardia can compromise the well-being of the animal and the validity of the experimental results. The following guide provides a stepwise approach to managing this side effect.
Step 1: Define Intervention Thresholds
Before starting the experiment, establish clear heart rate thresholds that will trigger an intervention. These thresholds will be species-specific and should be determined in consultation with a veterinarian and based on pilot studies. For example, in dogs, a heart rate below 60 beats per minute (bpm) is often considered bradycardia.[14] However, the significance of a particular heart rate depends on the baseline for that species and individual animal.
Step 2: Immediate Actions for Severe Bradycardia
If an animal's heart rate drops below the predetermined threshold and/or it shows signs of distress (e.g., lethargy, altered respiration), take the following immediate actions:
-
Reduce or Discontinue Ivabradine: If the drug is being administered via continuous infusion, reduce the rate or stop the infusion. For oral dosing, subsequent doses may need to be adjusted or withheld.[2]
-
Provide Supportive Care: Ensure the animal is warm and comfortable. Intravenous fluids may be necessary to support blood pressure.[2]
Step 3: Pharmacological Intervention
If bradycardia is severe and life-threatening, pharmacological intervention may be necessary. The choice of agent will depend on the experimental protocol and the specific circumstances.
-
Atropine (B194438): A parasympatholytic agent that can increase heart rate.[15]
-
Isoproterenol: A non-selective β-adrenergic agonist that increases heart rate.[8]
-
Clinical Dosage (can be adapted for preclinical studies): 2-10 mcg/min continuous IV infusion, titrated to effect.
-
-
Dopamine: Can increase heart rate, particularly at higher doses.[2]
-
Clinical Dosage (can be adapted for preclinical studies): 5-20 mcg/kg/min IV infusion.
-
Important Considerations:
-
The use of these reversal agents can have confounding effects on your experimental results. Their use should be carefully considered and documented.
-
Consult with a veterinarian to determine the most appropriate intervention for your specific animal model and experimental setup.
Experimental Protocols
Protocol 1: Cardiovascular Safety Monitoring in Conscious Dogs
This protocol outlines a general procedure for monitoring cardiovascular parameters in conscious dogs treated with ivabradine, based on ICH S7A and S7B guidelines.[12]
-
Animal Model: Purpose-bred beagle dogs implanted with telemetry devices for continuous ECG, heart rate, and blood pressure monitoring.
-
Acclimatization: Allow animals to acclimate to the study environment to minimize stress.
-
Baseline Recording: Record at least 24 hours of baseline cardiovascular data before the first dose of ivabradine.
-
Drug Administration: Administer ivabradine orally at doses ranging from 0.5 to 2.0 mg/kg.[9][10]
-
Post-Dose Monitoring: Continuously record telemetry data for at least 24 hours after dosing. Pay close attention to the time of expected peak plasma concentration.
-
Data Analysis: Analyze heart rate, PR interval, QRS duration, and QT interval. Correct the QT interval for heart rate changes (e.g., using Bazett's or Fridericia's formula).
-
Washout Period: A washout period of at least 2 days should be allowed between different dose administrations in a crossover study design.[9]
Protocol 2: Reversal of Ivabradine-Induced Bradycardia with Atropine in Dogs
This protocol describes a method for reversing excessive bradycardia in dogs.
-
Induction of Bradycardia: Administer ivabradine at a dose known to cause significant bradycardia (e.g., determined from a pilot study).
-
Monitoring: Continuously monitor heart rate and ECG.
-
Intervention Threshold: If the heart rate falls below a predetermined critical level (e.g., < 50 bpm) or if signs of hemodynamic compromise are observed, proceed with intervention.
-
Atropine Administration: Administer atropine at a dose of 0.04 mg/kg intravenously.[17]
-
Post-Intervention Monitoring: Continue to monitor heart rate and ECG to assess the response to atropine. A significant increase in heart rate is expected.[17][18]
Visualizations
Caption: Mechanism of action of ivabradine in the sinoatrial node.
References
- 1. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. If channel inhibitor ivabradine lowers heart rate in mice with enhanced sympathoadrenergic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ivabradine-Induced Bradycardia is Accompanied by Reduced Stress-Related Anxiety: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. The bradycardic agent ivabradine decreases conduction velocity in the AV node and in the ventricles in-vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ivabradine improves survival and attenuates cardiac remodeling in isoproterenol-induced myocardial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute effect of ivabradine on heart rate and myocardial oxygen consumption in dogs with asymptomatic mitral valve degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute effect of ivabradine on heart rate and myocardial oxygen consumption in dogs with asymptomatic mitral valve degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ivabradine Attenuates the Microcirculatory Derangements Evoked by Experimental Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 13. drugs.com [drugs.com]
- 14. Effects of preemptive atropine administration on incidence of medetomidine-induced bradycardia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assets.ctfassets.net [assets.ctfassets.net]
- 16. vettimes.com [vettimes.com]
- 17. idexx.com [idexx.com]
- 18. Cardiovascular and pulmonary effects of atropine reversal of oxymorphone-induced bradycardia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ivabradine and CYP3A4 Inhibitor Interactions in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experimental setups involving the interaction of ivabradine (B130884) with CYP3A4 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of interaction between ivabradine and CYP3A4 inhibitors?
A1: Ivabradine is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines.[1][2][3] When co-administered with a CYP3A4 inhibitor, the metabolic breakdown of ivabradine is reduced, leading to increased plasma concentrations of ivabradine.[1][2] This elevated concentration can enhance its pharmacological effects, potentially leading to adverse events such as severe bradycardia and cardiac conduction disturbances.[1][4]
Q2: Which CYP3A4 inhibitors are known to have significant interactions with ivabradine?
A2: CYP3A4 inhibitors are generally categorized by their potency.
-
Strong inhibitors are contraindicated for use with ivabradine and include ketoconazole (B1673606), itraconazole, clarithromycin, and ritonavir.[5]
-
Moderate inhibitors should also be avoided and include diltiazem (B1670644) and verapamil.[1]
Q3: What are the expected pharmacokinetic changes when ivabradine is co-administered with a CYP3A4 inhibitor?
A3: Co-administration with a CYP3A4 inhibitor is expected to increase the Area Under the Curve (AUC) and the maximum plasma concentration (Cmax) of ivabradine. For instance, co-administration of ketoconazole (a strong CYP3A4 inhibitor) with ivabradine has been shown to increase ivabradine's AUC by 7- to 8-fold and Cmax by 3- to 4-fold in clinical studies.[5]
Q4: Are there any in vitro models suitable for studying this interaction?
A4: Yes, human liver microsomes (HLMs) are a standard in vitro model to study the metabolism of ivabradine and its inhibition by CYP3A4 inhibitors.[6][7][8] These assays allow for the determination of key parameters like the half-maximal inhibitory concentration (IC50) of the inhibitor.
Q5: What animal models are appropriate for in vivo studies of this interaction?
A5: Rodent models, particularly Sprague-Dawley rats, are commonly used for pharmacokinetic studies of drug-drug interactions involving CYP3A4.[6][9][10] These models can provide valuable in vivo data on how CYP3A4 inhibitors affect the plasma concentration and clearance of ivabradine. Beagle dogs are another animal model that has been used for pharmacokinetic studies of CYP3A4 substrates.
Troubleshooting Guides
In Vitro Human Liver Microsome (HLM) Assays
| Issue | Potential Cause | Troubleshooting Step |
| High variability in IC50 values | Inconsistent incubation times or temperatures. Pipetting errors. | Ensure precise timing and temperature control (37°C). Use calibrated pipettes and proper technique. |
| Substrate or inhibitor instability in the assay buffer. | Check the stability of all compounds in the incubation buffer over the experiment's duration. | |
| No inhibition observed where expected | Inhibitor concentration is too low. | Test a wider range of inhibitor concentrations, ensuring they bracket the expected IC50. |
| The inhibitor may be a weak or time-dependent inhibitor requiring pre-incubation. | Include a pre-incubation step with the inhibitor and microsomes before adding ivabradine. | |
| Unexpectedly potent inhibition | Non-specific binding of the substrate or inhibitor to the incubation vessel. | Use low-binding plates and tubes. Consider including a protein source like bovine serum albumin (BSA) in the buffer to reduce non-specific binding. |
| Solvent effects from the inhibitor stock solution. | Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells. |
In Vivo Animal Pharmacokinetic Studies
| Issue | Potential Cause | Troubleshooting Step |
| High inter-animal variability in plasma concentrations | Inconsistent dosing or sampling times. Animal stress affecting metabolism. | Standardize dosing and blood sampling procedures. Acclimatize animals to the experimental conditions to minimize stress. |
| Genetic variability in CYP enzyme expression within the animal strain. | Use a sufficient number of animals per group to account for biological variability and ensure statistical power. | |
| Lower than expected increase in ivabradine exposure with inhibitor | Poor absorption or rapid metabolism of the CYP3A4 inhibitor in the animal model. | Verify the pharmacokinetic profile of the inhibitor in the chosen animal model to ensure adequate exposure. |
| The chosen animal model has a different CYP3A4 substrate specificity compared to humans. | While rodent models are useful, be aware of potential species differences in metabolism. Consider using humanized mouse models if available. | |
| Adverse events in animals (e.g., excessive bradycardia) | The combined effect of ivabradine and the CYP3A4 inhibitor is causing toxicity. | Start with lower doses of both ivabradine and the inhibitor. Monitor animals closely for any signs of distress. |
Quantitative Data Summary
Table 1: Effect of CYP3A4 Inhibitors on Ivabradine Pharmacokinetics (Clinical Data)
| CYP3A4 Inhibitor | Dose of Inhibitor | Dose of Ivabradine | Change in Ivabradine AUC | Change in Ivabradine Cmax | Reference |
| Ketoconazole | 200 mg once daily | 10 mg single dose | 7- to 8-fold increase | 3- to 4-fold increase | [5] |
| Josamycin | 1000 mg twice daily | Not specified | 7- to 9-fold increase | Not specified | [5] |
| Diltiazem | 120 mg twice daily | Not specified | 2- to 3-fold increase | Not specified | [5] |
| Verapamil | 120 mg twice daily | Not specified | 2- to 3-fold increase | Not specified | [5] |
Table 2: Example of Preclinical Pharmacokinetic Data of Ivabradine in Rats (Oral Administration)
| Treatment Group | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | T1/2 (h) |
| Ivabradine alone | 72 µg | 15.3 ± 2.1 | 55.4 ± 6.3 | 2.8 ± 0.4 |
| Ivabradine + Carvedilol* | 72 µg + 200 µg | 25.1 ± 3.5 | 102.7 ± 11.8 | 4.5 ± 0.6 |
| Note: Carvedilol is a substrate and moderate inhibitor of CYP2D6 and has some inhibitory effects on P-glycoprotein, which may also influence ivabradine pharmacokinetics. This data is illustrative of a drug-drug interaction study design in rats. |
Experimental Protocols
In Vitro Ivabradine Metabolism Assay Using Human Liver Microsomes
Objective: To determine the IC50 of a test compound (CYP3A4 inhibitor) on the metabolism of ivabradine.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Ivabradine
-
Test inhibitor (e.g., ketoconazole as a positive control)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) with an internal standard for quenching the reaction and sample preparation
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of ivabradine and the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, HLM, and varying concentrations of the test inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and ivabradine.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining ivabradine or the formation of its major metabolite, N-desmethylivabradine.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
In Vivo Pharmacokinetic Interaction Study in Rats
Objective: To evaluate the effect of a CYP3A4 inhibitor on the pharmacokinetics of ivabradine in rats.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Ivabradine
-
CYP3A4 inhibitor (e.g., ketoconazole)
-
Vehicle for drug administration (e.g., saline, PEG400)
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Divide the rats into two groups: a control group receiving ivabradine alone and a treatment group receiving the CYP3A4 inhibitor followed by ivabradine.
-
Fast the rats overnight before dosing.
-
Administer the CYP3A4 inhibitor (or vehicle to the control group) orally at a predetermined time before ivabradine administration (e.g., 1 hour).
-
Administer ivabradine orally to all rats at a specified dose.
-
Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-ivabradine administration.
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Analyze the plasma samples for ivabradine concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) for both groups and compare them to assess the impact of the CYP3A4 inhibitor.
Visualizations
Caption: Ivabradine metabolism and the site of CYP3A4 inhibitor interaction.
Caption: Workflow for assessing ivabradine-CYP3A4 inhibitor interactions.
Caption: Logical troubleshooting workflow for experimental issues.
References
- 1. bioivt.com [bioivt.com]
- 2. drugs.com [drugs.com]
- 3. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CYP3A4 drug interactions: correlation of 10 in vitro probe substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. pharmaron.com [pharmaron.com]
- 7. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of Possible Pharmacokinetic Interaction Between Ivabradine and Carvedilol in Rats using High Performance Liquid Chromatography/Mass Spectroscopy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Ivabradine Dose Adjustment in Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ivabradine (B130884) in preclinical research. All guidance is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ivabradine?
A1: Ivabradine is a selective and specific inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, primarily the HCN4 isoform, which is responsible for the cardiac pacemaker "funny" current (Iƒ).[1][2] By inhibiting this current in the sinoatrial node, ivabradine slows the rate of diastolic depolarization, which in turn reduces the heart rate.[2][3] This action is achieved without affecting myocardial contractility, ventricular repolarization, or blood pressure.[3][4]
Q2: What are the common starting doses for ivabradine in different animal models?
A2: Starting doses for ivabradine vary depending on the animal species and the route of administration. It is crucial to consult species-specific literature. The following table summarizes some reported starting doses.
| Animal Model | Route of Administration | Recommended Starting Dose | Citation |
| Mice | Oral (in drinking water) | 5 - 10 mg/kg/day | [5] |
| Mice | Oral Gavage | 10 mg/kg/day | [1] |
| Rats | Oral Gavage | 6 - 10 mg/kg/day | [6][7] |
| Dogs | Oral | 0.5 mg/kg twice daily | [8] |
| Pigs | Intravenous (IV) | 0.3 mg/kg (slow bolus) | [9] |
Q3: How should ivabradine be prepared and administered for oral gavage?
A3: For oral gavage in rodents, ivabradine is typically dissolved in a suitable vehicle. Common vehicles include distilled water or a mixture of 0.5% methylcellulose (B11928114) and 5% Dimethylacetamide.[6][10] It is essential to ensure the substance is fully dissolved or forms a homogenous suspension before administration. The volume for oral gavage should generally not exceed 10 mL/kg.[11] The gavage needle should be of an appropriate length, measured from the animal's nose to the last rib, to ensure direct delivery to the stomach without causing injury to the esophagus or trachea.[11] Always administer the solution slowly and monitor the animal for any signs of distress.[11]
Troubleshooting Guide
Q1: My animal is experiencing excessive bradycardia after ivabradine administration. What should I do?
A1: Excessive bradycardia is a known potential side effect of ivabradine.[12] If you observe a persistent heart rate below the desired experimental range or signs of bradycardia-related distress (e.g., dizziness, fatigue, hypotension), the dose should be reduced.[13] For pediatric animal models, if bradycardia occurs at the initial dose, a reduction to a lower dose, such as 0.02 mg/kg twice daily, may be considered.[14][15] In some clinical protocols, if the heart rate drops below 50 bpm, the dose is titrated downward, and treatment may be discontinued (B1498344) if bradycardia persists at the lowest dose.[13]
Q2: The target heart rate reduction is not being achieved with the initial dose. How should I adjust the dose?
A2: If the desired heart rate reduction is not achieved, a dose escalation may be necessary. Dose adjustments should be made cautiously and after a sufficient period to observe the full effect of the current dose, typically after two weeks in clinical settings.[16] For pediatric animal models, the dose can be increased by 0.05 mg/kg at two-week intervals to target a heart rate reduction of at least 20%.[15] It's important to note that the heart rate-lowering effect of ivabradine is dose-dependent, but this effect may plateau at higher doses.[17]
Q3: Are there any known drug interactions I should be aware of during my experiments?
A3: Yes, ivabradine is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[18] Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole) is generally contraindicated as it can significantly increase ivabradine plasma concentrations and the risk of bradycardia.[15] Caution should also be exercised with moderate CYP3A4 inhibitors. Conversely, CYP3A4 inducers may decrease ivabradine's effectiveness.[15] Additionally, co-administration with other negative chronotropic drugs, such as beta-blockers or digoxin, can increase the risk of bradycardia.[12][15]
Q4: I am observing visual disturbances in my animals. Is this a known side effect?
A4: While more commonly reported in humans as luminous phenomena or phosphenes, visual disturbances are a known off-target effect of ivabradine.[12] This is due to the inhibition of HCN channels in the retina. These effects are typically dose-dependent.[19] If these side effects are a concern for your experimental outcomes, consider if a lower dose can still achieve the desired heart rate reduction.
Experimental Protocols
Protocol 1: Oral Administration of Ivabradine in a Rat Heart Failure Model
-
Animal Model: Adult male Sprague-Dawley rats.
-
Induction of Heart Failure: Heart failure can be induced by isoproterenol (B85558) subcutaneous injection (5mg/kg/day for 14 days).[6]
-
Ivabradine Preparation: Prepare a 10 mg/kg/day solution of ivabradine in distilled water.[6]
-
Administration: Administer the ivabradine solution once daily via oral gavage for the duration of the study (e.g., 14 days).[6]
-
Monitoring: Monitor heart rate and blood pressure before and after drug administration using a non-invasive blood pressure system.[6]
-
Dose Adjustment: If excessive bradycardia is observed, consider reducing the dose in subsequent cohorts. If the desired heart rate reduction is not achieved, a higher dose may be explored in a separate cohort, with careful monitoring for adverse effects.
Protocol 2: Intravenous Administration of Ivabradine in a Swine Acute Heart Failure Model
-
Animal Model: Anesthetized Large White pigs.[9]
-
Induction of Acute Heart Failure: Induce myocardial infarction by a 45-minute balloon occlusion of the left anterior descending artery.[9]
-
Ivabradine Preparation: Dilute ivabradine powder in distilled water to a concentration of at least 12 mg/mL.[9]
-
Administration: Administer a single slow intravenous bolus dose of 0.3 mg/kg.[9]
-
Monitoring: Continuously monitor hemodynamic parameters, including heart rate, blood pressure, and cardiac output, at baseline and at regular intervals (e.g., 15, 30, 45, and 60 minutes) post-administration.[9]
-
Dose Adjustment: This protocol uses a single dose. For studies requiring dose adjustments, subsequent experiments with different doses (ranging from 0.1 mg/kg to 0.6 mg/kg as reported in literature) would be necessary to determine the optimal dose for the desired effect.[9]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action and downstream effects of ivabradine.
Caption: Logical workflow for dose adjustment in preclinical ivabradine studies.
References
- 1. What are HCN channels blockers and how do they work? [synapse.patsnap.com]
- 2. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The therapeutic role of ivabradine in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. If channel inhibitor ivabradine lowers heart rate in mice with enhanced sympathoadrenergic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by ivabradine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The heart-rate-reducing agent, ivabradine, reduces mechanical allodynia in a rodent model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by ivabradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research-support.uq.edu.au [research-support.uq.edu.au]
- 12. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Ivabradine: a new rate-limiting therapy for coronary artery disease and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. reference.medscape.com [reference.medscape.com]
- 16. drugs.com [drugs.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. researchgate.net [researchgate.net]
minimizing phosphenes as a confounding factor in ivabradine vision research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ivabradine (B130884) and its effects on vision. The primary focus is on minimizing phosphenes as a confounding factor in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of ivabradine-induced phosphenes?
A1: Ivabradine-induced phosphenes are primarily caused by the drug's inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels in the retina.[1] Specifically, ivabradine blocks the Ih current in photoreceptors, which is analogous to the If current it targets in the sinoatrial node of the heart.[2] The Ih current plays a crucial role in the temporal resolution of the visual system by helping to curtail retinal responses to light stimuli.[2] By inhibiting this current, ivabradine alters the filtering of signals within the retinal circuitry, leading to an increased probability of perceiving phosphenes, which are visual sensations that arise in the absence of light.[3][4]
Q2: What are the typical characteristics of ivabradine-induced phosphenes?
A2: Ivabradine-induced phosphenes are generally described as transient, mild to moderate in intensity, and often triggered by sudden changes in light intensity.[5][6] They are commonly reported as sensations of enhanced brightness, halos, or kaleidoscopic effects.[7] The onset of phosphenes typically occurs within the first two months of initiating treatment.[5] In a significant number of cases, these visual disturbances resolve spontaneously, even with continued treatment.[8]
Q3: How common are phosphenes in subjects taking ivabradine?
A3: The incidence of phosphenes in individuals taking ivabradine is dose-dependent.[2][8] Clinical trials have reported varying rates, with some studies indicating that up to 14.5% of patients experience this side effect.[5] However, the rate of discontinuation of the drug due to phosphenes is low, generally less than 1%.[8][9]
Q4: Are there any long-term safety concerns regarding ivabradine's effects on vision?
A4: Current research suggests that the visual effects of ivabradine are reversible and not associated with long-term ocular toxicity.[10] Studies have shown that even with continued administration, there are no significant alterations to retinal morphology or the distribution of HCN channels.[10]
Troubleshooting Guides
Issue 1: Phosphenes are interfering with psychophysical testing.
-
Problem: Subjects report that spontaneous or light-induced phosphenes are making it difficult to perform visual tasks, such as visual acuity tests, contrast sensitivity measurements, or visual field mapping.
-
Solution:
-
Adaptation Period: Allow for a sufficient dark or light adaptation period before testing, as phosphenes are often triggered by sudden changes in illumination. A steady state of retinal adaptation may reduce their occurrence.
-
Stable Lighting Conditions: Conduct experiments in a room with stable and controlled lighting. Avoid abrupt changes in ambient light.
-
Subject Training: Familiarize subjects with the experience of phosphenes and train them to distinguish between the visual percept of the experimental stimulus and the internally generated phosphenes.
-
Phosphene Characterization: Before the main experiment, conduct a baseline session to characterize the nature of the phosphenes for each subject (e.g., location, shape, color, frequency of occurrence). This can help in designing stimuli that are less likely to be confused with the phosphenes.
-
Modify Stimulus Parameters: If possible, adjust the parameters of the visual stimulus. For example, changing the color, size, or duration of the stimulus might help differentiate it from the subject's typical phosphene experience.
-
Issue 2: Difficulty in distinguishing true retinal responses from artifacts in electroretinography (ERG) recordings.
-
Problem: It is unclear whether certain waveforms in the ERG are genuine light-evoked retinal responses or artifacts caused by phosphenes or other non-retinal sources.
-
Solution:
-
Analyze Waveform Timing: Genuine retinal responses, such as the a- and b-waves, have characteristic implicit times. Artifacts from muscle movements (blinks, eye movements) often occur with a different latency and may have a less consistent waveform.[11]
-
Record from the Unstimulated Eye: To identify artifacts from sources like eye movements, which are often conjugate, record from the contralateral, unstimulated eye.[2] The presence of a signal in the unstimulated eye that mirrors a component in the stimulated eye's recording suggests an artifact.[2]
-
Use Control Recordings: Obtain baseline ERG recordings before the administration of ivabradine. This will help establish the subject's normal retinal responses and make it easier to identify any new, anomalous waveforms that appear after drug administration.
-
Vary Stimulus Conditions: Ivabradine's effect on the Ih current can be more pronounced under certain stimulus conditions. For example, using long-duration or sinusoidal light stimuli may reveal changes in the ERG that are consistent with HCN channel inhibition, helping to distinguish these from random artifacts.[12]
-
Apply Digital Filtering: While caution should be exercised to avoid distorting the true retinal signal, applying appropriate digital filters can help remove high-frequency noise or low-frequency drifts that are characteristic of certain types of artifacts.[13]
-
Data Presentation
Table 1: Incidence and Characteristics of Ivabradine-Induced Phosphenes in Clinical Trials
| Characteristic | Description | Incidence/Value | Citations |
| Incidence | Percentage of patients reporting phosphenes | 3% - 14.5% | [5][14] |
| Dosage Dependence | Phosphene occurrence is dose-dependent | Yes | [2][8] |
| Intensity | Subjective intensity of visual disturbances | Mild to Moderate | [8] |
| Onset | Time to first experience of phosphenes after starting treatment | Within the first 2 months | [5] |
| Resolution | Percentage of cases where phosphenes resolve during or after treatment | ~77.5% | [8][9] |
| Discontinuation Rate | Percentage of patients discontinuing treatment due to phosphenes | < 1% | [8][9] |
Table 2: Recommended Ivabradine Dosage Adjustments in Clinical Practice
| Resting Heart Rate (bpm) | Dosage Adjustment | Citations |
| > 60 | Increase dose by 2.5 mg twice daily (up to a maximum of 7.5 mg twice daily) | [15] |
| 50 - 60 | Maintain current dose | [15] |
| < 50 or signs of bradycardia | Decrease dose by 2.5 mg twice daily | [15] |
Experimental Protocols
Protocol 1: Psychophysical Quantification of Phosphenes
This protocol provides a step-by-step method for characterizing the subjective experience of phosphenes.
-
Subject Preparation:
-
The subject is seated comfortably in a dimly lit, quiet room.
-
A period of 10-15 minutes of dark adaptation is recommended.
-
The subject is instructed on the purpose of the experiment and the types of responses required.
-
-
Phosphene Threshold Determination (if applicable for the study design):
-
This step is more relevant for studies using external stimulation (e.g., TMS) to induce phosphenes but can be adapted to document the baseline intensity of drug-induced phosphenes.
-
A rating scale (e.g., a 1-10 visual analog scale) is provided to the subject to rate the intensity of any perceived phosphenes at baseline.
-
-
Phosphene Mapping and Characterization:
-
A computer-based interface or a physical chart is used for the subject to report the location and shape of the phosphenes.
-
Location: The subject uses a mouse cursor or their finger to indicate the position of the phosphene within their visual field relative to a central fixation point.
-
Shape and Size: The subject can be asked to draw the outline of the phosphene.[8]
-
Intensity: The subject rates the brightness of the phosphene using a predefined scale (e.g., 1 = barely visible, 10 = very bright).[9]
-
Color: The subject is asked to describe the color of the phosphene from a list of options or in their own words.
-
Duration: The subject estimates the duration of the phosphene in seconds.
-
Trigger: The subject reports if the phosphene occurred spontaneously or was triggered by an event (e.g., a blink, eye movement, or a change in ambient light).
-
-
Data Collection:
-
Multiple trials should be conducted to assess the consistency of the phosphene reports.
-
Data on all the above parameters (location, shape, size, intensity, color, duration, and trigger) are recorded for each trial.
-
Protocol 2: Electroretinography (ERG) with Ivabradine
This protocol outlines a suggested approach for conducting ERG experiments to assess the effects of ivabradine on retinal function.
-
Baseline Recording:
-
A standard full-field flash ERG should be performed according to the International Society for Clinical Electrophysiology of Vision (ISCEV) standards before the administration of ivabradine. This includes dark-adapted (scotopic) and light-adapted (photopic) responses.
-
-
Ivabradine Administration:
-
Administer the desired dose of ivabradine. The timing of the post-drug ERG should be chosen to coincide with the expected peak plasma concentration of the drug.
-
-
Post-Ivabradine ERG Recording:
-
Repeat the full-field flash ERG protocol.
-
Specialized Protocols:
-
Long-Duration Flash ERG: Use a light stimulus with a longer duration (e.g., 100-200 ms) to better assess the characteristics of the ON and OFF retinal pathways, which may be affected by HCN channel inhibition.[12]
-
Sinusoidal Flicker ERG: Present a light stimulus that flickers with a sinusoidal waveform at various frequencies (e.g., 1-30 Hz). This can be particularly sensitive to the temporal filtering properties of the retina that are modulated by the Ih current.
-
-
-
Data Analysis:
-
Compare the amplitudes and implicit times of the a- and b-waves from the pre- and post-ivabradine recordings.
-
Analyze any changes in the waveform morphology, particularly in the post-b-wave components of the long-duration flash ERG.
-
For the sinusoidal flicker ERG, analyze the gain and phase of the responses as a function of stimulus frequency.
-
Carefully inspect the recordings for any unusual waveforms or artifacts that were not present in the baseline recordings.
-
Mandatory Visualizations
Caption: Signaling pathway of ivabradine-induced phosphenes.
Caption: Workflow for managing phosphenes in research.
Caption: Troubleshooting logic for ERG artifacts.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Cellular mechanisms underlying the pharmacological induction of phosphenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ivabradine and outcomes in chronic heart failure (SHIFT): a randomised placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tmslab.org [tmslab.org]
- 6. neurology.org [neurology.org]
- 7. researchgate.net [researchgate.net]
- 8. Methods to Compare Predicted and Observed Phosphene Experience in tACS Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. retinographics.com [retinographics.com]
- 11. WO2022087529A1 - Methods and apparatus for removing artifacts from an electroretinogram - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. jov.arvojournals.org [jov.arvojournals.org]
- 14. A Novel Approach for Documenting Phosphenes Induced by Transcranial Magnetic Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel approach for documenting phosphenes induced by transcranial magnetic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
ivabradine oxalate vs. ivabradine hydrochloride stability and degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of ivabradine (B130884) oxalate (B1200264) and ivabradine hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability differences between ivabradine oxalate and ivabradine hydrochloride?
A1: this compound is reported to be more physically stable compared to its hydrochloride salt.[1] However, ivabradine hydrochloride exhibits greater resistance to oxidative degradation.[2] The hydrochloride salt is known for its polymorphism, with certain crystalline forms being physically unstable at elevated temperatures.[1] Conversely, while the oxalate salt shows better polymorphic stability, it is more susceptible to chemical degradation, particularly through oxidation, necessitating the inclusion of antioxidants in formulations.[1][2]
Q2: Under what conditions does ivabradine typically degrade?
A2: Ivabradine has been shown to degrade under several stress conditions, including:
-
Acidic and Basic Hydrolysis: Degradation is observed in both acidic and alkaline environments.[3][4][5] Interestingly, the degradation behavior in the presence of hydrochloric acid can differ from that with sulfuric acid, leading to different degradation products.[3]
-
Oxidation: The compound is susceptible to oxidative stress, for instance, in the presence of hydrogen peroxide.[4][6]
-
Thermal Stress: Increased temperature can lead to the degradation of ivabradine.[4][6]
-
Photolysis: Exposure to light can also cause degradation.[4][6]
Q3: What are the known degradation products of ivabradine?
A3: Several degradation products of ivabradine have been identified and characterized using techniques like LC-HR-MS/MS.[3] Some of the identified impurities include dehydro ivabradine, acetyl ivabradine, hydroxy ivabradine, and ivabradine N-oxide, which is a major oxidative degradation product.[7] In silico toxicity studies have suggested that some of these degradation products may be severe ocular irritants.[3]
Troubleshooting Guide
Issue 1: Inconsistent results in stability studies.
-
Possible Cause: Polymorphic conversion of ivabradine hydrochloride.
-
Troubleshooting Step: Characterize the crystalline form of the ivabradine hydrochloride salt before and after the stability study using techniques like X-ray diffraction (XRD) to check for any polymorphic transformations.[1] Storing at controlled temperature and humidity is crucial.
Issue 2: Rapid degradation of this compound in the formulation.
-
Possible Cause: Oxidative degradation.
-
Troubleshooting Step: Incorporate an antioxidant into the formulation.[1][8] Oil-soluble antioxidants, potentially in combination with a metal chelating agent like citric acid or a water-soluble antioxidant like sodium metabisulfite, can improve chemical stability.[1]
Issue 3: Appearance of unexpected peaks in HPLC analysis during degradation studies.
-
Possible Cause: Formation of new degradation products specific to the stress conditions.
-
Troubleshooting Step: Utilize a stability-indicating HPLC method capable of separating the main peak from all potential degradation products.[9] If new peaks are observed, use techniques like LC-MS/MS to identify and characterize these unknown impurities.[3][4] The choice of acid in forced hydrolysis (e.g., HCl vs. H2SO4) can lead to different degradation profiles.[3]
Data Summary
Table 1: Summary of Forced Degradation Studies on Ivabradine
| Stress Condition | Reagents/Parameters | Observation | Reference |
| Acidic Hydrolysis | 2 M HCl, 80°C, 24h | Degradation observed | [4] |
| Alkaline Hydrolysis | 1 M NaOH, 80°C, 24h | Degradation observed | [4] |
| Oxidation | 3%, 7.5%, 15% H₂O₂, 80°C, 24h | Complete degradation with H₂O₂ | [4] |
| Thermal Degradation | Deionized water, 80°C, 24h | Degradation observed | [4] |
| Photolytic Degradation | Exposure to light | Degradation observed | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Ivabradine
This protocol is a generalized procedure based on common practices in forced degradation studies.[4][10]
-
Sample Preparation: Weigh 1 mg of ivabradine and dissolve it in 2 ml of the appropriate solvent for each stress condition.
-
Acid Hydrolysis: Add 2 M HCl and incubate at 80°C for 24 hours.
-
Alkaline Hydrolysis: Add 1 M NaOH and incubate at 80°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at 80°C for 24 hours.
-
Thermal Degradation: Dissolve in deionized water and keep at 80°C for 24 hours.
-
Photolytic Degradation: Expose the sample (in solution and solid state) to light for specified durations (e.g., 24h, 48h, 120h).
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for Ivabradine
The following is an example of an HPLC method used for stability studies.[3][5]
-
Column: Phenomenex Luna C18 (250 × 4.6 mm, 5.0 µm)
-
Mobile Phase: A gradient of Ammonium formate (B1220265) (10 mM, pH 3.0) and Acetonitrile.
-
Flow Rate: 0.7 ml/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 286 nm
-
Injection Volume: 20 µl
Visualizations
Caption: A generalized workflow for conducting forced degradation studies on ivabradine.
References
- 1. WO2016162437A1 - Pharmaceutical composition comprising this compound - Google Patents [patents.google.com]
- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of degradation products of Ivabradine by LC‐HR‐MS/MS: a typical case of exhibition of different degrad… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. EP3025705A1 - Stable ivabradine formulations - Google Patents [patents.google.com]
- 9. ajpaonline.com [ajpaonline.com]
- 10. japsonline.com [japsonline.com]
Technical Support Center: Addressing Variability in Heart Rate Reduction with Ivabradine Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ivabradine (B130884). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the variability in heart rate reduction observed during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
General
Q1: What is the primary mechanism of action of ivabradine?
Ivabradine selectively inhibits the "funny" current (If) in the sinoatrial (SA) node of the heart.[1] This current is mediated by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, primarily the HCN4 isoform in the SA node.[2][3] By blocking these channels, ivabradine reduces the slope of diastolic depolarization, which in turn slows the firing rate of the SA node and leads to a reduction in heart rate.[4][5]
Q2: Why do I observe significant variability in heart rate reduction with the same dose of ivabradine across my experimental subjects?
Variability in the heart rate-lowering effect of ivabradine is a known phenomenon and can be attributed to several factors:
-
Baseline Heart Rate: The magnitude of heart rate reduction with ivabradine is greater in subjects with a higher baseline heart rate.[6]
-
Autonomic Tone: While ivabradine's primary action is independent of the autonomic nervous system, the overall autonomic state can influence the baseline heart rate and thus the observable effect of the drug.[7][8]
-
Genetic Variations: Polymorphisms in the genes encoding for the HCN4 channel (ivabradine's target) and CYP3A4 (the primary enzyme for ivabradine metabolism) can lead to interindividual differences in drug response.
-
Presence of Active Metabolites: Ivabradine is metabolized into several compounds, with its N-demethylated metabolite also contributing to the heart rate-lowering effect.[9] Individual differences in metabolism can alter the plasma concentrations of the parent drug and its active metabolite, leading to varied responses.
-
HCN Channel Isoform Expression: The heart expresses different HCN isoforms (HCN1, HCN2, HCN4), and their relative expression levels can vary between species and individuals, potentially influencing ivabradine's overall effect.[10]
In Vitro Experiments
Q3: I am not seeing the expected level of If current block in my patch-clamp experiments on isolated cardiomyocytes. What could be the issue?
Several factors can influence the efficacy of ivabradine in patch-clamp studies:
-
Channel State: Ivabradine's block of HCN4 channels is "use-dependent" and state-dependent, meaning it binds more effectively when the channel is in the open state.[2][10] Ensure your voltage-clamp protocol allows for sufficient channel opening.
-
Drug Application: Ivabradine acts from the intracellular side of the channel.[2] For whole-cell patch-clamp, ensure adequate time for the drug to diffuse from the pipette into the cell. For outside-out patches, the effect may be limited.
-
HCN Isoform: While HCN4 is the primary isoform in the SA node, other isoforms like HCN1 may be present, especially in different cardiac regions or cell lines. Ivabradine exhibits different blocking characteristics for HCN1 (closed-channel blocker) and HCN4 (open-channel blocker), which could affect your results.[10]
-
Drug Concentration: Ensure the concentration of ivabradine in your perfusion solution is accurate and that the solution is fresh.
Q4: Can ivabradine have off-target effects in my cardiac tissue preparation?
While ivabradine is highly selective for HCN channels, at higher concentrations, it may exhibit off-target effects on other cardiac ion channels, including:[11]
These off-target effects are generally observed at concentrations higher than those required for therapeutic heart rate reduction but should be considered when interpreting results from experiments using a wide range of concentrations.
In Vivo Experiments
Q5: The heart rate reduction in my animal model is less than expected based on published data. What should I check?
-
Route of Administration and Bioavailability: Oral bioavailability of ivabradine is around 40% due to first-pass metabolism.[11] Consider the route of administration (oral gavage vs. intravenous) and potential differences in absorption and metabolism in your specific animal model.
-
Anesthesia: The type of anesthetic used can influence the autonomic nervous system and baseline heart rate, which can, in turn, affect the observed magnitude of ivabradine-induced heart rate reduction.[7]
-
Metabolism: As in humans, the metabolism of ivabradine to its active N-demethylated metabolite can vary between animal species and even strains, leading to different plasma concentrations and effects.[9]
-
Sympathetic Tone: In conditions of high sympathetic activation, the heart rate-lowering effect of ivabradine is maintained.[7] However, the baseline heart rate will be elevated, which should be taken into account when calculating the percentage of heart rate reduction.
Troubleshooting Guides
In Vitro Electrophysiology (Patch-Clamp)
| Problem | Possible Cause | Troubleshooting Steps |
| No or minimal block of If current | 1. Inadequate channel opening. | 1a. Use a voltage protocol with repetitive hyperpolarizing steps to facilitate use-dependent block.[10] 1b. Ensure the holding potential is appropriate for the HCN isoform being studied. |
| 2. Insufficient intracellular drug concentration. | 2a. Allow for at least 5-10 minutes of dialysis from the patch pipette in whole-cell configuration. 2b. Confirm the accuracy of the ivabradine concentration in the pipette solution. | |
| 3. Incorrect HCN isoform being studied. | 3. Verify the expression of HCN isoforms in your cell line or primary cells using techniques like RT-PCR or Western blotting. | |
| Slow onset of block | 1. Use-dependent nature of the block. | 1. This is an expected characteristic of ivabradine's interaction with HCN4 channels.[2] Compare the onset with a non-use-dependent blocker like cesium to confirm. |
| 2. Slow diffusion of the drug to the binding site. | 2. Ensure a stable and continuous perfusion system. | |
| Inconsistent block across cells | 1. Variability in HCN channel expression. | 1. If using primary cells, expect some natural variation. For cell lines, ensure a stable, clonal population. |
| 2. Cell health and seal resistance. | 2. Only use cells with a high seal resistance (>1 GΩ) and stable baseline currents. |
In Vivo Animal Studies
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in heart rate reduction between animals | 1. Inconsistent drug administration. | 1. For oral gavage, ensure accurate dosing based on body weight and proper technique to minimize variability in absorption. |
| 2. Differences in baseline heart rate. | 2. Allow for a sufficient acclimatization period before baseline measurements to minimize stress-induced tachycardia.[7] Report baseline heart rates for all animals. | |
| 3. Genetic differences within the animal strain. | 3. Use a genetically homogenous animal strain if possible. | |
| Unexpected changes in blood pressure or cardiac contractility | 1. Off-target effects at high doses. | 1. Perform a dose-response study to identify the optimal dose for heart rate reduction without significant hemodynamic side effects.[13] |
| 2. Reflex autonomic adjustments. | 2. While ivabradine's direct effect is not on the autonomic nervous system, a significant drop in heart rate can trigger baroreflex responses. Monitor blood pressure and consider autonomic blockade experiments for mechanistic studies. | |
| Development of arrhythmias | 1. Pro-arrhythmic potential in certain conditions. | 1. Ivabradine has been associated with an increased risk of atrial fibrillation in some clinical settings.[14][15] Monitor ECG continuously. |
| 2. Unmasking of underlying conduction abnormalities. | 2. Screen animals for baseline ECG abnormalities before starting the experiment. |
Data Presentation
Table 1: Dose-Dependent Effects of Ivabradine on Heart Rate in Different Models
| Model | Dose | Route of Administration | Heart Rate Reduction (%) | Reference |
| Healthy Volunteers | 10 mg (single oral) | Oral | 11% ± 4% (exercise) | [7] |
| Healthy Volunteers | 20 mg (single oral) | Oral | 18% ± 6% (exercise) | [7] |
| Healthy Volunteers | 10 mg (repeated oral) | Oral | 18% ± 4% (exercise) | [7] |
| Healthy Volunteers | 20 mg (repeated oral) | Oral | 27% ± 6% (exercise) | [7] |
| Mice | ≥5 mg/kg/day | Oral (in drinking water) | up to 20% | [7] |
| Dogs with DMVD | 0.5 mg/kg | Oral | Significant decrease at 3h | [13] |
| Dogs with DMVD | 1.0 mg/kg | Oral | Significant decrease | [13] |
| Dogs with DMVD | 2.0 mg/kg | Oral | Significant decrease | [13] |
| Swine (acute HF model) | 0.3 mg/kg | Intravenous | 21.9% (at 15 min) | [16] |
Table 2: Impact of Ivabradine on Heart Rate Variability (HRV) in Patients with Nonischemic Dilated Cardiomyopathy
| HRV Parameter | Baseline | After 8 Weeks of Ivabradine | p-value | Reference |
| Mean Heart Rate (bpm) | 83.6 ± 8.0 | 64.6 ± 5.8 | < 0.0001 | [10] |
| Mean RR Interval (ms) | 713 ± 74 | 943 ± 101 | < 0.0001 | [10] |
| SDNN (ms) | 56.2 ± 15.7 | 87.9 ± 19.4 | < 0.0001 | [10] |
| SDANN (ms) | 49.5 ± 14.7 | 76.4 ± 19.5 | < 0.0001 | [10] |
| RMSSD (ms) | 13.5 ± 4.6 | 17.8 ± 5.4 | < 0.0001 | [10] |
| pNN50 (%) | 2.4 ± 1.6 | 3.2 ± 2.2 | < 0.0001 | [10] |
SDNN: Standard deviation of all normal-to-normal RR intervals; SDANN: Standard deviation of the average normal-to-normal RR intervals in all 5-minute segments; RMSSD: Square root of the mean of the sum of the squares of differences between adjacent NN intervals; pNN50: Percentage of pairs of adjacent NN intervals differing by more than 50 ms (B15284909).
Experimental Protocols
Protocol 1: In Vitro Patch-Clamp Analysis of Ivabradine Block of HCN Channels
-
Cell Preparation: Use HEK293 cells stably expressing the human HCN4 isoform. Culture cells to 70-80% confluency before passaging for experiments.
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Use borosilicate glass pipettes with a resistance of 2-4 MΩ.
-
Internal (pipette) solution (in mM): 130 K-aspartate, 10 NaCl, 2 Mg-ATP, 0.1 Na-GTP, 10 HEPES, 10 EGTA, adjusted to pH 7.2 with KOH.
-
External (bath) solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -40 mV.
-
Apply hyperpolarizing voltage steps from -50 mV to -140 mV in 10 mV increments for 2-3 seconds to elicit If currents.
-
To assess use-dependency, apply repetitive hyperpolarizing pulses to -120 mV for 500 ms from a holding potential of -40 mV at a frequency of 1 Hz.
-
-
Drug Application:
-
Dissolve ivabradine in the internal solution for intracellular application.
-
After establishing a stable whole-cell configuration, allow for at least 5 minutes of drug dialysis before recording.
-
Alternatively, perfuse ivabradine in the external bath solution and monitor the time course of the block.
-
-
Data Analysis:
-
Measure the steady-state current amplitude at the end of the hyperpolarizing pulse.
-
Calculate the percentage of current block at each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50.
-
Protocol 2: In Vivo Assessment of Ivabradine on Heart Rate in a Murine Model
-
Animal Model: Use adult male C57BL/6 mice (8-12 weeks old). House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation and Administration:
-
Dissolve ivabradine hydrochloride in drinking water at a concentration to achieve the desired daily dose (e.g., 5, 10, or 20 mg/kg/day), assuming an average daily water consumption of 5 mL per mouse.
-
Administer the ivabradine-containing water for a period of 7 days. Prepare fresh solutions every 2-3 days.
-
-
Heart Rate Measurement:
-
Use non-invasive tail-cuff plethysmography to measure heart rate and blood pressure in conscious, restrained mice.
-
Acclimatize the mice to the restraint and tail-cuff apparatus for at least 3 consecutive days before baseline measurements.
-
Record baseline heart rate before starting the ivabradine treatment.
-
Measure heart rate at the same time each day during the treatment period.
-
-
Data Analysis:
-
Calculate the average heart rate for each animal at baseline and at each time point during treatment.
-
Compare the heart rate before and after treatment using appropriate statistical tests (e.g., paired t-test or ANOVA).
-
Express the heart rate reduction as an absolute change and a percentage change from baseline.
-
Protocol 3: Quantification of Ivabradine and its N-demethylated Metabolite in Plasma
-
Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 3000 x g for 10 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Preparation (Solid-Phase Extraction):
-
Use cyano-bonded silica (B1680970) cartridges.
-
Condition the cartridges with methanol (B129727) followed by water.
-
Load the plasma sample (e.g., 0.5 mL) mixed with an internal standard.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute ivabradine and its metabolite with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
HPLC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column. The mobile phase can be a gradient of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer.
-
Mass Spectrometric Detection: Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor specific parent-to-daughter ion transitions for ivabradine, its N-demethylated metabolite, and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations of ivabradine and its metabolite spiked into blank plasma.
-
Calculate the concentration of the analytes in the unknown samples by interpolating from the calibration curve based on the peak area ratios of the analyte to the internal standard.[9][17]
-
Mandatory Visualizations
References
- 1. Frontiers | Chronic Treatment with Ivabradine Does Not Affect Cardiovascular Autonomic Control in Rats [frontiersin.org]
- 2. Use-dependent inhibition of hHCN4 by ivabradine and relationship with reduction in pacemaker activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. A genetic model of ivabradine recapitulates results from randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ivabradine: Evidence and current role in cardiovascular diseases and other emerging indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. I f inhibition with ivabradine : electrophysiological effects and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. If channel inhibitor ivabradine lowers heart rate in mice with enhanced sympathoadrenergic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ivabradine modulates the autonomic nervous system by affecting the "little brain" of the heart: A hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of ivabradine and its N-demethylated metabolite in human plasma and urine, and in rat and dog plasma by a validated high-performance liquid chromatographic method with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review: HCN Channels in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Acute effect of ivabradine on heart rate and myocardial oxygen consumption in dogs with asymptomatic mitral valve degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ivabradine added to usual care in patients with heart failure: a systematic review with meta-analysis and trial sequential analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of ivabradine on cardiovascular outcomes in patients with stable angina: meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ivabradine in acute heart failure: Effects on heart rate and hemodynamic parameters in a randomized and controlled swine trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography--tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Ivabradine's Target Engagement on HCN Channels In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vivo methods to validate the target engagement of ivabradine (B130884) on hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. We will explore supporting experimental data for ivabradine and its alternatives, offering a comprehensive overview for researchers in the field.
Direct Target Engagement: Electrophysiological Approaches
The most direct method to validate ivabradine's engagement with HCN channels in a living system is through in vivo electrophysiology. These techniques measure the electrical activity of cells and tissues, allowing for a direct assessment of ion channel function.
A common alternative to ivabradine in preclinical research is ZD7288 , another potent HCN channel blocker. While both effectively block HCN channels, they exhibit different kinetic properties. Ivabradine's block is use-dependent, meaning it is more effective when the channels are frequently opening and closing. In contrast, ZD7288 displays a more tonic block. Cesium chloride (CsCl) is an inorganic ion that also blocks HCN channels, though less specifically than ivabradine or ZD7288, and is often used as a tool compound in preclinical studies.
| Parameter | Ivabradine | ZD7288 | Cesium Chloride (CsCl) |
| Mechanism | Use-dependent open-channel blocker | Tonic open-channel blocker | Pore blocker |
| Reported In Vivo Effect (Rodent) | Dose-dependent decrease in heart rate and neuronal firing rate. | Decrease in neuronal firing rate and conduction velocity. | Decrease in neuronal firing rate. |
| Relative Potency | Potent, with effects observed in the low mg/kg range. | Potent, with effects observed in a similar range to ivabradine. | Less potent, requires higher concentrations. |
| Specificity | High for HCN channels, particularly HCN4. | High for HCN channels. | Non-specific, also affects other potassium channels. |
Experimental Protocol: In Vivo Electrophysiology in Rodents
This protocol outlines a typical procedure for assessing the effect of HCN channel blockers on neuronal firing in anesthetized rodents.
1. Animal Preparation:
-
Anesthetize the rodent (e.g., rat, mouse) with an appropriate anesthetic agent (e.g., isoflurane, urethane).
-
Mount the animal in a stereotaxic frame to ensure a stable head position.
-
Perform a craniotomy to expose the brain region of interest known to express HCN channels (e.g., thalamus, hippocampus).
2. Electrode Implantation:
-
Carefully lower a recording microelectrode into the target brain region.
-
Connect the electrode to an amplifier and data acquisition system to record extracellular single-unit activity (spontaneous neuronal firing).
3. Drug Administration:
-
Administer the test compound (ivabradine, ZD7288, or CsCl) systemically (e.g., intraperitoneal or intravenous injection) or locally via a microinjection cannula placed near the recording electrode.
-
Record baseline neuronal activity for a sufficient period before drug administration.
4. Data Acquisition and Analysis:
-
Continuously record neuronal firing rate before, during, and after drug administration.
-
Analyze the data to determine the percentage change in firing rate from baseline following drug application.
-
Compare the effects of different doses and different compounds.
Indirect Target Engagement: Phenotypic and Biomarker Approaches
While electrophysiology provides direct evidence of target engagement, phenotypic and biomarker assessments offer valuable complementary in vivo data, particularly for understanding the broader physiological consequences of HCN channel blockade.
Zebrafish Larvae Sleep/Wake Assay
The zebrafish larva is a powerful high-throughput model for assessing the behavioral effects of neurological drugs. Changes in sleep and wakefulness patterns can be indicative of target engagement in the central nervous system.
| Compound | Concentration Range (in zebrafish) | Observed In Vivo Effect on Sleep/Wake Behavior |
| Ivabradine | 0.1 - 10 µM | Dose-dependent effects on sleep latency and duration. |
| ZD7288 | 1 - 10 µM | Increased sleep duration. |
| Zatebradine | 1 - 30 µM | Moderate reduction in activity. |
Experimental Protocol: Zebrafish Larvae Sleep/Wake Assay
1. Animal Preparation:
-
Raise wild-type zebrafish larvae in standard conditions.
-
At 5 days post-fertilization (dpf), individually place larvae into wells of a 96-well plate.
2. Drug Administration:
-
On day 6 dpf, administer the test compounds (ivabradine, ZD7288, or zatebradine) by adding them directly to the water in the wells. Include a vehicle control group.
3. Behavioral Monitoring:
-
Place the 96-well plates in an automated behavioral monitoring system.
-
Use video tracking software to monitor the activity levels of each larva over a defined period, typically including both light and dark cycles.
4. Data Analysis:
-
Analyze the tracking data to quantify various sleep/wake parameters, such as total sleep time, sleep bout length, wake activity, and sleep latency.
-
Compare the behavioral phenotypes of drug-treated larvae to the vehicle control group.
Visualizing Pathways and Workflows
To better understand the mechanisms and experimental processes involved, the following diagrams illustrate the HCN channel signaling pathway and a typical in vivo validation workflow.
Caption: HCN channel signaling pathway and ivabradine's mechanism of action.
Caption: Experimental workflow for in vivo validation of HCN channel blockers.
A Comparative Analysis of Ivabradine and Propranolol on Cardiac Hemodynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiac hemodynamic effects of ivabradine (B130884) and propranolol (B1214883), supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the distinct pharmacological profiles of these two agents.
Executive Summary
Ivabradine and propranolol both effectively reduce heart rate, a key therapeutic target in various cardiovascular conditions. However, their mechanisms of action and resulting hemodynamic profiles differ significantly. Ivabradine, a selective I(f) current inhibitor, primarily lowers heart rate without direct effects on myocardial contractility or blood pressure.[1][2][3][4][5] In contrast, propranolol, a non-selective beta-blocker, reduces heart rate and also exerts a negative inotropic effect, leading to decreased myocardial contractility and potential reductions in blood pressure.[6][7] This fundamental difference in their pharmacological action leads to distinct hemodynamic consequences, particularly under conditions of sympathetic stimulation such as exercise or postural changes.
Comparative Hemodynamic Data
The following tables summarize the quantitative effects of ivabradine and propranolol on key cardiac hemodynamic parameters as observed in a randomized, double-blind, cross-over study involving nine healthy male volunteers.[8][9]
Table 1: Hemodynamic Effects at Rest [8][9]
| Parameter | Placebo | Ivabradine (30 mg) | Propranolol (40 mg) | Statistical Significance |
| Heart Rate (bpm) | 60 ± 3 | 52 ± 3 | 54 ± 3 | Iva vs. Plac P < 0.01, Propra vs. Plac P < 0.01 |
| Systolic Blood Pressure (mmHg) | 115 ± 3 | 110 ± 2 | 109 ± 3 | Iva vs. Plac P < 0.05, Propra vs. Plac P < 0.04 |
| Diastolic Blood Pressure (mmHg) | 65 ± 2 | 63 ± 2 | 62 ± 2 | Not significant |
| Mean Blood Pressure (mmHg) | 82 ± 2 | 79 ± 2 | 78 ± 2 | Not significant |
| Cardiac Index (L/min/m²) | 2.8 ± 0.2 | 2.7 ± 0.2 | 2.6 ± 0.2 | Not significant |
| Rate Pressure Product (mmHg·bpm/100) | 70 ± 5 | 57 ± 4 | 59 ± 4 | Iva vs. Plac P < 0.003, Propra vs. Plac P < 0.005 |
Table 2: Hemodynamic Effects During Tilt Test [8][9]
| Parameter | Placebo | Ivabradine (30 mg) | Propranolol (40 mg) | Statistical Significance |
| Heart Rate (bpm) | 78 ± 4 | 64 ± 4 | 70 ± 4 | Iva vs. Propra P < 0.01 |
| Systolic Blood Pressure (mmHg) | 118 ± 4 | 114 ± 4 | 109 ± 3 | Propra vs. Plac P < 0.01 |
| Mean Blood Pressure (mmHg) | 87 ± 3 | 84 ± 3 | 79 ± 2 | Propra vs. Plac P < 0.01 |
| Cardiac Index (L/min/m²) | 2.5 ± 0.2 | 2.4 ± 0.2 | 2.1 ± 0.1 | Propra vs. Iva/Plac P < 0.04 |
| Rate Pressure Product (mmHg·bpm/100) | 92 ± 7 | 73 ± 7 | 76 ± 6 | Iva vs. Plac P < 0.01, Propra vs. Plac P < 0.01 |
| LF/HF Ratio | 4.1 ± 1.0 | 2.1 ± 0.5 | 3.5 ± 0.8 | Iva vs. Plac P < 0.03 |
Table 3: Hemodynamic Effects During Exercise [8][9]
| Parameter | Placebo | Ivabradine (30 mg) | Propranolol (40 mg) | Statistical Significance |
| Heart Rate (bpm) | 128 ± 5 | 108 ± 5 | 107 ± 5 | Iva vs. Plac P < 0.01, Propra vs. Plac P < 0.01 |
| Rate Pressure Product (mmHg·bpm/100) | 204 ± 14 | 161 ± 12 | 160 ± 12 | Iva vs. Plac P < 0.01, Propra vs. Plac P < 0.01 |
Experimental Protocols
The data presented above is derived from a study with the following methodology:
Study Design: A randomized, double-blind, placebo-controlled, three-period cross-over study.[9]
Participants: Nine healthy male volunteers with a mean age of 21 ± 1 years.[8]
Interventions: Single oral doses of ivabradine (30 mg), propranolol (40 mg), or placebo were administered. The doses were selected to be equipotent in terms of heart rate reduction at rest and during exercise.[8][9]
Hemodynamic Measurements:
-
Heart Rate (HR), Systolic Blood Pressure (SBP), and Diastolic Blood Pressure (DBP): Measured using an automated oscillometric device.
-
Cardiac Index (CI): Assessed via bioimpedance cardiography.
-
Rate Pressure Product (RPP): Calculated as (HR × SBP) / 100.
-
Heart Rate Variability (HRV): Analyzed from electrocardiogram recordings to determine the ratio of low-frequency to high-frequency power (LF/HF).
Procedures:
-
Rest: Measurements were taken in the supine position.
-
Tilt Test: A 10-minute passive tilt to 60 degrees was performed.
-
Exercise Test: A standardized, stepwise bicycle ergometer test was conducted.
Signaling Pathways and Mechanisms of Action
The distinct hemodynamic effects of ivabradine and propranolol stem from their unique molecular targets and signaling pathways.
Caption: Ivabradine's selective inhibition of the I(f) channel in the SA node.
Ivabradine specifically blocks the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" current (I(f)) in the sinoatrial (SA) node.[1][2][3] This current is a key determinant of the diastolic depolarization rate and, consequently, the heart rate. By inhibiting the I(f) current, ivabradine slows the rate of diastolic depolarization, leading to a dose-dependent reduction in heart rate.[1][5] Importantly, ivabradine has no significant effect on other cardiac ionic currents, myocardial contractility, or ventricular repolarization.[2][4][5]
References
- 1. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ivabradine Hydrochloride? [synapse.patsnap.com]
- 4. ahajournals.org [ahajournals.org]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Propranolol Hydrochloride? [synapse.patsnap.com]
- 8. Comparative effects of ivabradine, a selective heart rate-lowering agent, and propranolol on systemic and cardiac haemodynamics at rest and during exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative effects of ivabradine, a selective heart rate-lowering agent, and propranolol on systemic and cardiac haemodynamics at rest and during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of Ivabradine Against Cardiac Ion Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ivabradine's selectivity against various cardiac ion channels, supported by experimental data. Ivabradine (B130884) is a heart rate-lowering agent primarily known for its specific inhibition of the "funny" current (If) in the sinoatrial node, which is mediated by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1][2][3] This action effectively reduces the heart rate without impacting myocardial contractility or blood pressure.[3] However, understanding its interaction with other cardiac ion channels is crucial for a comprehensive safety and efficacy profile. Recent studies have revealed that ivabradine also interacts with other channels, which has important clinical implications.[1][4][5]
Quantitative Comparison of Ivabradine's Potency at Various Cardiac Ion Channels
The selectivity of ivabradine is quantified by comparing its half-maximal inhibitory concentration (IC50) across different ion channels. A lower IC50 value indicates a higher potency of the drug for that specific channel. The data presented below has been compiled from various electrophysiological studies.
| Ion Channel | Current | Subtype(s) | IC50 (µM) | Primary Function | Reference |
| HCN | If | HCN1, HCN2, HCN4 | ~0.5 - 2.5 | Pacemaker current in the sinoatrial node | [6] |
| hERG | IKr | Kv11.1 | ~11 | Rapid delayed rectifier K+ current, crucial for cardiac repolarization | [5][7] |
| Nav | INa | Nav1.5 | ~30 | Rapid depolarization phase of the cardiac action potential | [4][7][8] |
| Kv | IKs | Kv7.1 | >100 | Slow delayed rectifier K+ current | [5] |
| Cav | ICaL | Cav1.2 | No significant effect | Plateau phase of the cardiac action potential and excitation-contraction coupling | [4] |
Key Observations:
-
Ivabradine is most potent at inhibiting HCN channels, with IC50 values in the low micromolar range.[6]
-
The potency of ivabradine for the hERG (Kv11.1) channel is approximately 5- to 10-fold lower than for HCN channels.[5][7]
-
Inhibition of the cardiac sodium channel Nav1.5 requires significantly higher concentrations of ivabradine.[4][7]
-
Ivabradine shows negligible effects on the slow delayed rectifier potassium channel Kv7.1 and the L-type calcium channel Cav1.2 at clinically relevant concentrations.[4][5]
Despite its affinity for hERG channels, ivabradine does not typically cause significant prolongation of the QT interval, a common side effect of hERG-blocking drugs.[1][9] The concurrent inhibition of late sodium currents and calcium currents at higher concentrations may counteract the QT-prolonging effects of hERG blockade.[1][4] The inhibition of Nav1.5 channels may contribute to the observed slowing of atrioventricular conduction.[1]
Experimental Protocols
The data presented in this guide were primarily obtained using the whole-cell patch-clamp technique, which is the gold standard for studying ion channel electrophysiology.[1][10]
Objective: To determine the concentration-dependent effect of ivabradine on specific cardiac ion currents (e.g., If, IKr, INa).
1. Cell Preparation:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells or tsA-201 cells are commonly used.[5][10] These cells do not endogenously express most cardiac ion channels, making them ideal for heterologous expression systems.
-
Transfection: The cells are stably or transiently transfected with plasmids containing the cDNA for the human ion channel subunit of interest (e.g., hHCN4, hKv11.1, hNav1.5).
2. Electrophysiological Recording:
-
Configuration: The whole-cell patch-clamp configuration is used to measure the electrical currents across the entire cell membrane.[10]
-
Electrodes: Glass micropipettes with a resistance of 2-5 MΩ are filled with an intracellular solution.[10]
-
Solutions:
-
Intracellular Solution (mM): Typically contains 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, and 10 HEPES, with the pH adjusted to 7.2.[11]
-
Extracellular Solution (mM): A physiological saline solution (e.g., Tyrode's solution) is used, typically containing 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, and 10 HEPES, with the pH adjusted to 7.4.[11]
-
-
Drug Application: Ivabradine is dissolved in the extracellular solution and perfused onto the cell at increasing concentrations.
3. Voltage-Clamp Protocols:
-
Specific voltage-clamp protocols are applied to the cell membrane to activate, inactivate, and de-activate the ion channels of interest, allowing for the isolation and measurement of the specific current.
-
For example, to measure IKr (hERG) current, a depolarizing pulse is applied to activate the channels, followed by a repolarizing step to record the characteristic tail current.[10]
4. Data Analysis:
-
The peak current amplitude is measured before and after the application of different concentrations of ivabradine.
-
A concentration-response curve is generated by plotting the percentage of current inhibition against the drug concentration.
-
The curve is then fitted with a Hill equation to determine the IC50 value.[10]
Visualizations
Caption: Workflow for assessing ivabradine's ion channel selectivity.
Caption: Ivabradine's signaling pathway and selectivity profile.
References
- 1. Pharmacological Profile of the Bradycardic Agent Ivabradine on Human Cardiac Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ivabradine - Definition (v1) by National Cancer Institute | Qeios [qeios.com]
- 3. Selective and Specific Inhibition of If with Ivabradine for the Treatment of Coronary Artery Disease or Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. articles.cellphysiolbiochem.com [articles.cellphysiolbiochem.com]
- 5. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 6. astorscientific.us [astorscientific.us]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Bradycardic Agent Ivabradine Acts as an Atypical Inhibitor of Voltage-Gated Sodium Channels [frontiersin.org]
- 9. I f inhibition with ivabradine : electrophysiological effects and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Ivabradine's Impact on Myocardial Oxygen Demand: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ivabradine's effect on myocardial oxygen demand with alternative therapeutic agents. Experimental data is presented to validate its mechanism of action and clinical efficacy, offering a valuable resource for cardiovascular research and drug development.
Introduction to Ivabradine (B130884) and Myocardial Oxygen Demand
Myocardial oxygen demand (MVO2) is a critical determinant of cardiac function and a key therapeutic target in ischemic heart disease. An elevated heart rate is a major contributor to increased MVO2. Ivabradine is a heart rate-lowering agent that selectively inhibits the I f ("funny") current in the sinoatrial (SA) node, the heart's natural pacemaker.[1][2] This targeted action reduces the heart rate without affecting myocardial contractility, blood pressure, or intracardiac conduction, thereby decreasing myocardial oxygen demand.[1][2]
Comparative Analysis with Alternatives
The primary alternatives to ivabradine for reducing myocardial oxygen demand include beta-blockers and ranolazine. Beta-blockers, such as atenolol (B1665814) and metoprolol (B1676517), also lower heart rate but do so by blocking the effects of adrenaline on the heart's beta-adrenergic receptors. Ranolazine, on the other hand, exerts its antianginal effects through a different mechanism, primarily by inhibiting the late sodium current, with minimal impact on heart rate and blood pressure.[3]
Quantitative Data Comparison
The following table summarizes key performance indicators of ivabradine compared to beta-blockers and ranolazine, based on data from various clinical trials. It is important to note that direct head-to-head trials measuring myocardial oxygen consumption across all three drugs are limited; therefore, data is compiled from separate studies.
| Parameter | Ivabradine | Beta-Blockers (Atenolol/Metoprolol) | Ranolazine |
| Mechanism of Action | Selective I f channel inhibitor in the SA node[1][2] | Beta-adrenergic receptor antagonist | Late sodium current inhibitor[3] |
| Heart Rate Reduction | Significant reduction[1] | Significant reduction | Minimal to no effect[3] |
| Effect on Blood Pressure | No significant effect[1] | Reduction | Minimal to no effect[3] |
| Effect on Myocardial Contractility | No effect[1] | Negative inotropic effect (reduction) | No direct effect |
| Rate-Pressure Product (RPP) Reduction (Surrogate for MVO2) | Significant reduction | Significant reduction | Minimal effect[4] |
| Exercise Tolerance | Improved | Improved | Improved[4] |
Supporting Experimental Data:
-
Ivabradine vs. Atenolol: In a study comparing ivabradine (7.5 mg and 10 mg twice daily) with atenolol (100 mg once daily) in patients with stable angina, both drugs similarly decreased the number of angina attacks by approximately two-thirds.[5] Non-inferiority of ivabradine to atenolol was demonstrated for improvements in total exercise duration.[5]
-
Ivabradine in Combination with Metoprolol: The ADDITIONS trial showed that adding ivabradine to metoprolol therapy in patients with stable angina resulted in a mean heart rate reduction of 19.7 ± 11.2 bpm and an eight-fold decrease in weekly angina attacks.[6]
-
Ranolazine: The CARISA trial demonstrated that ranolazine, when added to background therapy with atenolol, amlodipine, or diltiazem, significantly increased exercise duration.[7] Ranolazine improves exercise tolerance without clinically significant changes in the rate-pressure product at submaximal workloads.[4]
Experimental Protocols
Preclinical Model for Assessing Myocardial Oxygen Demand
A common preclinical model for evaluating the effect of pharmacological agents on myocardial oxygen demand is the anesthetized canine model with controlled myocardial ischemia.
Objective: To measure the effects of a test compound (e.g., ivabradine) on heart rate, left ventricular pressure, coronary blood flow, and myocardial oxygen consumption (MVO2) during baseline and ischemic conditions.
Materials:
-
Adult mongrel dogs of either sex.
-
Anesthesia: Sodium pentobarbital.
-
Surgical instruments for thoracotomy.
-
Instrumentation for hemodynamic monitoring:
-
Catheter-tip manometers for left ventricular and aortic pressure.
-
Electromagnetic or ultrasonic flow probe for coronary artery blood flow.
-
Pacing electrodes on the right atrium.
-
-
Blood gas analyzer.
-
Test compound (ivabradine) and vehicle control.
Procedure:
-
Animal Preparation: Anesthetize the dog, intubate, and ventilate with room air. Perform a left thoracotomy to expose the heart.
-
Instrumentation:
-
Place a catheter-tip manometer in the left ventricle via the apex for measuring left ventricular pressure (LVP) and its first derivative (LV dP/dt).
-
Insert a catheter into the femoral artery for monitoring aortic blood pressure.
-
Place a flow probe around the left circumflex coronary artery to measure coronary blood flow (CBF).
-
Place pacing electrodes on the right atrium for controlled heart rate studies.
-
Catheterize the coronary sinus for sampling coronary venous blood.
-
-
Baseline Measurements: After a stabilization period, record baseline hemodynamic parameters (heart rate, LVP, aortic pressure, CBF) and collect arterial and coronary sinus blood samples to determine oxygen content.
-
Drug Administration: Administer the test compound or vehicle intravenously.
-
Induction of Ischemia (Optional): To simulate ischemic conditions, partially occlude a coronary artery to reduce blood flow to a target level.
-
Data Collection: Continuously record all hemodynamic parameters. Collect arterial and coronary sinus blood samples at specified intervals.
-
Calculation of MVO2: Calculate myocardial oxygen consumption using the Fick principle:
-
MVO2 = CBF × (Arterial O2 content - Coronary Sinus O2 content)
-
-
Data Analysis: Compare the changes in heart rate, RPP, and MVO2 between the drug-treated and vehicle-treated groups.
Isolated Perfused Heart (Langendorff) Model
The Langendorff preparation allows for the study of cardiac function in an ex vivo setting, free from systemic neurohormonal influences.[7][8]
Objective: To assess the direct effects of a test compound on myocardial contractility, heart rate, and oxygen consumption in an isolated heart.
Procedure:
-
Heart Excision: The heart is rapidly excised from a heparinized and anesthetized animal (commonly a rat or rabbit) and immediately placed in ice-cold cardioplegic solution.[9]
-
Cannulation: The aorta is cannulated, and the heart is mounted on the Langendorff apparatus.[9]
-
Retrograde Perfusion: The heart is perfused in a retrograde manner via the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow.[8] This perfusion maintains the viability of the heart muscle.
-
Instrumentation:
-
A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure development.
-
Electrodes are placed on the epicardial surface to record an electrocardiogram (ECG).
-
-
Drug Administration: The test compound is added to the perfusate.
-
Measurement of MVO2: Oxygen electrodes are placed in the aortic inflow and the pulmonary artery outflow (representing mixed coronary venous effluent) to measure the arteriovenous oxygen difference. MVO2 is calculated as the product of the coronary flow rate and the arteriovenous oxygen difference.
-
Data Analysis: Changes in heart rate, left ventricular developed pressure, and MVO2 are measured before and after drug administration.
Visualizations
Signaling Pathway of Ivabradine
Caption: Ivabradine's mechanism of action in the sinoatrial node.
Experimental Workflow for MVO2 Measurement
Caption: Workflow for in-vivo measurement of myocardial oxygen demand.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ranolazine and Ivabradine: two different modalities to act against ischemic heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ranolazine for improving coronary microvascular function in patients with nonobstructive coronary artery disease: a systematic review and meta-analysis with a trial sequential analysis of randomized controlled trials - Ling - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 5. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. Myocardial Blood Volume Is Associated with Myocardial Oxygen Consumption: An Experimental Study with CMR in a Canine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Langendorff heart - Wikipedia [en.wikipedia.org]
- 9. adinstruments.com [adinstruments.com]
Ivabradine: A Comparative Guide on its Neutral Inotropic Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ivabradine's inotropic effects with other heart rate-lowering agents, supported by experimental data. It aims to objectively confirm the lack of negative inotropic effects of ivabradine (B130884), a crucial differentiating factor in cardiovascular therapy.
Executive Summary
Ivabradine is a heart rate-lowering agent that selectively inhibits the I(f) current in the sinoatrial (SA) node.[1] This specific mechanism of action allows for a reduction in heart rate without impacting myocardial contractility, a significant advantage over other bradycardic agents like beta-blockers which are known to have negative inotropic effects.[2][3][4] Experimental studies on human atrial tissue have demonstrated that ivabradine, at therapeutic concentrations, does not negatively interfere with the force of contraction.[5][6] This unique profile makes ivabradine a valuable therapeutic option for patients where preserving myocardial contractility is paramount.
Comparative Analysis of Inotropic Effects
Ivabradine's primary distinction from other heart rate-lowering drugs, such as beta-blockers and certain calcium channel blockers, is its neutral effect on myocardial inotropy.[4][7] Beta-blockers, by antagonizing beta-adrenergic receptors, reduce heart rate but also decrease the force of cardiac contraction.[8] In contrast, ivabradine's targeted action on the I(f) current in the SA node ensures that the ventricular myocardium's contractile machinery remains unaffected.[9][10]
Quantitative Data on Myocardial Contractility
The following table summarizes the in vitro effects of ivabradine on human atrial myocardial contractility.
| Concentration | Change in Force of Contraction (%) | Other Contraction Parameters (Passive Tension, Duration, Time to Peak, Time to Relaxation) |
| Control | 93.5 ± 4.7 | No significant change |
| 60 nM (Therapeutic) | 94.1 ± 4.5 | No significant change |
| 200 nM (Therapeutic) | 101.0 ± 4.1 | No significant change |
| 2 µM (Supratherapeutic) | 108.9 ± 11.6 (Significant increase) | No significant change |
Data sourced from an in vitro study on human atrial myocardial tissues.[5]
Experimental Protocols
Measurement of Human Atrial Myocardial Contractility
The following protocol is a summary of the methodology used to assess the inotropic effects of ivabradine on human cardiac tissue.[5]
-
Tissue Preparation: Myocardial tissues were obtained from the right atrial appendages of patients undergoing cardiac surgery. Forty specimens (3 mm in length) were dissected from twenty patients.
-
Stabilization: The specimens were exposed to electrical impulses at a frequency of 75 bpm for 30 minutes to achieve a steady state of contraction.
-
Grouping and Treatment: The specimens were categorized into four groups (n=5 patients per group):
-
Group 1 (Control): No treatment.
-
Group 2: Treated with 60 nM ivabradine.
-
Group 3: Treated with 200 nM ivabradine.
-
Group 4: Treated with 2 µM ivabradine.
-
-
Data Acquisition: Five different contraction parameters were assessed before and after a 15-minute treatment period:
-
Force of contraction
-
Passive tension force
-
Duration of contraction
-
Time to peak contraction
-
Time to relaxation
-
-
Analysis: The relative changes in these parameters were calculated and compared to the control group to determine the effect of ivabradine.
Visualizing the Mechanisms and Workflows
Signaling Pathway of Ivabradine
References
- 1. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ivabradine in chronic stable angina: Effects by and beyond heart rate reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. The Effect of Ivabradine on the Human Atrial Myocardial Contractility in an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Ivabradine on the Human Atrial Myocardial Contractility in an In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. knyamed.com [knyamed.com]
- 9. droracle.ai [droracle.ai]
- 10. droracle.ai [droracle.ai]
Evaluating the Anti-Arrhythmic Properties of Ivabradine in Ischemia-Reperfusion Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ivabradine's performance against other alternatives in mitigating arrhythmias associated with myocardial ischemia-reperfusion (I/R) injury. The content is supported by experimental data from preclinical models, detailing methodologies and presenting quantitative outcomes for effective evaluation.
Introduction: Ischemia-Reperfusion Injury and Arrhythmogenesis
Myocardial ischemia, a condition of reduced blood flow to the heart muscle, followed by reperfusion—the restoration of blood flow—can paradoxically lead to further tissue damage known as ischemia-reperfusion (I/R) injury. This complex phenomenon is a significant cause of life-threatening ventricular arrhythmias, including ventricular tachycardia (VT) and ventricular fibrillation (VF). The abrupt biochemical and electrophysiological changes during reperfusion create a pro-arrhythmic substrate, making the management of I/R-induced arrhythmias a critical therapeutic goal.
Ivabradine (B130884) is a selective inhibitor of the "funny" current (If) in the sinoatrial node, the heart's natural pacemaker.[1] By blocking this current, ivabradine effectively reduces heart rate without impacting myocardial contractility, relaxation, or ventricular repolarization.[1][2] This guide evaluates the experimental evidence supporting its use as an anti-arrhythmic agent in the context of I/R injury.
Mechanism of Anti-Arrhythmic Action in Ischemia-Reperfusion
The primary anti-arrhythmic effect of ivabradine in I/R models is attributed to its heart rate-lowering action.[3][4][5][6] A reduced heart rate decreases myocardial oxygen demand, thereby alleviating the severity of ischemia and its downstream consequences.[7]
Key mechanistic insights from preclinical studies include:
-
Heart Rate Reduction: The principal mechanism is the reduction of heart rate during the ischemic period, which is a major determinant of reperfusion arrhythmias.[3][5] Studies have shown that when the heart rate is artificially maintained by pacing, the protective effects of ivabradine are abolished, confirming the centrality of this mechanism.[4][5]
-
Delayed Electrophysiological Changes: Heart rate reduction with ivabradine delays the onset of ischemia-induced conduction slowing and the loss of electrical excitability in myocardial tissue.[3][5]
-
Preservation of Myocardial Energetics: By reducing the workload of the heart, ivabradine helps preserve myocardial energy status during ischemia.[4]
-
Modulation of Calcium Handling: Some evidence suggests ivabradine may influence intracellular calcium cycling, potentially reducing the calcium overload that contributes to reperfusion arrhythmias.[4]
Figure 1. Primary signaling pathway of ivabradine's anti-arrhythmic effect in ischemia-reperfusion.
Data Presentation: Ivabradine in Preclinical I/R Models
The following table summarizes quantitative data from key experimental studies investigating ivabradine's efficacy in preventing I/R-induced ventricular arrhythmias.
| Study (Model) | Ischemia/Reperfusion Protocol | Treatment Group(s) | Key Quantitative Findings |
| Ng et al. 2013[3][5] (Isolated Rat Heart) | 8 min LAD occlusion / 10 min reperfusion | Control: 90% VF, 90% VTIvabradine (1µM): 20% VF, 40% VT | Ivabradine significantly reduced the incidence of reperfusion VF and VT. |
| Vaillant et al.[8] (Pig Model) | Coronary artery occlusion | Control vs. Ivabradine | Ivabradine induced a 2.9-fold increase in the ventricular fibrillation threshold. |
| Frommeyer et al.[8] (Rabbit Model) | Digitalis-induced arrhythmia model | Ivabradine | Ivabradine demonstrated potent anti-arrhythmic properties by increasing the effective refractory period. |
| Mert et al. 2017[9] (Rat Model) | Acute non-reperfused myocardial infarction | Ivabradine vs. Metoprolol (B1676517) | Both drugs, at doses providing identical heart rate reduction, similarly reduced arrhythmic mortality and VAs. |
| Abdel-Salam & Nammas 2016[10] (Human Clinical Trial) | Post-Coronary Artery Bypass Graft (CABG) | Ivabradine + Bisoprolol (B1195378) vs. Bisoprolol alone vs. Ivabradine alone | Combination therapy significantly reduced postoperative atrial fibrillation (4.2%) compared to bisoprolol (12.2%) or ivabradine (15.5%) alone. |
Comparison with Alternatives: Ivabradine vs. Beta-Blockers
Beta-blockers, such as metoprolol and propranolol (B1214883), are standard-of-care agents that also reduce heart rate. However, their mechanism and side-effect profile differ from ivabradine.
-
Selectivity: Ivabradine's action is highly specific to the If channel in the sinoatrial node.[1] Beta-blockers act on beta-adrenergic receptors found throughout the cardiovascular system, leading to additional effects like negative inotropy (reduced contractility) and hypotension, which can be detrimental in some clinical scenarios.[11][12]
-
Efficacy: In some preclinical models of acute myocardial infarction, ivabradine has been shown to be as effective as metoprolol in preventing ventricular arrhythmias when matched for the degree of heart rate reduction.[8][9] In one pig study, ivabradine was found to be more effective than propranolol in preventing spontaneous VF.[4]
-
Combination Therapy: The combination of ivabradine with a beta-blocker has shown superior efficacy in preventing postoperative atrial fibrillation in patients undergoing cardiac surgery compared to either drug alone.[10][12] This suggests a potentially synergistic or complementary effect.
Experimental Protocols
Langendorff-Perfused Isolated Heart Model (Rat)
This ex vivo model allows for the study of cardiac electrophysiology and arrhythmias in the absence of systemic neural and hormonal influences.
Methodology:
-
Heart Isolation: Male Wistar rats are anesthetized, and hearts are rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused via the aorta with Krebs-Henseleit buffer, oxygenated and maintained at 37°C.
-
Stabilization: The heart is allowed to stabilize for a period (e.g., 20 minutes) to reach a steady state.
-
Drug Administration: Ivabradine (e.g., 1µM) or vehicle (control) is added to the perfusate.
-
Ischemia Induction: Regional ischemia is induced by ligating the left anterior descending (LAD) coronary artery for a specified duration (e.g., 8 minutes).
-
Reperfusion: The ligature is released to allow reperfusion for a set period (e.g., 10 minutes).
-
Arrhythmia Monitoring: A surface electrocardiogram (ECG) is continuously recorded throughout the protocol to monitor heart rate and identify arrhythmias (VT, VF). Arrhythmia incidence, duration, and severity are quantified.[3][13]
In Vivo Myocardial Infarction Model (Rat)
This model simulates the conditions of an acute heart attack in a living animal.
Methodology:
-
Anesthesia and Ventilation: Rats are anesthetized and mechanically ventilated.
-
Surgical Preparation: A thoracotomy is performed to expose the heart.
-
Ischemia Induction: The LAD coronary artery is ligated with a suture to induce myocardial ischemia.[14]
-
Drug Administration: Ivabradine or a comparator drug (e.g., metoprolol) is administered, typically intravenously, immediately after the induction of ischemia.[9]
-
ECG Monitoring: Continuous ECG monitoring is performed to record arrhythmic events over several hours.
-
Endpoint Analysis: Endpoints include arrhythmic mortality, total number and duration of VT/VF episodes, and infarct size measurement post-mortem.[9][13]
Figure 2. Generalized experimental workflow for an isolated heart ischemia-reperfusion model.
Conclusion and Future Directions
Preclinical evidence strongly suggests that ivabradine possesses significant anti-arrhythmic properties in the context of ischemia-reperfusion. Its primary mechanism of action—selective heart rate reduction—confers protection by mitigating ischemic injury and delaying adverse electrophysiological changes.[3][6] In experimental models, ivabradine demonstrates comparable or, in some cases, superior efficacy to traditional beta-blockers, with the advantage of a more selective pharmacological profile.[4][8][9]
While these findings are promising, further large-scale randomized clinical trials are necessary to fully elucidate the role of ivabradine in reducing the burden of ventricular arrhythmias in various clinical settings of ischemia-reperfusion, such as acute myocardial infarction and post-cardiac surgery.[8] The potential for combination therapy with beta-blockers also warrants further investigation as a strategy to optimize patient outcomes.
References
- 1. What is the mechanism of Ivabradine Hydrochloride? [synapse.patsnap.com]
- 2. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Selective heart rate reduction with ivabradine slows ischaemia-induced electrophysiological changes and reduces ischaemia–reperfusion-induced ventricular arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Ivabradine on Cardiac Ventricular Arrhythmias: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective heart rate reduction with ivabradine slows ischaemia-induced electrophysiological changes and reduces ischaemia-reperfusion-induced ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ivabradine: An Intelligent Drug for the Treatment of Ischemic Heart Disease [mdpi.com]
- 8. Ivabradine: pre-clinical and clinical evidence in the setting of ventricular arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ivabradine is as effective as metoprolol in the prevention of ventricular arrhythmias in acute non-reperfused myocardial infarction in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Atrial Fibrillation After Coronary Artery Bypass Surgery: Can Ivabradine Reduce Its Occurrence? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Guidelines for experimental models of myocardial ischemia and infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
Safety Operating Guide
Proper Disposal of Ivabradine Oxalate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of ivabradine (B130884) oxalate (B1200264), a research chemical, in a laboratory setting.
Ivabradine oxalate, while not explicitly categorized as a hazardous waste by all regulatory bodies, requires careful handling and disposal due to its pharmacological activity and potential environmental impact. The following procedures are based on general best practices for chemical and pharmaceutical waste management and should be adapted to comply with local, state, and federal regulations.
Step-by-Step Disposal Protocol for this compound
Researchers and laboratory personnel should adhere to the following steps to ensure the safe disposal of this compound:
-
Consult the Safety Data Sheet (SDS): Before handling, always review the most current SDS for this compound.[1][2] The SDS contains crucial information regarding hazards, handling precautions, and personal protective equipment (PPE).[2]
-
Characterize the Waste: Determine if the this compound waste is considered hazardous. While some safety data sheets for ivabradine do not classify it as hazardous, it is essential to consult your institution's Environmental Health and Safety (EHS) department for guidance on how to classify this specific chemical waste.[3][4] Factors that may render it hazardous include mixing with hazardous solvents.
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[5] Incompatible chemicals can react and create a more hazardous substance.
-
Use Appropriate Waste Containers:
-
Collect solid this compound waste in a clearly labeled, sealed, and leak-proof container.[6]
-
For solutions containing this compound, use a compatible, sealed container. Plastic containers are often preferred over glass to minimize the risk of breakage.[3]
-
Label the container clearly as "this compound Waste" and include the date and any other information required by your institution.[5][6]
-
-
Arrange for Professional Disposal: Chemical waste from research laboratories should be disposed of through a licensed hazardous waste contractor.[7] Contact your institution's EHS department to schedule a pickup.[3][5] Do not dispose of this compound down the drain or in the regular trash.[3][8] Improper disposal can lead to environmental contamination and regulatory violations.[9]
Disposal Options and Regulatory Overview
The disposal of pharmaceutical and chemical waste is regulated by various agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.[10][11] It is imperative to comply with all applicable regulations.
| Disposal Method | Applicability for this compound | Key Considerations |
| Licensed Hazardous Waste Contractor | Recommended Method | Ensures compliance with all regulations. The waste will be incinerated or treated at a permitted facility.[7][11] |
| Sewer Disposal (Down the Drain) | Not Recommended | Prohibited for hazardous waste pharmaceuticals under EPA Subpart P.[11] Can contaminate waterways.[9] |
| Regular Trash | Not Recommended | Not permissible for chemical waste in a laboratory setting.[3][8] |
| Drug Take-Back Programs | Not Applicable for Laboratory Waste | These programs are intended for household pharmaceutical waste, not for research chemicals.[10][12][13] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Workflow.
References
- 1. Ivabradine - Safety Data Sheet [chemicalbook.com]
- 2. Ivabradin Oxalate | CAS No: 1086026-42-7 [aquigenbio.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. camberpharma.com [camberpharma.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. sdmedwaste.com [sdmedwaste.com]
- 11. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 12. dea.gov [dea.gov]
- 13. fda.gov [fda.gov]
Essential Safety and Handling of Ivabradine Oxalate for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling of potent pharmaceutical compounds like Ivabradine oxalate (B1200264) is paramount. This document provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling Ivabradine oxalate, a comprehensive approach to personal protection is necessary to minimize exposure. The following PPE is recommended, based on safety data sheets for the closely related Ivabradine hydrochloride and general best practices for handling potent pharmaceutical compounds.[1]
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles are required. A full-face shield may be necessary for procedures with a high risk of splashing.[2] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile) should be worn.[3] Consider double-gloving for added protection. A disposable lab coat or gown is mandatory. |
| Respiratory Protection | For handling powders or creating aerosols, a NIOSH-approved respirator (e.g., N95 or higher) is recommended to avoid inhalation of dust.[4] |
Hazard Identification and First Aid
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash skin thoroughly with soap and water.[1] If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[7] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a well-ventilated, cool, and dry place, away from incompatible materials such as strong oxidizing agents.[4]
-
The storage area should be clearly labeled with appropriate hazard warnings.
2. Preparation and Use:
-
All handling of solid this compound should be conducted in a designated area, preferably within a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.
-
Wear the full complement of recommended PPE.
-
Avoid the generation of dust. If possible, use a solution-based form of the compound.
-
After handling, thoroughly wash hands and any exposed skin.[1]
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
For small spills, and while wearing appropriate PPE, gently cover the spill with an absorbent material.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating solution.
-
For large spills, evacuate the laboratory and follow institutional emergency procedures.
4. Disposal Plan:
-
All waste contaminated with this compound, including unused material, contaminated PPE, and cleaning materials, must be considered hazardous waste.
-
Dispose of this waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for the disposal of cytotoxic or potent pharmaceutical waste.[9][10][11][12][13] This typically involves incineration at a licensed facility.[13]
Visualizing the Spill Response Workflow
The following diagram outlines the logical steps for responding to a chemical spill of this compound in a laboratory setting.
References
- 1. Ivabradin Oxalate | CAS No: 1086026-42-7 [aquigenbio.com]
- 2. camberpharma.com [camberpharma.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 6. agnopharma.com [agnopharma.com]
- 7. Ivabradine - Safety Data Sheet [chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. kingstonhsc.ca [kingstonhsc.ca]
- 12. sharpsmart.co.uk [sharpsmart.co.uk]
- 13. danielshealth.ca [danielshealth.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
